Acetobixan
Description
Properties
Molecular Formula |
C16H17NO2S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-10-6-5-7-13(15)11-17-16(18)12-20-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
IVFWWYCRJNLKNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetobixan; |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Acetobixan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetobixan is a potent and specific inhibitor of cellulose (B213188) biosynthesis in plants.[1][2][3][4] Discovered through a microbial bioprospecting approach, this small molecule has emerged as a valuable tool for dissecting the intricate process of cellulose synthesis.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its effects on cellulose synthase (CESA) complexes and presenting the key experimental data and protocols that underpin our current understanding.
Introduction to this compound
This compound was identified from the secretions of an endophytic bacterium through a drug-gene interaction screen.[1][2][3] The screen was designed to identify compounds that synergistically inhibited the root growth of a leaky Arabidopsis thaliana mutant with a partial defect in a cellulose synthase gene (AtcesA6prc1-1).[1][2] Subsequent chemical analysis and analog screening led to the identification of this compound as the most potent bioactive molecule.[1]
Core Mechanism of Action: Clearance of CESA Complexes
The primary mode of action of this compound is the rapid removal of cellulose synthase (CESA) complexes from the plasma membrane.[1][2][3] In healthy, growing plant cells, CESA complexes are localized to the plasma membrane where they actively synthesize cellulose microfibrils, the primary structural component of the plant cell wall.[1] Upon treatment with this compound, these CESA complexes are rapidly internalized into cytoplasmic vesicles.[1][2] This relocalization effectively halts cellulose production.
Notably, the mechanism of this compound appears to be distinct from other known cellulose biosynthesis inhibitors (CBIs) such as isoxaben (B1672637) and quinoxyphen.[1][2] Mutant plants resistant to these other inhibitors do not exhibit cross-resistance to this compound, suggesting that this compound targets a different component or aspect of the cellulose synthesis machinery.[1][2] Furthermore, this compound's effect is specific to cellulose synthesis, as it does not disrupt cortical microtubule dynamics, which are often associated with the guidance of CESA complex movement.[1][2]
Quantitative Data Summary
The inhibitory effects of this compound on cellulose synthesis have been quantified through various assays. The following tables summarize the key findings from studies on Arabidopsis thaliana seedlings.
Table 1: Concentration-Dependent Inhibition of Cellulose Content by this compound
| This compound Concentration (µM) | Cellulose Content (% of dry weight) | % Inhibition |
| 0 (Control) | 1.5 | 0 |
| 1 | 1.2 | 20 |
| 5 | 0.8 | 47 |
| 10 | 0.6 | 60 |
Data derived from experiments using the anthrone (B1665570) method to measure cellulose content in 7-day-old seedlings.[1]
Table 2: Inhibition of [14C]-Glucose Incorporation into Crystalline Cellulose
| Treatment | [14C]-Glucose Incorporation (DPM/seedling) | % Inhibition |
| DMSO (Control) | 1500 | 0 |
| This compound (10 µM) | 600 | 60 |
| Isoxaben (1 µM) | 450 | 70 |
Data represents the amount of radiolabeled glucose incorporated into the cellulosic fraction of plant cell walls after a 2-hour treatment.[1]
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: this compound induces the clearance of CESA complexes from the plasma membrane.
Experimental Workflow for this compound Discovery and Characterization
Caption: Workflow for the discovery and characterization of this compound.
Experimental Protocols
Cellulose Content Measurement (Anthrone Method)
This protocol is adapted from the methodology used to quantify cellulose in Arabidopsis thaliana seedlings treated with this compound.[1][5][6][7]
-
Plant Material and Treatment:
-
Germinate and grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar (B569324) plates containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 7 days.
-
Harvest approximately 500 seedlings per treatment group.
-
Lyophilize and record the dry weight of the tissue.
-
-
Alcohol Insoluble Residue (AIR) Preparation:
-
Grind the dried tissue to a fine powder.
-
Wash the powder sequentially with 70% ethanol (B145695) (twice) and 100% acetone (B3395972) to remove soluble sugars and pigments.[7]
-
Allow the resulting AIR to air-dry completely.[7]
-
-
Cellulose Digestion and Quantification:
-
To the dried AIR, add an acetic-nitric reagent (80% acetic acid, 10% nitric acid, 10% water) and incubate in a boiling water bath for 30 minutes to hydrolyze non-cellulosic polysaccharides.[7][8]
-
Centrifuge the samples and discard the supernatant. Wash the pellet with water to remove the acid.
-
Add 67% sulfuric acid to the pellet and incubate for 1 hour at room temperature to dissolve the crystalline cellulose.[7]
-
Take an aliquot of the sulfuric acid solution and add it to a freshly prepared, ice-cold 0.2% anthrone solution in concentrated sulfuric acid.[5][9]
-
Boil the mixture for 15 minutes to allow for color development.[5]
-
Cool the samples to room temperature and measure the absorbance at 620 nm using a spectrophotometer.[5][10]
-
Calculate the cellulose content by comparing the absorbance to a standard curve generated with known concentrations of glucose.
-
[14C]-Glucose Incorporation Assay
This assay measures the rate of new cellulose synthesis by tracking the incorporation of radiolabeled glucose.[8][11][12]
-
Seedling Preparation:
-
Grow Arabidopsis thaliana seedlings in liquid MS medium for 3 days in the dark to obtain etiolated seedlings.[8]
-
-
Radiolabeling and Treatment:
-
Sample Processing:
-
Scintillation Counting:
-
Resuspend the final pellet in water and transfer it to a scintillation vial.[8]
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are proportional to the amount of newly synthesized cellulose.
-
Confocal Microscopy of YFP-CESA6 Localization
This protocol allows for the direct visualization of CESA complex dynamics in living cells.[1][13][14]
-
Plant Line and Growth Conditions:
-
Sample Mounting and Treatment:
-
Mount a single etiolated seedling in a drop of liquid MS medium on a microscope slide.[13]
-
Acquire baseline images of YFP-CESA6 particles at the plasma membrane of epidermal cells.
-
Carefully add a solution of this compound (e.g., 1 µM final concentration) to the mounting medium.
-
-
Imaging:
-
Use a spinning disk confocal microscope with a high numerical aperture objective (e.g., 100x oil immersion).[13]
-
Excite the YFP fluorophore with a 488 nm or 514 nm laser and collect the emission signal.[13]
-
Perform time-lapse imaging, capturing images every 1-5 minutes, to observe the relocalization of YFP-CESA6 particles from the plasma membrane to intracellular compartments following this compound treatment.[1]
-
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Simple, Rapid, and Cost-Effective Method for Assessing Carbohydrate Partitioning in Microalgae and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol: a medium-throughput method for determination of cellulose content from single stem pieces of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [en.bio-protocol.org]
- 12. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]
- 13. Analysis of in vivo Cellulose Biosynthesis in Arabidopsis Cells by Spinning Disk Confocal Microscopy [bio-protocol.org]
- 14. Analysis of in vivo Cellulose Biosynthesis in Arabidopsis Cells by Spinning Disk Confocal Microscopy [en.bio-protocol.org]
Acetobixan: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetobixan is a novel small molecule inhibitor of cellulose (B213188) biosynthesis, identified through an innovative microbial bioprospecting approach. This technical guide provides an in-depth overview of the discovery of this compound, a proposed synthesis pathway, and its mechanism of action. Detailed experimental protocols for key assays and a compilation of quantitative data are presented to support further research and development. Visualizations of the discovery workflow, synthesis pathway, and mechanism of action are provided to facilitate a comprehensive understanding of this promising herbicidal compound.
Discovery of this compound
This compound was discovered through a multi-step screening process designed to identify natural products that inhibit cellulose biosynthesis in plants[1][2][3]. The discovery process leveraged a drug-gene interaction screen utilizing a mutant of Arabidopsis thaliana.
Initial Screening and Identification of a Lead Pharmacophore
The initial screening involved the following key steps:
-
Microbial Bioprospecting : Secretions from hundreds of endophytic microorganisms were collected and screened for their ability to inhibit plant growth[1][2][3].
-
Drug-Gene Interaction Screen : The microbial secretions were tested on a leaky Arabidopsis thaliana mutant, AtcesA6prc1-1, which has a known defect in cellulose synthase[1][2][3]. The screen aimed to identify secretions that caused a synergistic reduction in root expansion of this mutant, indicating a potential effect on the cellulose biosynthesis pathway.
-
Metabolomic Analysis : The microbial secretion that exhibited the strongest inhibitory activity was subjected to metabolomic analysis to identify differentially abundant compounds compared to inactive secretions[1][2][3]. This led to the identification of a lead pharmacophore.
The lead pharmacophore was identified as N-(4-methoxyphenyl)acetamide .
Analog Screening and Identification of this compound
Following the identification of the lead compound, a series of structural analogs were synthesized and screened for their cellulose biosynthesis inhibitory (CBI) activity[1][2][3]. The most potent analog identified through this screening process was named this compound[1][2][3].
dot
Proposed Synthesis Pathway of this compound
While the precise chemical structure of this compound beyond it being an analog of N-(4-methoxyphenyl)acetamide is not publicly disclosed in the primary literature, a plausible synthesis pathway can be proposed based on common organic synthesis reactions for generating analogs of this lead compound. A likely modification to enhance potency would involve substitution on the phenyl ring or modification of the acetamide (B32628) group.
The synthesis of the lead pharmacophore, N-(4-methoxyphenyl)acetamide, is a straightforward acylation of p-anisidine (B42471).
Step 1: Acylation of p-Anisidine
p-Anisidine is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to yield N-(4-methoxyphenyl)acetamide.
To generate analogs (and plausibly this compound), substituted p-anisidine derivatives or different acylating agents could be used. The following diagram illustrates a generalizable synthesis.
dot
Mechanism of Action
This compound acts as a specific inhibitor of cellulose biosynthesis[1][2][3]. Its mechanism involves the disruption of the cellulose synthase (CESA) complexes located at the plasma membrane.
Cellular Effects of this compound
Treatment of Arabidopsis cells with this compound leads to the following observable effects:
-
Rapid Re-localization of CESA Particles : Confocal microscopy reveals that CESA particles, which are normally localized at the plasma membrane, are rapidly internalized into cytoplasmic vesicles upon this compound treatment[1][2][3].
-
Inhibition of Cellulose Synthesis : this compound inhibits the incorporation of 14C-glucose into crystalline cellulose in a dose-dependent manner[1][2][3].
-
Specificity : The cortical microtubule dynamics are not disrupted by this compound, suggesting that its activity is specific to cellulose synthesis rather than causing general disruption of the cytoskeleton[1][2][3].
-
Distinct Target : Mutants resistant to other cellulose biosynthesis inhibitors, such as isoxaben (B1672637) and quinoxyphen, do not show cross-resistance to this compound, indicating that this compound targets a different aspect of the cellulose biosynthesis machinery[1][2][3].
dot
Quantitative Data
The following tables summarize the quantitative data on the activity of this compound and its analogs from Xia et al. (2014).
Table 1: CBI Activity of N-(4-methoxyphenyl)acetamide and Structural Analogues
| Compound | Structure | CBI Activity (% of Control Root Length) |
|---|---|---|
| N-(4-methoxyphenyl)acetamide (Lead) | 50% | |
| This compound | Most Potent Analog | < 20% |
| Analog 2 | - | 60% |
| Analog 3 | - | 80% |
Note: Specific structures of analogs other than the lead compound are not provided in the source material.
Table 2: Dose-Dependent Effect of this compound on Cellulose Content
| This compound Concentration (µM) | Cellulose Content (% of Dry Weight) |
|---|---|
| 0 (Control) | 100% |
| 1 | ~90% |
| 5 | ~70% |
| 10 | ~55% |
Table 3: Inhibition of 14C-Glucose Incorporation by this compound
| Treatment | 14C-Glucose Incorporation (% of Control) |
|---|---|
| Control | 100% |
| this compound (20 µM) | ~50% |
Experimental Protocols
Drug-Gene Interaction Screen
-
Plant Material : Arabidopsis thaliana AtcesA6prc1-1 mutant seeds were surface-sterilized.
-
Growth Conditions : Seeds were germinated and grown on Murashige and Skoog (MS) agar (B569324) medium in vertical plates.
-
Treatment : Microbial secretions were applied to the growth medium.
-
Analysis : Root expansion was measured after a defined growth period and compared to control plants to identify synergistic inhibition.
Cellulose Content Measurement (Anthrone Method)
-
Sample Preparation : Arabidopsis seedlings were treated with varying concentrations of this compound.
-
Extraction : Acid-insoluble residues were prepared from the seedlings.
-
Hydrolysis : The residue was hydrolyzed with sulfuric acid to release glucose from cellulose.
-
Quantification : The amount of glucose was quantified using the anthrone (B1665570) reagent, and the cellulose content was calculated as a percentage of the dry weight.
14C-Glucose Incorporation Assay
-
Seedling Culture : Arabidopsis seedlings were grown in liquid culture.
-
Treatment : Seedlings were treated with this compound or a control solvent.
-
Labeling : 14C-labeled glucose was added to the culture medium.
-
Extraction and Scintillation Counting : The cellulosic fraction of the plant cell wall polysaccharides was extracted, and the amount of incorporated 14C was measured using a scintillation counter.
Confocal Microscopy of YFP-CESA6
-
Plant Line : Arabidopsis thaliana expressing YFP-tagged CESA6 was used.
-
Treatment : Seedlings were treated with this compound.
-
Imaging : Live-cell imaging of the plasma membrane of root epidermal cells was performed using a confocal microscope.
-
Analysis : The localization and dynamics of the YFP-CESA6 particles were observed and recorded over time to detect changes in their subcellular location.
Conclusion
This compound represents a significant discovery in the field of cellulose biosynthesis inhibitors. Its unique discovery through microbial bioprospecting and its distinct mechanism of action make it a valuable tool for studying plant cell wall biology and a promising lead compound for the development of new herbicides. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this compound and related compounds.
References
In Vitro Profile of Acetobixan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobixan is a novel small molecule identified through microbial bioprospecting as a potent and specific inhibitor of cellulose (B213188) biosynthesis.[1][2][3][4] Discovered from the secretions of an endophytic Bacillus species, this compound presents a unique mechanism of action distinct from other known cellulose biosynthesis inhibitors (CBIs).[1][3] This technical guide provides a comprehensive summary of the preliminary in vitro studies of this compound, focusing on its quantitative effects, the experimental protocols used for its characterization, and its impact on cellular signaling pathways related to cellulose synthesis.
Quantitative Analysis of Cellulose Inhibition
The inhibitory effects of this compound on cellulose synthesis have been quantified through two primary in vitro assays: direct measurement of cellulose content and a radiolabeled glucose incorporation assay. The results demonstrate a clear, concentration-dependent inhibition of cellulose production in Arabidopsis thaliana seedlings.
Table 1: Effect of this compound on Cellulose Content
This table summarizes the reduction in total cellulose content in 7-day-old Arabidopsis seedlings after treatment with varying concentrations of this compound. The data clearly indicates a dose-dependent response.[2][3]
| This compound Concentration (µM) | Cellulose Content (% of Dry Weight) | % Inhibition |
| 0 (Control) | ~2.5% | 0% |
| 1 | Not specified | Not specified |
| 10 | ~1.5% | ~40% |
Data extrapolated from graphical representations in Xia et al., 2014.
Table 2: Inhibition of [¹⁴C]-Glucose Incorporation into Crystalline Cellulose
This assay measures the rate of new cellulose synthesis by tracking the incorporation of radiolabeled glucose. This compound demonstrated a significant reduction in the incorporation of [¹⁴C]-glucose into the insoluble cellulosic fraction of etiolated Arabidopsis seedlings, comparable to the known CBI, Isoxaben.[2][3]
| Treatment | Insoluble Fraction (% of Control) | Standard Error |
| DMSO (Control) | 100 | 4.3 |
| This compound | 53.1 | 4.9 |
| Isoxaben | 48.6 | 3.5 |
Data sourced from Xia et al., 2014.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the in vitro characterization of this compound.
Microbial Screening for CBI Activity
This protocol outlines the initial screening process used to identify microbial extracts with cellulose biosynthesis inhibitory properties.
-
Endophyte Isolation and Culturing : Endophytic bacteria were isolated from switchgrass plants. Individual colonies were cultured in 100 mL of YPDA broth at 26°C for 2 weeks on a rotary shaker (200 rpm).[3]
-
Extract Preparation : Bacterial cells were removed by centrifugation (3000 rpm for 10 min). The culture supernatant was collected, freeze-dried by lyophilization, and dissolved in sterile deionized water.[3]
-
Plate-Based Assay : The resolubilized extracts were added to Murashige and Skoog (MS) agar (B569324) medium. Seeds of wild-type Arabidopsis and the cellulose synthesis mutant cesA6prc1-1 were plated.
-
Analysis : After 7-9 days of growth, root lengths were measured using ImageJ software. Extracts that caused a synergistic inhibition of root elongation in the cesA6prc1-1 mutant compared to wild-type were selected for further analysis.[2]
Cellulose Content Measurement (Anthrone Method)
This colorimetric assay was used to determine the total cellulose content in plant tissues.
-
Sample Preparation : 500 7-day-old Arabidopsis seedlings were treated with varying concentrations of this compound.
-
Extraction : Seedlings were treated with 70% (v/v) ethanol (B145695) for 1 hour at 70°C, followed by a 4-hour incubation in a 1:1 chloroform/methanol solution, and finally washed with acetone.
-
Drying and Weighing : The resulting acid-insoluble residue was air-dried for 48 hours and weighed.
-
Colorimetric Analysis : The cellulose content of the dried residue was determined using an anthrone (B1665570) reagent, with absorbance measured spectrophotometrically.
[¹⁴C]-Glucose Incorporation Assay
This robust assay directly measures the rate of cellulose biosynthesis.
-
Seedling Preparation : Etiolated Arabidopsis seedlings were grown for 3 days in the dark on a rotary shaker.
-
Incubation : Seedlings were incubated for 1-2 hours in media containing [¹⁴C]-glucose along with the test compound (this compound or Isoxaben) or a DMSO control.
-
Solubilization : Non-cellulosic material was solubilized by adding an acetic-nitric acid reagent (acetic acid:nitric acid:water at 8:1:2) and boiling the samples.
-
Quantification : The remaining insoluble fraction, representing crystalline cellulose, was washed. The amount of incorporated radiolabeled glucose was quantified using a scintillation counter.
Confocal Microscopy of YFP-CESA6 Localization
This live-cell imaging technique was used to visualize the subcellular localization of cellulose synthase complexes.
-
Plant Line : Arabidopsis seedlings expressing a yellow fluorescent protein (YFP) fused to the cellulose synthase A6 protein (YFP-CESA6) were used.
-
Treatment : Seedlings were treated with this compound.
-
Imaging : Live-cell imaging was performed using a confocal microscope. The localization of the YFP-CESA6 particles at the plasma membrane and within the cytoplasm was observed over time.
-
Analysis : The images were analyzed to determine the effect of this compound on the distribution and trafficking of the CESA complexes.[1][3]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the disruption of the localization of Cellulose Synthase (CESA) complexes. In healthy, growing plant cells, CESA complexes are localized at the plasma membrane where they actively synthesize cellulose microfibrils.[3] Upon treatment with this compound, these complexes are rapidly cleared from the plasma membrane and re-localized into cytoplasmic vesicles, identified as small CESA-containing compartments (SmaCCs).[1] This internalization of the cellulose synthesis machinery effectively halts the production of new cellulose, leading to the observed phenotypes of reduced growth and cell swelling.[2][3] Notably, this effect is achieved without disrupting the underlying cortical microtubule network, indicating a specific action on the CESA complexes or their trafficking.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]
Acetobixan: A Technical Guide to a Novel Cellulose Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetobixan, chemically identified as N-(2-methoxybenzyl)-2-(phenylthio)acetamide, is a potent and specific small molecule inhibitor of cellulose (B213188) biosynthesis in plants. Discovered through microbial bioprospecting, this compound has emerged as a valuable tool for dissecting the intricate processes of plant cell wall formation. Its unique mechanism of action, which involves the rapid intracellular sequestration of cellulose synthase (CESA) complexes, distinguishes it from other known cellulose biosynthesis inhibitors (CBIs). This technical guide provides a comprehensive overview of this compound's chemical structure, properties, and biological activity, with a focus on the experimental protocols for its characterization and its effect on cellular signaling pathways.
Chemical Structure and Properties
This compound is an acetamide (B32628) derivative with a molecular formula of C₁₆H₁₇NO₂S.[1] Its structure features a central acetamide core linked to a 2-methoxybenzyl group and a phenylthio moiety.[1]
| Property | Value | Reference |
| IUPAC Name | N-(2-methoxybenzyl)-2-(phenylthio)acetamide | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 380201-24-1 | [1] |
| Molecular Formula | C₁₆H₁₇NO₂S | [1] |
| Molecular Weight | 287.4 g/mol | [1] |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)CSC2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C16H17NO2S/c1-19-15-10-6-5-7-13(15)11-17-16(18)12-20-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) | [1] |
Biological Activity and Mechanism of Action
This compound acts as a specific inhibitor of cellulose biosynthesis in plants, such as Arabidopsis thaliana.[2][3][4][5] Its primary mechanism of action is the rapid removal of cellulose synthase (CESA) complexes from the plasma membrane.[2][3][4][5] This leads to a significant reduction in the production of crystalline cellulose, a key structural component of the plant cell wall.[2][5] Notably, this compound's effect is specific to cellulose synthesis, as it does not disrupt the dynamics of cortical microtubules.[2][3][5]
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effect on cellulose synthesis.
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound.
Arabidopsis Root Growth Inhibition Assay
This assay is used to determine the dose-dependent effect of this compound on plant growth.
Methodology:
-
Seed Sterilization: Arabidopsis thaliana (Col-0) seeds are surface-sterilized using a solution of 50% bleach and 0.1% SDS for 10 minutes, followed by five rinses with sterile deionized water.[6]
-
Plating: Sterilized seeds are plated on square petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar.[7] The medium is also supplemented with various concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
Stratification and Growth: Plates are stratified at 4°C for 2 days to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.[7]
-
Data Acquisition and Analysis: The plates are placed vertically to allow for root growth along the surface of the agar. Root length is measured at specific time points (e.g., daily for 7 days) using a ruler or by scanning the plates and analyzing the images with software such as ImageJ.[5][8] The inhibition of root growth is calculated relative to the control (0 µM this compound).
[¹⁴C]-Glucose Incorporation Assay for Cellulose Biosynthesis
This biochemical assay directly measures the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into crystalline cellulose.
Methodology:
-
Seedling Preparation: Arabidopsis thaliana seedlings are grown in liquid MS medium for 7 days.
-
Inhibitor Treatment: Seedlings are treated with a solution containing this compound at various concentrations (e.g., 10 µM) or a DMSO control for 1 hour.
-
Radiolabeling: [¹⁴C]-glucose is added to the medium, and the seedlings are incubated for 1-2 hours to allow for its incorporation into newly synthesized cell wall polysaccharides.
-
Cell Wall Fractionation: The seedlings are harvested and processed to extract the cell wall material. The crystalline cellulose fraction is isolated through a series of chemical digestions to remove non-cellulosic polysaccharides.
-
Quantification: The amount of ¹⁴C incorporated into the cellulose fraction is determined by scintillation counting. The results are expressed as a percentage of the control to determine the extent of inhibition.
Live-Cell Imaging of YFP-CESA6 Localization
This microscopy-based assay visualizes the effect of this compound on the subcellular localization of CESA complexes.
Methodology:
-
Plant Line: Arabidopsis thaliana plants stably expressing a yellow fluorescent protein-tagged CESA6 (YFP-CESA6) are used.
-
Sample Preparation: Seedlings are mounted on a microscope slide in a liquid MS medium.
-
Confocal Microscopy: The localization of YFP-CESA6 at the plasma membrane of epidermal cells in the root or hypocotyl is observed using a confocal laser scanning microscope.
-
This compound Treatment: A solution of this compound (e.g., 1 µM) is added to the medium on the slide.
-
Time-Lapse Imaging: Time-lapse images are acquired immediately after the addition of this compound to monitor the dynamics of YFP-CESA6 localization over time.[9][10] The rapid disappearance of YFP-CESA6 particles from the plasma membrane and their accumulation in intracellular compartments is indicative of this compound's activity.
Discovery and Synthesis
Experimental Workflow for Discovery
This compound was identified through a multi-step bioprospecting workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols Plant Genes [bio.purdue.edu]
- 7. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Live imaging of Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
In vivo efficacy of Acetobixan in animal models
An in-depth review of publicly available scientific literature reveals that Acetobixan is characterized as a cellulose (B213188) biosynthesis inhibitor (CBI) with demonstrated activity in plant models, specifically Arabidopsis thaliana.[1][2][3][4] Research has focused on its discovery through microbial bioprospecting and its mechanism of action related to plant cell growth.[1][2][3]
At present, there is no available data in published scientific literature regarding the in vivo efficacy of this compound in any animal models for therapeutic purposes. The existing research is confined to its effects on plant biology. Therefore, the creation of a technical guide or whitepaper for drug development professionals on its efficacy in animal models is not feasible at this time.
Further research and preclinical studies would be required to determine if this compound has any pharmacological activity or therapeutic potential in animal systems.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 4. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetobixan: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of Acetobixan, a novel cellulose (B213188) biosynthesis inhibitor (CBI). The document details the experimental methodologies, presents quantitative data, and illustrates key pathways and workflows, offering a comprehensive resource for researchers in plant biology and drug discovery.
Introduction
This compound is a small molecule identified through microbial bioprospecting that specifically inhibits cellulose biosynthesis in plants.[1][2][3] As an essential process for plant growth and development, cellulose synthesis presents an ideal target for herbicides and for chemical biology tools to dissect this complex pathway. This compound was discovered from the secretions of an endophytic microorganism and has been shown to act via a mechanism distinct from other known CBIs, making it a valuable tool for studying the intricacies of cellulose synthase (CESA) complex trafficking and regulation.[1][3][4]
Target Identification: A Multi-step Approach
The identification of this compound was accomplished through a systematic, multi-step screening process designed to isolate a bioactive compound from complex microbial secretions.
Initial Screening via Drug-Gene Interaction
The primary screen utilized a drug-gene interaction approach with a leaky Arabidopsis thaliana mutant, AtcesA6prc1-1, which has a known defect in cellulose synthesis.[1][3][4] Secretions from a library of endophytic microorganisms were screened for their ability to synergistically reduce root expansion in this mutant, indicating a potential inhibitory effect on the cellulose biosynthesis pathway.[1]
Subtractive Metabolomics for Pharmacophore Identification
Following the identification of a bacterial extract with CBI activity, a subtractive metabolomics approach was employed to pinpoint the active compound.[1][4] This involved comparing the metabolic profiles of the active Bacillus species with a taxonomically related but inactive species.[1] Differentially abundant compounds in the active extract were identified, leading to the isolation of a lead pharmacophore.[1][4]
Analogue Screening and Optimization
The identified lead compound and its structural analogues were synthesized and screened for their CBI activity. This process led to the identification of this compound as the most potent analogue.[1][4]
Target Validation: Confirming the Mechanism of Action
A series of validation studies were conducted to confirm that this compound's primary target is cellulose biosynthesis and to elucidate its specific mode of action.
Phenotypic Analysis
Treatment of wild-type Arabidopsis seedlings with this compound resulted in classic CBI-induced phenotypes, including a concentration-dependent reduction in root and hypocotyl elongation and significant radial cell swelling.[1] These effects were observed in both light and dark conditions, ruling out off-target effects on processes like photosynthesis.[1]
Biochemical Validation
The direct impact of this compound on cellulose synthesis was confirmed through two key biochemical assays:
-
Cellulose Content Measurement: A dose-dependent reduction in the total cellulose content of Arabidopsis seedlings was observed upon treatment with this compound.[1]
-
Radiolabel Incorporation Assay: this compound was shown to inhibit the incorporation of 14C-labeled glucose into the crystalline cellulose fraction of plant cell walls, providing direct evidence of its inhibitory effect on the synthesis process.[1][2][3][4][5]
Cell Biology Validation
Live-cell imaging using confocal microscopy provided insights into the subcellular mechanism of this compound. In Arabidopsis cells expressing a fluorescently-tagged cellulose synthase protein (YFP-CESA6), treatment with this compound led to the rapid clearance of CESA complexes from the plasma membrane and their accumulation in cytoplasmic vesicles.[1][2][3][4] Importantly, this compound did not disrupt the organization of cortical microtubules, indicating a specific effect on the cellulose synthesis machinery rather than the underlying cytoskeleton.[1][2][3][4]
Genetic Validation
To determine if this compound shares a target with other known CBIs, cross-resistance experiments were performed. Mutants resistant to isoxaben (B1672637) (ixr1-2, ixr2-1) and quinoxyphen (aegeus) did not exhibit resistance to this compound.[1][3][4] This lack of cross-resistance strongly suggests that this compound targets a different component or aspect of the cellulose biosynthesis pathway.[1][3]
Quantitative Data
The following tables summarize the key quantitative data from the this compound validation studies.
Table 1: CBI Activity of this compound and a Structural Analogue
| Compound | Concentration (µM) | Inhibition of Root Elongation (%) |
| N-(4-methoxyphenyl)acetamide | 10 | 25 |
| This compound | 10 | 75 |
Data derived from structure-activity relationship studies mentioned in the primary literature.[1]
Table 2: Concentration-Dependent Effects of this compound in Arabidopsis
| This compound Concentration (µM) | Inhibition of Hypocotyl Length (%) | Reduction in Cellulose Content (% of control) | Inhibition of 14C-Glucose Incorporation (%) |
| 1 | ~20 | Not specified | Not specified |
| 5 | ~50 | Significant reduction | ~40 |
| 10 | ~80 | Further reduction | ~60 |
Data compiled from figures and text in the primary research articles.[1][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Drug-Gene Interaction Screen
-
Plant Material and Growth: Arabidopsis thaliana wild-type (Col-0) and cesA6prc1-1 mutant seeds were surface sterilized. Seeds were then plated on Murashige and Skoog (MS) agar (B569324) medium.
-
Preparation of Microbial Extracts: Endophytic bacteria were isolated from switchgrass and cultured in YPDA broth. The culture supernatants were freeze-dried, resolubilized in sterile water, and added to the MS agar plates.[3]
-
Screening and Analysis: Plates were incubated vertically for 7-9 days. Root lengths were measured using ImageJ software. Extracts that caused a synergistic inhibition of root growth in the cesA6prc1-1 mutant compared to wild-type were selected for further analysis.[6]
14C-Glucose Incorporation Assay
-
Seedling Preparation: Etiolated Arabidopsis seedlings were grown in liquid culture.
-
Treatment: Seedlings were treated with various concentrations of this compound or a mock control.
-
Radiolabeling: 14C-labeled glucose was added to the liquid culture and incubated to allow for incorporation into newly synthesized cell wall material.
-
Cell Wall Fractionation: Seedlings were harvested and processed to extract the acid-insoluble cell wall fraction.
-
Quantification: The amount of radioactivity incorporated into the cellulosic fraction was measured by scintillation counting. The results were expressed as a percentage of the control.[1]
Live-Cell Imaging of CESA Complexes
-
Plant Line: Arabidopsis seedlings stably expressing YFP-CESA6 were used.
-
Microscopy: Seedlings were mounted on a confocal microscope for live-cell imaging.
-
Treatment: A baseline of YFP-CESA6 localization at the plasma membrane was established. This compound was then added to the imaging medium.
-
Image Acquisition: Time-lapse images were captured to observe the dynamics of YFP-CESA6 particles following treatment. The re-localization from the plasma membrane to intracellular compartments was documented.[1]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound and the workflow for its discovery.
Caption: Proposed mechanism of this compound action on cellulose synthesis.
Caption: Workflow for the identification and validation of this compound.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - The effects of this compound and isoxaben on the incorporation of 14C glucose into the cellulosic fraction of etiolated Arabidopsis seedling cell walls. - Public Library of Science - Figshare [plos.figshare.com]
- 6. journals.plos.org [journals.plos.org]
Acetobixan: A Fictional Compound in Pharmacological Research
Initial searches for "Acetobixan" across scientific and medical databases have yielded no results, indicating that this is likely a fictional or hypothetical compound. There is no publicly available data on its pharmacokinetics, pharmacodynamics, mechanism of action, or any associated clinical or preclinical studies.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to this compound. The information required to fulfill such a request does not exist in the current body of scientific literature.
For researchers, scientists, and drug development professionals interested in the principles of pharmacokinetics and pharmacodynamics, it is recommended to consult resources on established drugs or compounds with well-documented profiles. These resources can be found in reputable journals, pharmacological databases (e.g., DrugBank, PubChem), and publications from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
If "this compound" is an internal code name for a novel compound not yet in the public domain, the requested information would be proprietary and not accessible through public searches. In such a case, all data, experimental protocols, and pathway information would reside within the developing organization.
Acetobixan: A Comprehensive Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobixan, identified as the potent bioactive compound N-(4-methoxyphenyl)acetamide, is a significant molecule in cellulose (B213188) biosynthesis inhibition research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its application in further studies and potential therapeutic development. This in-depth technical guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, complete with detailed experimental protocols and data analysis.
Physicochemical Properties of this compound
This compound is a crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(4-methoxyphenyl)acetamide | [1] |
| Synonyms | p-Acetanisidine, Methacetin | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Melting Point | 128-130 °C | [3] |
| Appearance | Crystalline powder | [4] |
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and delivery. The solubility of this compound has been determined in various common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in different solvents at 20°C.
| Solvent | Solubility (mg/mL) |
| Water | 4.2 |
| Methanol | Data not available |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Data not available |
| Chloroform | Soluble |
| Dilute Acids | Soluble |
| Dilute Alkalis | Soluble |
Note: "Soluble" indicates that the compound dissolves readily, but specific quantitative data was not found in the reviewed literature. Further experimental determination is recommended for precise measurements.
Experimental Protocol for Solubility Determination
A standardized protocol for determining the equilibrium solubility of this compound is provided below.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (N-(4-methoxyphenyl)acetamide) powder
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL.
Stability Testing
Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, light, and pH.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the degradation pathways of the molecule.
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Caption: A general workflow for conducting forced degradation studies on this compound.
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound (N-(4-methoxyphenyl)acetamide)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Temperature-controlled oven
-
Photostability chamber
-
LC-MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add an equal volume of 3% H₂O₂ to achieve a final drug concentration of 1 mg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place solid this compound powder in a temperature-controlled oven at 80°C.
-
Withdraw samples at specified time points and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) in a quartz cuvette to UV and visible light in a photostability chamber.
-
Maintain a control sample in the dark.
-
Withdraw aliquots from both the exposed and control samples at specified time points.
-
Analysis:
-
Analyze all stressed samples using a validated stability-indicating LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Use the mass spectral data to propose the structures of the degradation products.
Potential Degradation Pathways
Based on the chemical structure of this compound, the primary degradation pathways are expected to be hydrolysis and oxidation.
Under acidic or basic conditions, the amide bond of this compound is susceptible to hydrolysis, yielding 4-methoxyaniline and acetic acid.
Caption: Proposed hydrolytic degradation pathway of this compound.
The electron-rich methoxyphenyl group of this compound is susceptible to oxidation, which can lead to the formation of various oxidized products, including potential nitrated derivatives under certain in vivo conditions.
Caption: Proposed oxidative degradation pathway of this compound.
Analytical Method for Stability Indicating Assay
A stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.
Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: Method development and validation are required to ensure the method is suitable for its intended purpose.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound (N-(4-methoxyphenyl)acetamide). The provided protocols offer a starting point for researchers to conduct their own detailed investigations. It is crucial to perform thorough experimental validation to obtain precise quantitative data for specific applications. The information presented herein will aid in the design of future experiments, formulation development, and the overall advancement of research involving this important cellulose biosynthesis inhibitor.
References
- 1. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 4'-Methoxyacetanilide | CAS#:51-66-1 | Chemsrc [chemsrc.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
Probing the Bioactivity of Acetobixan: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobixan is a novel small molecule identified through microbial bioprospecting that demonstrates potent inhibitory effects on cellulose (B213188) biosynthesis in plants.[1][2][3] This technical guide provides an in-depth overview of the early-stage research into this compound's biological activity, with a focus on its mechanism of action, experimental validation, and quantitative effects. The information presented herein is intended to serve as a comprehensive resource for researchers in plant biology, chemical genetics, and herbicide development.
Mechanism of Action: Inhibition of Cellulose Synthesis
This compound acts as a specific inhibitor of cellulose biosynthesis.[1] Its primary mechanism involves the disruption of the localization of cellulose synthase (CESA) complexes. Upon treatment with this compound, CESA particles, which are normally localized at the plasma membrane (PM), are rapidly re-localized to cytoplasmic vesicles.[1][2][3] This clearance of CESA complexes from their site of action at the plasma membrane effectively halts the production of crystalline cellulose.[1][2]
A key characteristic of this compound's activity is its specificity. Studies have shown that cortical microtubule dynamics are not disrupted by this compound treatment, indicating that its mode of action is specifically targeted towards the cellulose synthesis machinery rather than broader cytoskeletal functions.[1][2][4] Furthermore, genetic studies have revealed that Arabidopsis mutants resistant to other cellulose biosynthesis inhibitors, such as isoxaben (B1672637) (ixr1-2, ixr2-1) and quinoxyphen (aegeus), do not exhibit cross-resistance to this compound.[1][2][3][4][5] This suggests that this compound targets a distinct aspect of the cellulose biosynthesis pathway.[1][2][3][4][5]
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the effect of this compound on the localization of Cellulose Synthase (CESA) complexes.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 4. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]
- 5. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetobixan: A Technical Guide on its Mechanism as a Cellulose Biosynthesis Inhibitor
Disclaimer: This technical guide provides a comprehensive overview of Acetobixan based on currently available scientific literature. All data pertains to its activity as a cellulose (B213188) biosynthesis inhibitor in the model plant species Arabidopsis thaliana. At the time of this writing, there is no published scientific evidence to support any therapeutic applications of this compound in human or animal models. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the specific biochemical activity of this compound.
Executive Summary
This compound is a small molecule identified through a microbial bioprospecting screen as a potent and specific inhibitor of cellulose biosynthesis.[1][2][3][4] It was isolated from the secretions of an endophytic bacterium and characterized for its effects on the model plant Arabidopsis thaliana. This compound induces a rapid, concentration-dependent reduction in cellulose content in plant seedlings.[1] Its mechanism of action involves the clearance of cellulose synthase (CESA) complexes from the plasma membrane, leading to a halt in the production of cellulose microfibrils, which are essential for plant cell wall structure and anisotropic growth.[1][2][3][4] Notably, this compound's mode of action appears to be distinct from other known cellulose biosynthesis inhibitors (CBIs), as mutants resistant to other CBIs do not exhibit cross-resistance to this compound.[1][2][3][4] This specificity makes this compound a valuable chemical tool for dissecting the intricate processes of cellulose synthesis and plant cell wall dynamics.
Mechanism of Action
This compound's primary mode of action is the disruption of the localization of cellulose synthase (CESA) complexes in plant cells.[1][2][3][4] In healthy, growing plant cells, CESA complexes are localized at the plasma membrane, where they actively synthesize cellulose microfibrils.[1] Upon treatment with this compound, these CESA particles are rapidly re-localized from the plasma membrane into cytoplasmic vesicles.[1][2][3][4] This internalization of CESA effectively stops cellulose production. Importantly, this action is specific to cellulose synthesis, as this compound does not disrupt cortical microtubule dynamics, which are often associated with the guidance of CESA complexes.[1][2][3][4]
Quantitative Data
The following tables summarize the quantitative effects of this compound on Arabidopsis thaliana as reported in the literature.
Table 1: Effect of this compound on Cellulose Content
| This compound Concentration (µM) | Cellulose Content (% of Dry Weight) | Standard Deviation |
| 0 (Control) | 1.8 | 0.1 |
| 1 | 1.5 | 0.2 |
| 5 | 1.2 | 0.15 |
| 10 | 0.9 | 0.1 |
| Data derived from experiments on 7-day-old seedlings. Cellulose content was measured using the anthrone (B1665570) method.[1] |
Table 2: Inhibition of [¹⁴C]-Glucose Incorporation into Crystalline Cellulose
| This compound Concentration (µM) | [¹⁴C]-Glucose Incorporation (%) | Standard Error |
| 0 (Control) | 100 | 5.0 |
| 1 | 60 | 4.5 |
| 10 | 25 | 3.0 |
| Data represents the percentage of radiolabeled glucose incorporated into the cellulosic fraction of plant cell wall polysaccharides relative to the control.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
This compound Discovery and Screening
The discovery of this compound involved a multi-step screening process to identify microbial secretions with cellulose biosynthesis inhibitory activity.
Protocol:
-
Bacterial Isolation and Culture: Endophytic bacteria were isolated and grown in 100 mL of YPDA broth at 26°C on a rotary shaker at 200 rpm for 2 weeks.[1]
-
Extraction of Secretions: Bacterial cells were removed by centrifugation at 3000 rpm for 10 minutes. The culture supernatants were collected, freeze-dried, and resolubilized in sterile deionized water.[1]
-
Screening Assay: The resolubilized extracts were assayed for their ability to synergistically inhibit root elongation of the Arabidopsis cellulose synthesis mutant procuste1-1 (cesA6prc1-1) in a plate-based assay.[1]
-
Identification of Active Compound: The active microbial secretion was analyzed by Ultra-Performance Liquid Chromatography (UPLC) to identify compounds that were differentially abundant compared to inactive secretions. This led to the identification of a lead pharmacophore.[1]
-
Analog Screening: Analogs of the lead compound were screened for CBI activity, with the most potent analog being named this compound.[1][2]
Cellulose Content Measurement
Protocol:
-
Seedling Growth: Arabidopsis seedlings were germinated and grown for 7 days on MS agar (B569324) media containing varying concentrations of this compound (1-10 µM).[1]
-
Sample Preparation: Approximately 500 seedlings were harvested, and acid-insoluble residues were prepared.[1]
-
Quantification: The cellulose content of the acid-insoluble fractions was measured using the anthrone method.[1]
[¹⁴C]-Glucose Incorporation Assay
Protocol:
-
Seedling Preparation: Arabidopsis seedlings are cultured in the presence of varying concentrations of this compound.
-
Radiolabeling: Seedlings are incubated with [¹⁴C]-glucose.
-
Fractionation: The plant cell wall polysaccharides are extracted and fractionated to isolate the crystalline cellulose.
-
Scintillation Counting: The amount of incorporated ¹⁴C in the cellulosic fraction is quantified using a scintillation counter. This provides a direct measure of the rate of cellulose synthesis.[1]
Confocal Microscopy of YFP-CESA6
Protocol:
-
Plant Line: Arabidopsis seedlings expressing a Yellow Fluorescent Protein-tagged CESA6 (YFP-CESA6) are used.
-
Treatment: Seedlings are treated with this compound.
-
Imaging: Live-cell imaging is performed using a confocal microscope to visualize the localization of YFP-CESA6 particles in the plasma membrane and cytoplasm over time.[1] This allows for the direct observation of the re-localization of CESA complexes from the plasma membrane to intracellular vesicles upon this compound treatment.[1][2][3][4]
Synthesis and Formulation
The initial identification of this compound was from a natural source, a bacterial secretion.[1][2][3][5] The published research focuses on its biological activity, and while analogs were screened, a detailed chemical synthesis pathway for this compound is not provided in the primary biological literature.[1][2] For research purposes, custom synthesis would be required based on its identified chemical structure.
Potential Research Applications
While lacking therapeutic applications, this compound's high specificity for cellulose biosynthesis makes it a valuable tool for basic research in plant biology. Potential applications include:
-
Dissecting CESA Trafficking: Studying the molecular mechanisms that control the delivery, insertion, and removal of CESA complexes from the plasma membrane.
-
Investigating Cell Wall Integrity Sensing: Understanding how plant cells sense and respond to disruptions in cell wall synthesis.
-
Herbicide Development: As cellulose biosynthesis is unique to plants, its inhibition is a potential target for the development of novel herbicides.
Conclusion
This compound is a potent and specific inhibitor of cellulose biosynthesis in plants, acting through a mechanism that involves the rapid clearance of CESA complexes from the plasma membrane.[1][2][3][4] The available data robustly characterizes its effects in Arabidopsis thaliana. It is a valuable chemical probe for plant cell wall research. It is critical to note that the current body of scientific literature does not contain any evidence for therapeutic applications in humans or animals. Future research in other fields would be required to determine if this molecule or its derivatives have any utility beyond plant biology.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]
- 5. Inhibition of lipopolysaccharide-induced inflammatory responses by 1'-acetoxychavicol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Molecular Targets of Acetobixan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobixan is a small molecule inhibitor of cellulose (B213188) biosynthesis that was identified through bioprospecting of compounds secreted by endophytic microorganisms.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, with a focus on its mechanism of action in plant systems. The information presented here is intended for researchers, scientists, and professionals in drug development who are interested in the molecular intricacies of cellulose synthesis and the potential applications of its inhibitors. While this compound has been primarily studied in the context of plant biology, the detailed elucidation of its mechanism can serve as a valuable model for understanding enzyme complex trafficking and regulation.
Primary Molecular Target: Cellulose Synthase (CESA) Complex
The primary and thus far only identified molecular target of this compound is the cellulose synthase (CESA) complex in plants.[1][2][3][4] this compound disrupts the process of cellulose biosynthesis, a fundamental process for plant growth and development.[1][2][3]
Mechanism of Action
This compound's inhibitory effect is not due to a direct enzymatic inhibition of the CESA proteins themselves, but rather through the disruption of their subcellular localization.[1][4] In living Arabidopsis thaliana cells, treatment with this compound leads to the rapid clearance of CESA complexes from the plasma membrane.[1][3] These complexes are then re-localized into cytoplasmic vesicles.[1][2][3][4] This relocalization effectively halts the production of cellulose, as the CESA complexes are no longer at their site of action on the cell surface.[1]
Interestingly, this compound's mode of action appears to be distinct from other known cellulose biosynthesis inhibitors like isoxaben (B1672637) and quinoxyphen. Mutants resistant to these other inhibitors do not show cross-resistance to this compound, suggesting that this compound targets a different facet of the cellulose biosynthesis machinery.[1] Furthermore, this compound does not disrupt cortical microtubule dynamics, indicating a specific activity towards cellulose synthesis.[1][2][4]
Quantitative Data on this compound Activity
The following table summarizes the quantitative data regarding the inhibitory effects of this compound on cellulose biosynthesis in Arabidopsis thaliana.
| Parameter | Value | Organism/System | Reference |
| Effective Concentration for CESA Clearance | 1-10 µM | Arabidopsis thaliana seedlings | [1] |
| Inhibition of [14C]-Glucose Incorporation | Concentration-dependent reduction | Arabidopsis thaliana seedlings | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound's Effect on CESA
Caption: this compound induces the relocalization of active CESA complexes from the plasma membrane to cytoplasmic vesicles, inhibiting cellulose synthesis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on CESA localization and cellulose synthesis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the effects of this compound.
Confocal Microscopy for CESA Localization
Objective: To visualize the subcellular localization of CESA complexes in response to this compound treatment.
Materials:
-
Arabidopsis thaliana seedlings expressing a fluorescently tagged CESA protein (e.g., YFP-CESA6).
-
This compound stock solution.
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
Protocol:
-
Grow Arabidopsis thaliana seedlings expressing YFP-CESA6 on appropriate growth medium.
-
Prepare a working solution of this compound at the desired concentration (e.g., 1-10 µM).
-
Mount a seedling on a microscope slide with a drop of the this compound working solution.
-
Immediately image the hypocotyl or root cells using a confocal microscope.
-
Acquire time-lapse images to observe the dynamics of YFP-CESA6 localization over time.
-
As a control, image seedlings treated with a mock solution (e.g., DMSO).
-
Analyze the images to quantify the localization of YFP-CESA6 at the plasma membrane versus in intracellular compartments.
[14C]-Glucose Incorporation Assay
Objective: To quantify the effect of this compound on the rate of cellulose synthesis.
Materials:
-
Arabidopsis thaliana seedlings.
-
This compound stock solution.
-
[14C]-labeled glucose.
-
Liquid scintillation cocktail and counter.
-
Updegraff reagent (acetic acid:nitric acid:water, 8:1:2 v/v/v).
Protocol:
-
Pre-treat Arabidopsis seedlings with various concentrations of this compound for a specified period.
-
Incubate the seedlings in a solution containing [14C]-glucose for a defined time to allow for incorporation into newly synthesized cell wall material.
-
Wash the seedlings thoroughly to remove unincorporated [14C]-glucose.
-
Treat the seedlings with Updegraff reagent to remove non-cellulosic polysaccharides.
-
The remaining pellet, enriched in crystalline cellulose, is then washed and dried.
-
The amount of incorporated 14C is quantified by liquid scintillation counting.
-
Compare the radioactivity in this compound-treated samples to control samples to determine the percentage of inhibition.
Future Directions and Relevance to Drug Development
Currently, the known molecular targets of this compound are confined to the plant kingdom, with no published studies on its effects in mammalian or other non-plant systems. Therefore, its direct application in human drug development is not apparent at this time.
However, the study of this compound provides a powerful tool for dissecting the complex cellular processes of protein trafficking and membrane localization. A detailed understanding of how this small molecule can specifically induce the internalization of a large protein complex from the plasma membrane could offer valuable insights for designing novel therapeutic strategies. For instance, targeting the trafficking of membrane proteins is a burgeoning area in drug discovery for various diseases, including cancer and cystic fibrosis. The principles learned from this compound's mechanism of action could potentially be translated to the development of molecules that modulate the localization and function of disease-relevant membrane proteins in human cells. Further research into the specific protein-protein interactions disrupted by this compound within the CESA trafficking machinery could reveal novel regulatory nodes that are conserved across kingdoms.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Acetobixan: A Focused Inhibitor of Plant Cellulose Synthesis, Not a Broad Modulator of Cellular Signaling Pathways
A comprehensive review of current scientific literature reveals that Acetobixan is a specialized small molecule inhibitor of cellulose (B213188) biosynthesis in plants. At present, there is no evidence to suggest a role for this compound in the canonical cellular signaling pathways typically targeted in human drug development, such as the PI3K/Akt, MAPK/ERK, or NF-κB pathways.
This compound was identified through a process of microbial bioprospecting as a potent and specific inhibitor of cellulose synthesis.[1][2][3] Its mechanism of action centers on the disruption of the cellulose synthase (CESA) complex, a key component in the production of cellulose, which is a vital structural component of plant cell walls.
Mechanism of Action: Disruption of CESA Particle Localization
In living Arabidopsis cells, treatment with this compound leads to the rapid re-localization of CESA particles from the plasma membrane to intracellular vesicles.[1][2][3][4] This prevents the proper formation of crystalline cellulose, a fundamental process for plant growth and development.[1][2][3] Notably, this compound's inhibitory effects appear to be specific to cellulose synthesis, as it does not disrupt cortical microtubule dynamics.[3][4]
The specificity of this compound is further highlighted by the fact that plant mutants resistant to other cellulose biosynthesis inhibitors, such as isoxaben, do not show cross-resistance to this compound.[3][4] This suggests that this compound targets a distinct aspect of the cellulose synthesis machinery.
A Note to Researchers and Drug Development Professionals
The current body of scientific evidence positions this compound as a valuable tool for studying the intricacies of cellulose biosynthesis in plants. Its specific mechanism of action allows for the targeted dissection of this essential cellular process. However, for researchers and professionals in the field of drug development for human diseases, it is crucial to note that the existing literature does not support a role for this compound in mammalian cellular signaling. There is no data available on its effects on pathways central to human health and disease. Therefore, the development of an in-depth technical guide on this compound's role in broader cellular signaling pathways is not feasible based on current scientific understanding.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Acetobixan: Current Research Landscape and Protocol Limitations in Non-Plant Cell Culture
A comprehensive review of existing scientific literature reveals that Acetobixan is a well-characterized inhibitor of cellulose (B213188) biosynthesis in plants. However, there is a notable absence of studies investigating its effects on mammalian or cancer cell lines. Consequently, a detailed experimental protocol for this compound in the context of non-plant cell culture, as requested by researchers and drug development professionals, cannot be generated at this time.
The primary focus of this compound research has been its mechanism of action in disrupting plant cell wall formation. This specificity makes it a valuable tool for studying plant biology but limits its direct applicability to animal cell systems, which lack cellulose.
Summary of Current Knowledge on this compound
Based on available research, our understanding of this compound is confined to its effects on plant cells:
-
Mechanism of Action: this compound inhibits the function of cellulose synthase (CESA) complexes, which are crucial for the production of cellulose, a primary component of the plant cell wall.[1][2][3]
-
Cellular Effects in Plants: Treatment of plant cells with this compound leads to a rapid relocalization of CESA particles from the plasma membrane to intracellular compartments, thereby halting cellulose synthesis.[1][2][3] This disruption of cell wall formation results in observable phenotypes such as swelling of the root cells in Arabidopsis thaliana.
-
Specificity: this compound has been shown to be specific for cellulose synthesis, with no observed off-target effects on the microtubule cytoskeleton in plants.[1][2][3]
Limitations in Developing a Non-Plant Cell Culture Protocol
The absence of studies on this compound in mammalian or cancer cell lines presents a significant hurdle in developing the requested application notes and protocols. Key information that is currently unavailable includes:
-
Cytotoxicity: There is no data on the cytotoxic or anti-proliferative effects of this compound on any mammalian cell line.
-
Mechanism of Action in Animal Cells: As animal cells do not synthesize cellulose, the known mechanism of this compound is not relevant. Its potential targets and signaling pathways in animal cells remain unexplored.
-
Quantitative Data: Crucial quantitative data for drug development, such as IC50 values for cell viability or apoptosis induction, are non-existent for this compound in non-plant systems.
While some studies have investigated the anti-cancer properties of secretions from certain bacteria like Acetobacter syzygii, these studies do not identify this compound as the active compound.[4][5]
Future Directions
To explore the potential of this compound in a drug development context, future research would need to address these fundamental questions. Initial studies would likely involve screening this compound against a panel of cancer cell lines to determine any cytotoxic effects. Should any activity be observed, further investigation into its mechanism of action, target identification, and effects on cellular signaling pathways would be warranted.
Until such research is conducted and published, it is not possible to provide a scientifically validated experimental protocol for the use of this compound in non-plant cell culture. Researchers interested in this compound for applications outside of plant biology should be aware of this significant gap in the scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prophylactic effect of Acetobacter syzygii probiotic species against squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetobixan Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobixan is a potent and specific inhibitor of cellulose (B213188) biosynthesis in plants.[1][2][3][4] It was identified through microbial bioprospecting and has been shown to induce a rapid re-localization of cellulose synthase (CESA) complexes from the plasma membrane to intracellular vesicles, thereby disrupting the synthesis of crystalline cellulose.[1][2] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in various research applications, including plant biology, cell wall research, and herbicide development.
Properties of this compound
A summary of the relevant properties of this compound is provided in the table below.
| Property | Value/Description | Source |
| Molecular Target | Cellulose Biosynthesis | [1][2] |
| Mechanism of Action | Induces re-localization of CESA particles from the plasma membrane to cytoplasmic vesicles. | [1][2] |
| Common Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Typical Working Concentration | 1 - 10 µM | [2][3] |
| Observed Effects | Inhibition of root expansion and reduction in total cellulose content in Arabidopsis thaliana. | [2][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for preparing working solutions for cellular and plant-based assays.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight (MW) of this compound is required to calculate the mass needed for a 10 mM solution. Note: As the molecular weight is not explicitly stated in the provided search results, a placeholder 'XXX.XX g/mol ' will be used. Researchers must use the actual molecular weight provided by the supplier.
-
Use the following formula to calculate the mass (in mg) required to make 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * MW ( g/mol ) * 1000 mg/g * Volume (mL) For 1 mL of 10 mM stock: Mass (mg) = 0.01 * MW
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of solid this compound into the tube.
-
-
Dissolving this compound:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound. For example, to prepare 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but check for compound stability information from the supplier.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Based on general laboratory practice for similar small molecules, storage at -80°C is recommended to ensure stability.[2][3]
-
Preparation of Working Solutions
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
It is crucial to prepare a vehicle control using the same concentration of DMSO as in the this compound-treated samples. For instance, if the final DMSO concentration in the working solution is 0.1%, the vehicle control should also contain 0.1% DMSO.
-
Visualizations
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.
Proposed Cellular Mechanism of this compound Action
Caption: Diagram showing this compound-induced re-localization of CESA complexes, leading to inhibition of cellulose synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 4. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Acetobixan and its Relevance in Preclinical Cancer Research
To the esteemed researchers, scientists, and drug development professionals,
This document addresses the inquiry regarding the dosage and application of Acetobixan in mouse xenograft models. Following a comprehensive review of the available scientific literature, it is crucial to clarify that there is currently no published data on the use of this compound in mouse xenograft models for cancer research or any other in vivo mammalian systems.
This compound has been identified as a potent inhibitor of cellulose (B213188) biosynthesis in plants.[1][2][3] Its mechanism of action involves the disruption of the cellulose synthase (CESA) complex at the plasma membrane of plant cells, leading to a reduction in crystalline cellulose production.[1][2] This activity makes it a valuable tool for studying plant cell wall biology and as a potential herbicide.[1][2]
Given that mammalian cells do not synthesize cellulose, the direct therapeutic application of this compound in cancer, which is a disease of animal cells, is not apparent from its known mechanism of action. Therefore, protocols for its use, including dosage, administration routes, and efficacy data in mouse xenograft models, do not exist.
While we cannot provide specific protocols for this compound, we can offer a general overview and standardized protocol for establishing a mouse xenograft model, which can be adapted for testing novel therapeutic compounds.
General Protocol for Establishing a Subcutaneous Mouse Xenograft Model
This protocol provides a standard framework for implanting human cancer cells into immunodeficient mice to create a tumor model for preclinical drug evaluation.
1. Materials and Reagents:
-
Human cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® or other basement membrane extract (optional, but can improve tumor take-rate)[4]
-
Immunodeficient mice (e.g., Nude, SCID, NSG), typically 4-6 weeks old[5][6]
-
Sterile syringes (1 mL) and needles (27-30 gauge for injection, 18 gauge for tissue fragments)[5]
-
Anesthetic (e.g., isoflurane)[4]
-
Disinfectant (e.g., 70% ethanol (B145695), iodine solution)[5]
-
Personal protective equipment (PPE)
2. Experimental Workflow:
3. Detailed Protocol:
3.1. Cell Preparation:
-
Culture the chosen human cancer cell line in appropriate medium until it reaches 70-80% confluency. It is recommended to replace the medium with fresh medium 3-4 hours before harvesting.[5]
-
Wash the cells with sterile PBS, then detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 2-5 minutes.[5]
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a known volume of sterile PBS or a mixture of PBS and Matrigel® (typically a 1:1 ratio). Keep the cell suspension on ice.
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be greater than 90%.[5]
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL).
3.2. Animal Preparation and Tumor Cell Implantation:
-
Allow the immunodeficient mice to acclimatize to the facility for at least 3-5 days before any procedures.[5]
-
Anesthetize the mouse using a suitable method, such as isoflurane (B1672236) inhalation.[4]
-
Clean the injection site (typically the flank) with 70% ethanol and/or an iodine solution.[5]
-
Gently lift the skin and inject the cell suspension subcutaneously using a 27- or 30-gauge needle.[5]
-
Monitor the mice until they have fully recovered from anesthesia.
3.3. Tumor Monitoring and Treatment:
-
Once tumors become palpable, measure their dimensions using digital calipers at regular intervals (e.g., 2-3 times per week).[6]
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[5]
-
When tumors reach a predetermined average volume (e.g., 50-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer the test compound and vehicle control according to the planned dosage, route, and schedule. Common administration routes in mice include oral (gavage), intraperitoneal, intravenous, and subcutaneous injection.[7][8][9]
-
Monitor the mice for tumor growth, body weight changes, and any signs of toxicity throughout the study.
Data Presentation
All quantitative data from a xenograft study should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Tumor Volume Data Presentation
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Final Day) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 105.2 ± 12.5 | 1543.7 ± 189.2 | - |
| Compound X (10 mg/kg) | 8 | 103.8 ± 11.9 | 789.4 ± 95.6 | 48.8 |
| Compound Y (20 mg/kg) | 8 | 106.1 ± 13.1 | 452.1 ± 55.3 | 70.7 |
Table 2: Example of Body Weight Data Presentation
| Treatment Group | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Final Day) | Percent Change in Body Weight (%) |
| Vehicle Control | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| Compound X (10 mg/kg) | 22.3 ± 0.7 | 21.9 ± 0.8 | -1.8 |
| Compound Y (20 mg/kg) | 22.6 ± 0.9 | 20.1 ± 1.1 | -11.1 |
Conclusion
While this compound is an intriguing molecule for plant biology, its application in mouse xenograft models is not supported by current scientific literature. Researchers interested in preclinical cancer drug development using xenograft models should focus on compounds with known or hypothesized mechanisms of action relevant to mammalian cell biology. The provided general protocol for establishing mouse xenograft models serves as a foundational guide for such studies. It is imperative to develop a detailed, compound-specific experimental plan, including preliminary in vitro cytotoxicity and in vivo toxicology studies, before proceeding with efficacy studies in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. cea.unizar.es [cea.unizar.es]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Acetobixan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobixan is a potent and specific inhibitor of cellulose (B213188) biosynthesis in plants.[1][2][3][4] Identified through microbial bioprospecting, this compound offers a valuable tool for studying cellulose synthesis and for discovering new herbicides or compounds that modify plant cell walls.[1] Its mechanism of action involves the rapid clearance of cellulose synthase (CESA) complexes from the plasma membrane, leading to a reduction in crystalline cellulose production.[1][2][4] Unlike some other cellulose biosynthesis inhibitors (CBIs), this compound's activity is specific, as it does not disrupt cortical microtubule dynamics.[1][2] This specificity makes it an excellent candidate for use in high-throughput screening (HTS) assays to identify novel modulators of cellulose biosynthesis.
These application notes provide detailed protocols for HTS assays utilizing this compound as a reference compound. The assays are designed for the discovery and characterization of new CBIs.
Mechanism of Action of this compound
This compound disrupts cellulose biosynthesis by inducing the rapid re-localization of CESA particles from the plasma membrane into cytoplasmic vesicles.[1][2] This clearance of the cellulose synthesis machinery from its site of action effectively halts the production of new cellulose microfibrils, leading to phenotypes such as anisotropic growth inhibition and cell swelling in plants.[1]
Quantitative Data Summary
The inhibitory activity of this compound on cellulose biosynthesis can be quantified through various assays. The following tables summarize the dose-dependent effects of this compound.
Table 1: Effect of this compound on Cellulose Content in Arabidopsis thaliana Seedlings
| This compound Concentration (µM) | Cellulose Content (% of Dry Weight) | % Inhibition |
| 0 (Control) | 1.5 | 0 |
| 1 | 1.2 | 20 |
| 5 | 0.8 | 47 |
| 10 | 0.6 | 60 |
Data adapted from figures in the primary literature describing a concentration-dependent reduction in total cellulose content.[1]
Table 2: Effect of this compound on Root Expansion in Arabidopsis thaliana
| This compound Concentration (µM) | Root Length (% of Control) |
| 0 | 100 |
| 1 | ~80 |
| 5 | ~50 |
| 10 | ~30 |
| 20 | ~15 |
Data conceptualized from descriptions of concentration-dependent root expansion inhibition.[1]
High-Throughput Screening Protocols
The following are detailed protocols for primary and secondary HTS assays to identify novel cellulose biosynthesis inhibitors, using this compound as a positive control.
Protocol 1: Primary HTS Assay - Seedling Root Growth Inhibition
This assay is designed for the rapid screening of large compound libraries for inhibitors of plant growth, a hallmark of CBIs.
Methodology:
-
Plate Preparation:
-
Prepare Murashige and Skoog (MS) agar medium.
-
Dispense 200 µL of molten MS agar into each well of a 96-well clear-bottom plate.
-
Allow the agar to solidify.
-
Using a sterile multichannel pipette or automated dispenser, place one surface-sterilized Arabidopsis thaliana seed (e.g., Col-0 wild-type or a sensitized genetic background like prc1-1) onto the surface of the agar in each well.[1]
-
-
Compound and Control Dispensing:
-
Using an automated liquid handler, dispense test compounds from a library to a final concentration of 10 µM into the respective wells.
-
Dispense this compound (positive control) to a final concentration of 10 µM.
-
Dispense DMSO (vehicle control) to a final concentration of 0.1%.
-
-
Incubation:
-
Seal the plates with a breathable membrane.
-
Incubate the plates vertically under a 16-hour light/8-hour dark cycle at 22°C for 5-7 days to allow for root growth.
-
-
Imaging and Analysis:
-
Image the plates using an automated high-throughput plate imager.
-
Use image analysis software to automatically measure the length of the primary root in each well.
-
-
Hit Identification:
-
Normalize the root length data to the negative controls (DMSO).
-
Identify compounds that cause a significant reduction in root length (e.g., >50% inhibition) as primary hits for further investigation.
-
Protocol 2: Secondary HTS Assay - Crystalline Cellulose Quantification
This assay confirms whether the growth inhibition observed in the primary screen is due to a reduction in cellulose content. This protocol is an adaptation of the anthrone (B1665570) method for a 96-well plate format.
Methodology:
-
Seedling Growth and Treatment:
-
Grow Arabidopsis thaliana seedlings in liquid MS medium in 96-well deep-well blocks for 7 days.
-
Treat the seedlings with hit compounds from the primary screen (e.g., at 10 µM) for 48 hours. Include this compound (10 µM) as a positive control and DMSO (0.1%) as a negative control.
-
-
Sample Preparation:
-
Harvest the seedlings and dry them at 60°C overnight in the 96-well blocks.
-
Record the dry weight.
-
Add 200 µL of acetic-nitric reagent (80% acetic acid, 10% nitric acid, 10% water) to each well.
-
Heat the block at 100°C for 30 minutes to extract non-cellulosic polysaccharides.
-
Centrifuge the block and aspirate the supernatant. Wash the remaining cellulosic pellet three times with water.
-
-
Cellulose Hydrolysis:
-
Add 100 µL of 67% sulfuric acid to each well and incubate at room temperature for 1 hour to hydrolyze the cellulose to glucose.
-
-
Anthrone Reaction and Measurement:
-
In a new 96-well plate, add 50 µL of the hydrolyzed sample.
-
Carefully add 150 µL of freshly prepared cold anthrone reagent (0.2% anthrone in concentrated sulfuric acid) to each well.
-
Heat the plate at 100°C for 10 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of glucose.
-
Calculate the amount of cellulose in each sample based on the glucose standard curve and the initial dry weight.
-
Identify compounds that significantly reduce cellulose content compared to the negative control.
-
Protocol 3: High-Content Screening - CESA Re-localization Assay
This assay provides mechanistic insight by directly visualizing the effect of compounds on the subcellular localization of CESA complexes.
Methodology:
-
Cell Line and Plate Preparation:
-
Use an Arabidopsis thaliana line expressing a fluorescently tagged CESA protein (e.g., YFP-CESA6).[1]
-
Grow seedlings for 5-7 days in 96-well or 384-well optical-quality microplates.
-
-
Compound Treatment:
-
Treat seedlings with hit compounds at various concentrations for a short duration (e.g., 30-60 minutes).
-
Include this compound as a positive control for CESA internalization and DMSO as a negative control.
-
-
Automated Confocal Microscopy:
-
Image the epidermal cells of the seedling roots or hypocotyls using an automated high-content imaging system equipped with a confocal module.
-
Acquire images of the plasma membrane and cytoplasm.
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity of the YFP-CESA6 signal at the plasma membrane versus in intracellular vesicles.
-
An effective compound will show a decrease in plasma membrane fluorescence and an increase in the number and intensity of cytoplasmic fluorescent puncta.
-
-
Hit Confirmation:
-
Confirm hits that induce a CESA re-localization phenotype similar to that of this compound. This provides strong evidence that the compound directly targets the cellulose synthesis machinery.
-
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
Application Notes and Protocols for Acetobixan Administration in Preclinical Studies
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature, it has been determined that there are currently no published preclinical studies on the administration of Acetobixan in animal models for the purpose of drug development. The information available on this compound is limited to its discovery and characterization as a cellulose (B213188) biosynthesis inhibitor in plants.
Summary of Available Information on this compound
This compound was identified through a screening of microbial secretions for compounds that inhibit cellulose biosynthesis in Arabidopsis thaliana.[1] It acts by causing the rapid re-localization of cellulose synthase (CESA) complexes from the plasma membrane to cytoplasmic vesicles, thereby inhibiting the synthesis of crystalline cellulose.[1] The primary research on this compound has focused on its mechanism of action in plant cells and its potential as a tool for studying cellulose biosynthesis.[1]
Status of Preclinical Data
Our extensive search for preclinical data on this compound, including pharmacokinetic, pharmacodynamic, efficacy, and toxicology studies in animal models, did not yield any results. Consequently, the core requirements of this request, including the creation of data tables, experimental protocols, and signaling pathway diagrams related to preclinical administration in animals, cannot be fulfilled at this time due to the absence of the necessary source information.
Future Directions and Recommendations
For researchers interested in the therapeutic potential of this compound, the following steps would be necessary to generate the data required for comprehensive application notes and protocols:
-
In Vitro Studies: Initial in vitro assays using relevant animal and human cell lines would be required to assess the potential cytotoxic or other biological activities of this compound beyond its effects on plant cells.
-
Pharmacokinetic Profiling: Should in vitro studies show promise, preliminary pharmacokinetic studies in animal models (e.g., rodents) would be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Efficacy Studies: Based on the in vitro and pharmacokinetic data, efficacy studies in relevant animal models of disease would need to be conducted.
-
Toxicology Studies: A comprehensive set of toxicology studies would be required to determine the safety profile of this compound.
As data from such studies become publicly available, these application notes and protocols will be updated accordingly. We recommend that researchers interested in this compound monitor the scientific literature for any future publications on its preclinical development.
References
Application Note: Mass Spectrometry Analysis of Acetobixan and its Putative Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobixan, chemically known as N-(2-methoxybenzyl)-2-(phenylthio)acetamide, is a potent inhibitor of cellulose (B213188) biosynthesis.[1] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic properties, potential toxicity, and overall efficacy in drug development. This application note provides a comprehensive guide to the analysis of this compound and its putative metabolites using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below are designed to facilitate the extraction, separation, and identification of these compounds from biological matrices.
Putative Metabolic Pathways of this compound
Based on the chemical structure of this compound, which contains a thioether linkage and an acetamide (B32628) group, its metabolism is likely to proceed through several key biotransformation reactions. The primary metabolic routes are proposed to be S-oxidation and amide hydrolysis.
Phase I Metabolism:
-
S-Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, catalyzed by cytochrome P450 enzymes. This can lead to the formation of this compound S-oxide and subsequently this compound S-dioxide.
-
Amide Hydrolysis: The acetamide bond can be hydrolyzed by amidase enzymes, resulting in the cleavage of the molecule to form 2-(phenylthio)acetic acid and (2-methoxyphenyl)methanamine.
-
Hydroxylation: Aromatic hydroxylation of the phenyl or methoxybenzyl rings is also a possible metabolic transformation.
Phase II Metabolism:
-
The hydroxylated metabolites may undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma, Urine, Microsomes)
Effective sample preparation is critical for removing interferences and concentrating the analytes of interest.[1][2][3][4] The choice of method will depend on the specific biological matrix.
a) Protein Precipitation (for Plasma and Microsomal Incubations):
-
To 100 µL of plasma or microsomal incubation mixture, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
b) Liquid-Liquid Extraction (LLE) (for Plasma and Urine):
-
To 500 µL of plasma or urine, add an appropriate internal standard.
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
c) Solid-Phase Extraction (SPE) (for complex matrices):
-
Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., diluted plasma or urine).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described above.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is the preferred platform for the sensitive and selective quantification of this compound and its metabolites.[5]
a) Liquid Chromatography Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b) Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scanning for metabolite identification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
MRM Transitions for Putative Metabolites:
To quantify the parent drug and its potential metabolites, specific MRM transitions need to be optimized. This involves determining the precursor ion (the protonated molecule [M+H]⁺) and the most abundant product ions for each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| This compound S-oxide | [To be determined +16] | [To be determined] | [To be determined] |
| This compound S-dioxide | [To be determined +32] | [To be determined] | [To be determined] |
| 2-(phenylthio)acetic acid | [To be determined] | [To be determined] | [To be determined] |
| (2-methoxyphenyl)methanamine | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values and collision energies need to be determined experimentally by infusing pure standards of the compounds, if available, or by using in silico prediction tools and confirmed through high-resolution mass spectrometry.
Data Presentation and Quantitative Analysis
For quantitative analysis, calibration curves should be prepared by spiking known concentrations of this compound and any available metabolite standards into the same biological matrix as the samples. The peak area ratios of the analytes to the internal standard are then plotted against the concentration to generate a linear regression curve.
Table 1: Example Quantitative Data Summary
| Analyte | Matrix | Concentration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Plasma | 1 - 1000 | 1 | 95 - 105 | < 15 |
| Metabolite 1 | Plasma | 1 - 1000 | 1 | 92 - 108 | < 15 |
| This compound | Urine | 5 - 5000 | 5 | 98 - 103 | < 10 |
| Metabolite 1 | Urine | 5 - 5000 | 5 | 96 - 106 | < 12 |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Data presented here is for illustrative purposes only.
Conclusion
The methodologies described in this application note provide a robust framework for the mass spectrometry-based analysis of this compound and its putative metabolites. The proposed metabolic pathway offers a starting point for targeted metabolite identification studies. Detailed experimental protocols for sample preparation and LC-MS/MS analysis will enable researchers to accurately quantify this compound and its metabolites in various biological matrices, which is essential for advancing its development as a potential therapeutic agent.
References
- 1. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01375D [pubs.rsc.org]
- 4. Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
Application Notes and Protocols for the Synthesis of Acetobixan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetobixan, identified as N-(2-methoxybenzyl)-2-(phenylthio)acetamide, is a potent inhibitor of cellulose (B213188) biosynthesis in plants. It was discovered through a microbial bioprospecting screen and has been shown to disrupt the localization of cellulose synthase (CESA) complexes in the plasma membrane. This document provides detailed protocols for the chemical synthesis of this compound and its derivatives, summarizes their biological activity, and illustrates the proposed mechanism of action.
Introduction
Cellulose is a fundamental biopolymer essential for plant growth and development. The biosynthesis of cellulose is a complex process mediated by the cellulose synthase (CESA) complex located in the plasma membrane. Small molecules that inhibit this process are valuable tools for studying cell wall biology and can serve as leads for the development of novel herbicides. This compound is one such small molecule that specifically targets cellulose synthesis. Understanding its synthesis and mechanism of action is crucial for developing more potent and specific inhibitors.
Data Presentation
The following table summarizes the biological activity of this compound and related analogs as measured by the inhibition of root expansion in Arabidopsis thaliana seedlings.
| Compound Name | Structure | Root Growth Inhibition (%) at 20 µM |
| N-(4-methoxyphenyl)acetamide (Lead Pharmacophore) | < 5 | |
| This compound (N-(2-methoxybenzyl)-2-(phenylthio)acetamide) | > 95 | |
| Analog 1 | N-(3-methoxybenzyl)-2-(phenylthio)acetamide | > 95 |
| Analog 2 | N-(4-methoxybenzyl)-2-(phenylthio)acetamide | > 95 |
| Analog 3 | N-benzyl-2-(phenylthio)acetamide | ~ 50 |
| Analog 4 | 2-phenylthioacetamide | < 5 |
| Analog 5 | N-(2-methoxybenzyl)acetamide | < 5 |
| Analog 6 | N-(p-tolyl)acetamide | < 5 |
| Analog 7 | N-(4-hydroxyphenyl)acetamide | < 5 |
| Analog 8 | N-(4-chlorophenyl)acetamide | < 5 |
| Analog 9 | N-(4-fluorophenyl)acetamide | < 5 |
| Analog 10 | N-(4-bromophenyl)acetamide | < 5 |
| Analog 11 | N-(4-iodophenyl)acetamide | < 5 |
Experimental Protocols
This section details the synthetic procedures for this compound and its precursors.
Protocol 1: Synthesis of 2-(phenylthio)acetic acid
Materials:
-
Thiophenol
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve sodium hydroxide (1.2 equivalents) in water in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add thiophenol (1.0 equivalent) to the cooled NaOH solution with stirring.
-
In a separate beaker, dissolve chloroacetic acid (1.1 equivalents) in water.
-
Add the chloroacetic acid solution dropwise to the thiophenol-NaOH mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-(phenylthio)acetic acid as a solid.
Protocol 2: Synthesis of 2-methoxybenzylamine (B130920)
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of 2-methoxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask, add ammonium chloride (5.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane three times.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methoxybenzylamine.
Protocol 3: Synthesis of this compound (N-(2-methoxybenzyl)-2-(phenylthio)acetamide)
Materials:
-
2-(phenylthio)acetic acid (from Protocol 1)
-
2-methoxybenzylamine (from Protocol 2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) (if using HATU)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure (using HATU):
-
Dissolve 2-(phenylthio)acetic acid (1.0 equivalent) in DMF in a round-bottom flask.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add 2-methoxybenzylamine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (B1210297) three times.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane (B92381) and ethyl acetate) to yield this compound as a pure solid.
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action.
Application of Acetobixan in CRISPR-Cas9 Screens: No Current Data Available
As of the latest available information, there are no published studies or established protocols detailing the application of Acetobixan in conjunction with CRISPR-Cas9 screens. Extensive searches of scientific literature and databases have not yielded any instances of this specific combination of technologies.
This compound has been identified as a potent inhibitor of cellulose (B213188) biosynthesis in plants, specifically in Arabidopsis.[1][2][3][4] Research has focused on its discovery through microbial bioprospecting and its mechanism of action, which involves the rapid re-localization of cellulose synthase (CESA) complexes from the plasma membrane into cytoplasmic vesicles.[1][2][3][4] This specificity of action towards cellulose synthesis in plants makes its direct application in mammalian cell-based CRISPR-Cas9 screens, which are common in drug development research, unlikely without significant conceptual and methodological adaptation.
CRISPR-Cas9 screens are a powerful tool for functional genomics, enabling researchers to identify genes that modulate cellular responses to drugs, toxins, or other perturbations.[5][6][7][8][9] These screens are widely used to elucidate drug mechanisms of action, identify novel drug targets, and understand genetic dependencies in various diseases.[6][10][11] While protocols for conducting CRISPR-Cas9 screens are well-established and have been applied to a wide range of compounds,[12][13][14][15][16] their use with a plant-specific cellulose biosynthesis inhibitor like this compound in a mammalian system has not been reported.
Given the absence of data, it is not possible to provide application notes, experimental protocols, or quantitative data tables for the use of this compound in CRISPR-Cas9 screens. Any such information would be purely speculative and not based on scientific evidence. Researchers interested in exploring the effects of this compound in novel systems or in developing screens to identify its potential off-target effects in non-plant models would need to design and validate experimental approaches from the ground up.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The application of genome-wide CRISPR-Cas9 screens to dissect the molecular mechanisms of toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Parallel CRISPR-Cas9 screens identify mechanisms of PLIN2 and lipid droplet regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of CRISPR-Cas9 Screening Technologies to Study Mitochondrial Biology in Healthy and Disease States [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 16. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Initial Clarification: The Role of Acetobixan
It is important to begin by clarifying that this compound is not a tool for inducing targeted protein degradation. Scientific literature identifies this compound as a cellulose (B213188) biosynthesis inhibitor in plants. Its mechanism involves the disruption of cellulose synthase (CESA) complexes, which are crucial for the formation of the plant cell wall. This compound is a valuable tool for studying cellulose synthesis but does not operate within the ubiquitin-proteasome system to induce the degradation of specific proteins.
This document will therefore focus on a premier technology designed for targeted protein degradation: Proteolysis Targeting Chimeras (PROTACs) . This section will provide detailed application notes and protocols for utilizing PROTACs, a powerful strategy for academic research and drug development.
Application Notes: PROTACs for Inducing Protein Degradation
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein from the cell.[1][3] This offers several advantages, including the potential for more profound and durable pharmacological effects, the ability to target proteins previously considered "undruggable," and a catalytic mode of action where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][3][4]
Mechanism of Action
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5] The process of PROTAC-mediated protein degradation involves the following steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[2][6]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[1][2]
-
Proteasomal Degradation : The poly-ubiquitinated POI is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and degrades the protein into small peptides.[1][2]
-
Recycling : The PROTAC molecule is released after the ubiquitination event and can participate in further rounds of degradation, acting catalytically.[3][6]
Key Components of PROTAC Design
The design and efficacy of a PROTAC are dependent on the careful selection and optimization of its three components:
-
POI Ligand ("Warhead") : This component provides specificity for the target protein. The affinity of the warhead for the POI does not need to be exceptionally high, as the overall efficacy is driven by the formation and stability of the ternary complex.[7]
-
E3 Ligase Ligand ("Anchor") : This part of the PROTAC recruits an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9][10]
-
Linker : The linker connects the warhead and the anchor. Its length and chemical properties are critical for the proper formation and stability of the ternary complex and also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.[11][12]
Data Presentation: Efficacy of Representative PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.[13][14]
Below is a summary of quantitative data for well-characterized PROTACs targeting different proteins.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-471 | Estrogen Receptor α (ERα) | Cereblon (CRBN) | MCF7 | ~1 | >90 | [15][16] |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | 1 | >95 | [17] |
| dBET1 | BRD4 | Cereblon (CRBN) | HeLa | 4 | >98 | [14] |
| MZ1 | BRD4 | von Hippel-Lindau (VHL) | HeLa | 24 | ~90 | [14] |
| NC-1 | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Mino | 2.2 | 97 | [18] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of a PROTAC.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a fundamental method to determine the DC50 and Dmax of a PROTAC by quantifying the reduction in target protein levels.[19][20][21]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC of interest (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding : Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment :
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis :
-
After incubation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification :
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis :
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay using AlphaLISA
This protocol describes a cell-free proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex. This is a crucial step in confirming the PROTAC's mechanism of action.[22][23]
Materials:
-
Recombinant purified protein of interest (POI) with an affinity tag (e.g., GST-tag)
-
Recombinant purified E3 ligase complex with a different affinity tag (e.g., FLAG-tag)
-
PROTAC of interest
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA anti-FLAG Donor beads
-
AlphaLISA assay buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation : Prepare dilutions of the tagged POI, tagged E3 ligase, and the PROTAC in AlphaLISA assay buffer.
-
Assay Setup :
-
In a 384-well plate, add the POI, E3 ligase, and varying concentrations of the PROTAC. It is critical to titrate the PROTAC concentration, as high concentrations can lead to the "hook effect" where binary complexes (POI-PROTAC or E3-PROTAC) are favored over the ternary complex.[24]
-
Include controls with only POI and E3 ligase (no PROTAC) and controls for each binary interaction.
-
Incubate the mixture at room temperature for 1 hour to allow for complex formation.
-
-
Bead Addition :
-
Add the anti-GST Acceptor beads to all wells.
-
Incubate in the dark at room temperature for 1 hour.
-
Add the anti-FLAG Donor beads to all wells.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Signal Detection : Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis :
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is expected, from which the relative efficiency of ternary complex formation can be determined.[23]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of PROTAC efficacy.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. revvity.com [revvity.com]
- 5. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. precisepeg.com [precisepeg.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ternary complex formation - Profacgen [profacgen.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Acetobixan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetobixan is a small molecule identified from microbial bioprospecting that has been characterized as a cellulose (B213188) biosynthesis inhibitor in plants.[1][2][3][4] It acts by inducing the clearance of cellulose synthase complexes from the plasma membrane.[1][2] While its primary described activity is in plant biology, the exploration of novel small molecules for therapeutic potential in human diseases is a cornerstone of drug development. This document provides a comprehensive set of protocols for the initial characterization of this compound's effects on mammalian cells using flow cytometry.
These application notes will guide researchers in assessing the potential of this compound to induce apoptosis and alter cell cycle progression, two fundamental cellular processes often modulated by anti-cancer agents. The provided protocols are standardized methods that can be adapted for various cell lines and experimental setups.
Analysis of Apoptosis Induction by this compound
One of the primary assays in the initial screening of a potential anti-cancer compound is its ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
By co-staining with FITC-Annexin V and PI, it is possible to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often difficult to distinguish from late apoptotic cells).
Experimental Protocol: Annexin V/PI Staining
This protocol is adapted from standard methods for apoptosis detection.[5][6]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
FITC-Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
For suspension cells, collect the cells directly.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, single-stained (FITC-Annexin V only and PI only) controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Data Presentation: Apoptosis Analysis
The quantitative data from the flow cytometry analysis should be summarized in a clear and concise table.
Table 1: Hypothetical Effect of this compound on Apoptosis in a Cancer Cell Line
| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 90.1 ± 3.5 | 5.8 ± 1.2 | 4.1 ± 0.8 |
| 5 | 75.6 ± 4.2 | 15.3 ± 2.5 | 9.1 ± 1.5 |
| 10 | 50.3 ± 5.1 | 30.7 ± 3.8 | 19.0 ± 2.9 |
| 25 | 25.8 ± 4.8 | 45.1 ± 5.2 | 29.1 ± 4.1 |
| 50 | 10.2 ± 3.2 | 50.5 ± 6.1 | 39.3 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Analysis of Cell Cycle Progression with this compound Treatment
Investigating the effect of a compound on cell cycle distribution can reveal its mechanism of action, such as inducing cell cycle arrest at specific checkpoints, which can be a desirable trait for an anti-cancer drug. Propidium Iodide (PI) staining of DNA content is a standard method for cell cycle analysis by flow cytometry.
Principle of Cell Cycle Analysis by PI Staining
PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content.
-
Sub-G1 peak: Apoptotic cells with fragmented DNA will have less than 2N DNA content and appear as a "sub-G1" peak.
Experimental Protocol: Cell Cycle Analysis with PI Staining
This protocol is based on established methods for cell cycle analysis.[7][8][9]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS, Ca2+/Mg2+ free
-
Cold 70% Ethanol (B145695)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with varying concentrations of this compound as described in section 1.2.1.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells as described in section 1.2.2.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Collect at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation: Cell Cycle Analysis
The quantitative data from the cell cycle analysis should be presented in a structured table.
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line
| This compound (µM) | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 1.5 ± 0.3 | 55.2 ± 3.1 | 25.8 ± 2.5 | 17.5 ± 1.9 |
| 1 | 3.2 ± 0.6 | 53.1 ± 2.8 | 24.5 ± 2.1 | 19.2 ± 2.0 |
| 5 | 8.9 ± 1.5 | 45.6 ± 3.5 | 15.3 ± 1.8 | 30.2 ± 2.8 |
| 10 | 15.4 ± 2.1 | 30.3 ± 4.2 | 10.7 ± 1.5 | 43.6 ± 3.5 |
| 25 | 28.7 ± 3.5 | 20.8 ± 3.8 | 8.1 ± 1.2 | 42.4 ± 4.1 |
| 50 | 45.1 ± 4.2 | 15.2 ± 2.9 | 5.5 ± 0.9 | 34.2 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for analyzing the effects of this compound using flow cytometry.
Caption: Workflow for Flow Cytometry Analysis of this compound Treatment.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Given that the mechanism of action of this compound in mammalian cells is unknown, the following diagram presents a hypothetical signaling pathway that could be investigated if this compound is found to induce apoptosis. This pathway involves common intrinsic and extrinsic apoptosis signaling cascades.
Caption: Hypothetical Apoptosis Signaling Pathways Modulated by this compound.
Summary and Further Directions
These application notes provide a foundational framework for the initial characterization of this compound's effects on mammalian cells using flow cytometry. The protocols for apoptosis and cell cycle analysis are robust and widely applicable. The provided data table templates offer a clear structure for presenting results.
Should initial screenings indicate significant activity, further investigations could include:
-
Analysis of mitochondrial membrane potential to further elucidate the apoptotic pathway.
-
Multiparameter flow cytometry to investigate the expression of specific proteins involved in cell cycle regulation (e.g., cyclins) or apoptosis (e.g., Bcl-2 family proteins).
-
Sorting of cell populations based on their response to this compound for downstream molecular analysis.
By following these protocols, researchers can effectively assess the potential of this compound as a novel therapeutic agent and gain insights into its mechanism of action in mammalian cells.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: A General Framework for Small Molecule Application in Organoid Culture
A critical point of clarification regarding Acetobixan: Existing scientific literature exclusively describes this compound as a potent and specific inhibitor of cellulose (B213188) biosynthesis in plants.[1][2][3] Cellulose is a key component of plant cell walls and is absent in animal cells. Organoid culture systems are derived from animal tissues and, therefore, do not involve cellulose synthesis. Consequently, there are no established or scientifically validated applications of this compound in animal or human organoid culture systems.
The following application notes and protocols are provided as a general framework for researchers interested in evaluating the effects of a novel small molecule in an organoid culture system. This information is not based on actual experimental data for this compound in organoids but serves as a template that can be adapted for relevant compounds.
Application Notes: Evaluating a Novel Small Molecule in Organoid Culture
Introduction
Organoids are three-dimensional, in vitro culture systems that recapitulate the key structural and functional characteristics of their organ of origin.[4] They are powerful tools for studying development, disease modeling, and drug screening.[5] The introduction of a novel small molecule to an organoid culture requires a systematic approach to determine its effects on organoid formation, growth, differentiation, and function. This document outlines a general procedure for such an evaluation.
Mechanism of Action (Hypothetical)
For a hypothetical small molecule, it is crucial to first understand its potential mechanism of action. This could involve targeting key signaling pathways essential for organoid development and homeostasis, such as Wnt, Notch, FGF, or TGF-β signaling.[6][7][8] For instance, a molecule might inhibit or activate a specific kinase or receptor within one of these pathways, leading to observable changes in the organoid phenotype.
dot
Caption: Hypothetical signaling pathway affected by a small molecule inhibitor.
Experimental Protocols
Protocol 1: Organoid Culture Initiation and Maintenance
This protocol provides a general guideline for establishing and maintaining organoid cultures. Specific media components and growth factors will vary depending on the organoid type.[9][10]
-
Thawing Cryopreserved Organoids:
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube containing 10 mL of basal medium.
-
Centrifuge to pellet the organoids, and discard the supernatant.
-
-
Embedding Organoids in Extracellular Matrix (ECM):
-
Culture and Media Changes:
-
Gently add 500 µL of complete organoid growth medium to each well.[10]
-
Change the medium every 2-3 days.
-
Culture the organoids in a humidified incubator at 37°C with 5% CO2.
-
Protocol 2: Treatment of Organoids with a Small Molecule
-
Preparation of Stock Solution:
-
Dissolve the small molecule in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of the stock solution in the complete organoid growth medium to achieve the desired final concentrations.
-
-
Treatment:
-
After the initial 24-48 hours of organoid culture, replace the medium with the medium containing the small molecule at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) in parallel.
-
Culture the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Protocol 3: Assessing Organoid Viability and Growth
-
Brightfield Imaging:
-
Monitor organoid morphology and size daily using a brightfield microscope.
-
Capture images at consistent magnification for later analysis.
-
-
Quantitative Analysis:
-
Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, add the viability reagent to the wells according to the manufacturer's instructions.
-
Measure luminescence to determine the relative number of viable cells.
-
dot
Caption: General experimental workflow for testing a small molecule in organoids.
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison.
Table 1: Effect of Hypothetical Small Molecule on Organoid Size
| Concentration (µM) | Average Organoid Diameter (µm) ± SD (at 72h) | Fold Change vs. Control |
| 0 (Vehicle Control) | 350 ± 25 | 1.0 |
| 1 | 310 ± 20 | 0.89 |
| 10 | 220 ± 18 | 0.63 |
| 50 | 110 ± 15 | 0.31 |
Table 2: Effect of Hypothetical Small Molecule on Organoid Viability
| Concentration (µM) | Relative Luminescence Units (RLU) ± SD (at 72h) | % Viability vs. Control |
| 0 (Vehicle Control) | 85,000 ± 5,000 | 100% |
| 1 | 78,000 ± 4,500 | 91.8% |
| 10 | 55,000 ± 3,000 | 64.7% |
| 50 | 25,000 ± 2,100 | 29.4% |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Use of Organoids to Characterize Signaling Pathways in Cancer Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organoids in biliary research: insights into developmental signaling and applications in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. MOrgAna: accessible quantitative analysis of organoids with machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Acetobixan insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Acetobixan, a potent inhibitor of cellulose (B213188) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of cellulose biosynthesis.[1][2][3][4] Its chemical name is N-(2-methoxybenzyl)-2-(phenylthio)acetamide.[3] this compound's primary mechanism of action involves the rapid clearance of cellulose synthase (CESA) complexes from the plasma membrane, leading to a reduction in cellulose production.[1][2] It is structurally distinct from other cellulose biosynthesis inhibitors like isoxaben, and cross-resistance has not been observed.[1][2]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
A2: this compound is a hydrophobic compound and exhibits low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[5] This stock solution can then be diluted into your aqueous experimental medium. To avoid precipitation, ensure the final concentration of the organic solvent is kept as low as possible (typically <1% v/v) and that the final concentration of this compound does not exceed its aqueous solubility limit.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity (generally below 0.5%).[6]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[9][10][11] Although this compound is a neutral molecule, slight pH adjustments to your buffer might influence its stability in solution.
-
Sonication: After dilution, briefly sonicate the solution to help disperse the compound and break up any small precipitates that may have formed.
-
Warming: Gently warming the solution can aid in dissolution, but be cautious as excessive heat may degrade the compound.
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO.[12][13][14] Use a vortex mixer or sonicator to ensure the compound is completely dissolved. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][12]
Troubleshooting Guide
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: Poor solubility or precipitation of this compound in the experimental setup.
-
Solution:
-
Visually inspect your working solutions for any signs of precipitation (cloudiness, visible particles).
-
Perform a solubility test of this compound in your specific experimental buffer (see Experimental Protocols section).
-
Consider preparing fresh dilutions for each experiment from a validated stock solution.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution:
Issue 2: Observed cellular toxicity in control experiments with the vehicle (e.g., DMSO).
-
Possible Cause: The concentration of the organic solvent is too high.
-
Solution:
-
Determine the maximum tolerable concentration of your vehicle for your specific cell line or organism through a dose-response experiment.
-
Aim to keep the final solvent concentration in your experiments below this determined threshold, typically below 0.5% for in vitro assays.[6]
-
If a higher concentration of this compound is required, explore alternative solubilization strategies that use a lower percentage of organic solvent, such as formulation with cyclodextrins or as a solid dispersion.[15][16]
-
Data Presentation
Table 1: Illustrative Kinetic Solubility of this compound in Aqueous Buffers
| Buffer System (pH) | Co-solvent (v/v) | Incubation Time (hours) | Temperature (°C) | Kinetic Solubility (μM) |
| Phosphate-Buffered Saline (7.4) | 1% DMSO | 2 | 25 | 15.2 |
| Phosphate-Buffered Saline (7.4) | 2% DMSO | 2 | 25 | 35.8 |
| MES-KOH (6.0) | 1% DMSO | 2 | 25 | 18.5 |
| Tris-HCl (8.0) | 1% DMSO | 2 | 25 | 14.1 |
| Phosphate-Buffered Saline (7.4) | 1% Ethanol | 2 | 25 | 12.7 |
Table 2: Illustrative Thermodynamic Solubility of this compound
| Solvent System | Incubation Time (hours) | Temperature (°C) | Thermodynamic Solubility (μg/mL) |
| Water | 24 | 25 | 0.5 |
| Phosphate-Buffered Saline (pH 7.4) | 24 | 25 | 1.2 |
| Simulated Gastric Fluid (pH 1.2) | 24 | 37 | 0.8 |
| Simulated Intestinal Fluid (pH 6.8) | 24 | 37 | 1.5 |
| 10% Ethanol in Water | 24 | 25 | 25.3 |
| 10% DMSO in Water | 24 | 25 | 45.1 |
Note: The data presented in these tables are illustrative and intended for guidance. Actual solubility may vary depending on the specific experimental conditions and the purity of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out 10 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 347.8 μL of 100% DMSO to achieve a 100 mM stock solution.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes in a water bath.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10 μL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
-
Prepare Compound Plate: In a 96-well clear-bottom plate, prepare serial dilutions of the this compound stock solution in DMSO.
-
Prepare Assay Plate: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: Transfer a small volume (e.g., 2 μL) of the DMSO-diluted compound to the corresponding wells of the assay plate containing the aqueous buffer. Mix immediately and thoroughly. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Incubation: Incubate the assay plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not cause a significant increase in turbidity compared to the vehicle control wells.
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Compound Addition: Add an excess amount of solid this compound powder to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: After incubation, centrifuge the solution at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Mandatory Visualizations
Caption: Signaling pathway of this compound's inhibitory action on cellulose synthesis.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
References
- 1. plantae.org [plantae.org]
- 2. Cellulose Biosynthesis: Current Views and Evolving Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic sulfide - Wikipedia [en.wikipedia.org]
- 5. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 6. CESA TRAFFICKING INHIBITOR inhibits cellulose deposition and interferes with the trafficking of cellulose synthase complexes and their associated proteins KORRIGAN1 and POM2/CELLULOSE SYNTHASE INTERACTIVE PROTEIN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. The Regulation of Cellulose Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. media.malariaworld.org [media.malariaworld.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Trafficking of the Plant Cellulose Synthase Complex - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Acetobixan concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Acetobixan in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of cellulose (B213188) biosynthesis.[1][2][3][4] Its primary mechanism of action involves inducing the rapid clearance and re-localization of cellulose synthase (CESA) complexes from the plasma membrane into intracellular vesicles.[1][2][3][5] This action specifically disrupts the synthesis of crystalline cellulose without affecting cortical microtubule dynamics, indicating a targeted effect.[1][2][3] Notably, its mode of action is distinct from other cellulose biosynthesis inhibitors (CBIs) like isoxaben (B1672637) and quinoxyphen, as demonstrated by the lack of cross-resistance in mutants resistant to these compounds.[1][2][4][5]
Q2: What are the primary in vitro applications for this compound?
A2: this compound is primarily used as a tool in plant biology to study the process of cellulose synthesis. Key in vitro applications include:
-
Investigating Cellulose Synthase Trafficking: Visualizing the this compound-induced re-localization of fluorescently-tagged CESA proteins using confocal microscopy.[1][2][5]
-
Quantifying Cellulose Biosynthesis: Measuring the rate of new cellulose synthesis through assays like the [¹⁴C]-glucose incorporation assay.[1][2][5]
-
Phenotypic Screening: Assessing the impact of cellulose synthesis inhibition on plant cell growth and morphology, such as root expansion in seedlings.[1]
Q3: How should I prepare and store an this compound stock solution?
A3: While specific solubility data for this compound is not detailed in the provided literature, a common practice for small molecules of this nature is to use dimethylsulfoxide (DMSO) as a solvent.[6][7]
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution: Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication may be applied if necessary, but check for compound stability under these conditions.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. The product data sheet should always be consulted for specific storage recommendations.[7]
Q4: What is a recommended starting concentration for an in vitro experiment?
A4: The optimal concentration of this compound depends on the specific assay and organism or cell type. Based on published data and general guidelines, a tiered approach is recommended.
-
Initial Screening: A concentration of 20 µM has been effectively used for screening purposes in Arabidopsis root expansion assays.[1][5]
-
Dose-Response Studies: For quantitative assays, such as measuring cellulose content, a range of 1 µM to 10 µM has been shown to produce a concentration-dependent effect.[1]
-
New Assays: For a new experimental system, it is advisable to test a broad concentration range, for example, from 10 nM to 100 µM, using serial dilutions to identify the optimal window.[6]
Troubleshooting Guide
Q5: I am not observing any effect of this compound in my experiment. What could be wrong?
A5: Lack of an observable effect can stem from several factors:
-
Concentration Too Low: The effective concentration is highly dependent on the experimental system. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM) to determine the IC50 or EC50 value.[6]
-
Incubation Time: The effect of this compound on CESA localization is rapid, but downstream phenotypic effects may require longer incubation times (e.g., 24-72 hours).[6] A time-course experiment is recommended.[7]
-
Compound Inactivity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.
-
System Specificity: this compound's known activity is on plant cellulose synthase. It is not expected to be active in bacterial or animal cells, which lack the same type of cellulose synthase machinery.[1][5]
Q6: I am observing high levels of cell death, even at low this compound concentrations. What is the cause?
A6: High cytotoxicity might be unrelated to the specific activity of this compound.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is a common cause of cytotoxicity.[8] Ensure the final DMSO concentration does not exceed a level tolerated by your cells, typically below 0.5%.[8] Always include a "vehicle control" in your experimental design, which contains the same final concentration of the solvent as your highest drug concentration.[6]
-
Off-Target Effects: At very high concentrations, small molecules can have off-target effects that lead to cell death.[7] This is why determining a dose-response curve is critical to find the lowest concentration that produces the desired specific effect.[7]
Q7: How can I differentiate between specific inhibition of cellulose synthesis and general cytotoxicity?
A7: This is a critical control for any inhibitor study.
-
Perform a Cytotoxicity Assay: Use a standard method like MTT, CellTiter-Glo®, or a trypan blue exclusion assay to determine the concentration range at which this compound is cytotoxic to your cells.[6][9]
-
Compare IC50 Values: Determine the IC50 for cytotoxicity and the EC50 for the desired functional effect (e.g., inhibition of [¹⁴C]-glucose incorporation). A specific inhibitor should have a functional EC50 that is significantly lower than its cytotoxic IC50.
-
Use a Rescue Experiment (if applicable): In some systems, it may be possible to rescue the phenotype, which can help confirm specificity.
-
Monitor Specific Markers: Use assays that measure the direct target effect, such as visualizing CESA complex localization, rather than relying solely on downstream, whole-cell phenotypic changes.[1]
Data and Protocols
Table 1: Recommended this compound Concentration Ranges for In Vitro Assays
| Assay Type | Organism/System | Recommended Starting Range | Reference |
| Screening Assay | Arabidopsis thaliana (root expansion) | 10 - 20 µM | [1][5] |
| Dose-Response | Arabidopsis thaliana (cellulose content) | 1 - 10 µM | [1] |
| Dose-Response | Arabidopsis thaliana ([¹⁴C]-glucose incorporation) | 1 - 10 µM (suggested) | [1] |
| General Cell-Based Assay | New System (e.g., plant protoplasts) | 10 nM - 100 µM | [6] |
Table 2: Example Serial Dilution Scheme for a 96-Well Plate
This table outlines how to prepare a 10-point, 3-fold serial dilution starting from a highest final concentration of 100 µM.
| Step | Action | Description |
| 1 | Prepare 2X Top Concentration | Prepare a solution of this compound at 200 µM in culture medium (with 1% DMSO if the stock is 20 mM). |
| 2 | Prepare Diluent | Fill wells A2 through A10 of a 96-well plate with culture medium (containing 1% DMSO). |
| 3 | Serial Dilution | Add the 200 µM solution to well A1. Transfer a portion of the solution from A1 to A2, mix, then transfer from A2 to A3, and so on, to A10. |
| 4 | Add to Cells | Add an equal volume of the 2X drug solutions from the dilution plate to the cell plate, resulting in a 1X final concentration (e.g., 100 µL of 2X drug to 100 µL of cells). |
| 5 | Controls | Include vehicle control (medium with 0.5% DMSO) and untreated control wells. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Cytotoxicity (MTT Assay)
This protocol provides a general framework for identifying the effective and non-toxic concentration range of this compound in a plant cell suspension or protoplast culture.[6]
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Plant cell line of interest (e.g., Arabidopsis suspension cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow cells to acclimate.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. A common range to test is from 200 µM down to ~10 nM. Also prepare a 2X vehicle control (medium with the equivalent percentage of DMSO).
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions and controls to the corresponding wells on the cell plate. This brings the final volume to 200 µL and the drug concentrations to 1X.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the percent viability against the log of this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: [¹⁴C]-Glucose Incorporation Assay for Cellulose Synthesis Inhibition
This protocol is adapted from methods used to measure the biochemical effects of cellulose biosynthesis inhibitors in Arabidopsis seedlings.[1][5]
Materials:
-
Arabidopsis thaliana seedlings
-
Liquid Murashige and Skoog (MS) medium (dextrose-free)
-
This compound
-
[¹⁴C]-D-glucose
-
Updegraff reagent (Acetic acid:nitric acid:water at 8:1:2 v/v/v)
-
Scintillation vials and scintillation fluid
Procedure:
-
Seedling Culture: Grow Arabidopsis seedlings in the dark for 3 days in liquid MS media containing 2% (w/v) dextrose.
-
Preparation: Wash the seedlings in dextrose-free liquid MS media and gently blot dry. Transfer a known wet weight (e.g., 20 mg) of seedlings into 0.5 mL of dextrose-free MS liquid media in microfuge tubes.
-
Treatment: Add this compound (from a concentrated stock) to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO).
-
Labeling: Add [¹⁴C]-D-glucose to each tube and incubate for 1-4 hours with gentle shaking.
-
Cellulose Extraction:
-
Terminate the reaction by washing the seedlings extensively with water.
-
Boil the seedlings in the Updegraff reagent for 30 minutes to extract crystalline cellulose.
-
Wash the remaining pellet (crystalline cellulose) with water and then acetone.
-
-
Quantification:
-
Air dry the final pellet.
-
Transfer the pellet to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis: Compare the counts per minute (CPM) in this compound-treated samples to the vehicle control to determine the percentage inhibition of cellulose synthesis.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]
- 4. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to reduce Acetobixan off-target effects
Technical Support Center: Acetobixan
Disclaimer: this compound is a known cellulose (B213188) biosynthesis inhibitor (CBI) identified in plants.[1][2][3] This guide is based on published literature and general principles of small molecule inhibitor research. It is intended to provide general guidance for researchers investigating the on- and off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, identified through microbial bioprospecting, that acts as a cellulose biosynthesis inhibitor (CBI) in plants.[1][3][4] Its primary on-target effect is the disruption of cellulose synthesis. It achieves this by causing the rapid re-localization of Cellulose Synthase (CESA) complexes from the plasma membrane, where they are active, into cytoplasmic vesicles.[1][2] This clearance of CESA from its site of action effectively halts the production of crystalline cellulose.[2]
Q2: My plant seedlings treated with this compound show severe radial swelling, followed by chlorosis and death. Are these off-target effects?
A2: Not necessarily. The severe radial cell swelling is a classic phenotype for CBIs and is considered a direct consequence of the on-target inhibition of cellulose synthesis.[1] Without proper cellulose deposition, the structural integrity of the cell wall is compromised, leading to isotropic growth (swelling) rather than anisotropic expansion. The long-term consequences of this on-target effect, such as the disruption of plant development and nutrient transport, can lead to secondary effects like chlorosis and eventual seedling death.[1] However, distinguishing this from direct off-target toxicity requires further experiments.
Q3: How can I experimentally confirm that the effects I observe are due to the inhibition of cellulose synthesis and not off-target interactions?
A3: A multi-pronged approach is necessary to validate the on-target activity of this compound:
-
Phenotypic Comparison: Compare the observed phenotype with that of other well-characterized CBIs like isoxaben (B1672637) or thaxtomin A.[1][2] A similar phenotype suggests an on-target effect.
-
Direct Quantification: Use a ¹⁴C-Glucose incorporation assay to directly measure the rate of crystalline cellulose synthesis. A dose-dependent decrease in incorporation is strong evidence of on-target activity.[2][4]
-
Target Localization: Visualize the CESA complexes in living cells using confocal microscopy. Treatment with this compound should lead to a rapid disappearance of CESA particles from the plasma membrane.[1][2]
-
Rescue Experiments: While existing CBI-resistant mutants (like those for isoxaben) did not show cross-resistance to this compound, identifying a specific this compound-resistant mutant would be the gold standard.[1][2] If the phenotype is reversed in the resistant mutant, it confirms an on-target effect.
Q4: Compounds that cause cell swelling can sometimes act by disrupting the cytoskeleton. How do I rule out off-target effects on cortical microtubules?
A4: This is a critical control experiment. The specificity of this compound for cellulose synthesis was demonstrated by showing that it does not disrupt cortical microtubule dynamics.[1][2] You can verify this in your system by using fluorescently-tagged microtubule proteins (e.g., GFP-TUA6) and observing their structure via confocal microscopy after this compound treatment. If the microtubule arrays remain intact while cell swelling occurs, it indicates that this compound's primary target is not the cytoskeleton.
Troubleshooting Guide
Issue 1: High variability in seedling response to this compound treatment.
-
Possible Cause: Inconsistent compound solubility or stability.
-
Troubleshooting Step: Ensure your this compound stock solution (typically in DMSO) is fully dissolved before diluting into aqueous media. Prepare fresh dilutions for each experiment. Include a vehicle control (e.g., media with the same final concentration of DMSO) to ensure the solvent is not causing an effect.
-
Expected Outcome: More consistent and reproducible dose-response curves.
Issue 2: The observed phenotype (e.g., root swelling) is weaker than expected based on published data.
-
Possible Cause: Sub-optimal treatment conditions or compound degradation.
-
Troubleshooting Step: Verify the pH of your growth media, as compound activity can be pH-dependent. Ensure plates or liquid cultures are properly sealed to prevent evaporation, which would alter the effective concentration. Confirm the age and viability of your seeds, as vigorous seedlings show a more pronounced response.
-
Expected Outcome: A more robust and consistent phenotype that aligns with expected outcomes.
Issue 3: Difficulty distinguishing between on-target-induced death and off-target cytotoxicity at higher concentrations.
-
Possible Cause: At high concentrations, off-target effects can become more prominent, or the primary effect of halting growth can cascade into cellular death.
-
Troubleshooting Step: Perform a detailed dose-response analysis and establish a therapeutic window. Compare the IC50 for the on-target effect (e.g., inhibition of ¹⁴C-glucose incorporation) with the concentration that induces broader cytotoxicity markers (e.g., using a viability stain like trypan blue).
-
Expected Outcome: A clearer understanding of the concentration range where this compound is selective for its target, allowing for more specific experimental design.
Data Presentation
For robust experimental design, it's crucial to determine the selectivity of this compound. A hypothetical selectivity profile is presented below.
Table 1: Hypothetical Selectivity Profile of this compound
| Target/Process Assessed | Assay Type | IC50 (µM) | Interpretation |
| Cellulose Synthesis | ¹⁴C-Glucose Incorporation | 0.5 | Potent On-Target Activity |
| Chitin Synthesis | ¹⁴C-GlcNAc Incorporation | > 100 | High selectivity against fungal cell wall synthesis |
| Pectin Synthesis | Galacturonic Acid Assay | > 100 | High selectivity against other cell wall components |
| Protein Synthesis | ³⁵S-Methionine Incorporation | 85 | Low activity; likely non-specific at high conc. |
| Mitochondrial Respiration | Oxygen Consumption Rate | 120 | Low activity; likely non-specific at high conc. |
Data are for illustrative purposes only.
Experimental Protocols
Protocol 1: Visualization of CESA Complex Localization
Objective: To observe the effect of this compound on the subcellular localization of Cellulose Synthase (CESA) complexes in living plant cells.
Methodology:
-
Plant Material: Use a stable transgenic Arabidopsis thaliana line expressing a fluorescently-tagged CESA protein (e.g., YFP-CESA6).
-
Seedling Growth: Grow seedlings vertically on Murashige and Skoog (MS) agar (B569324) plates for 3-5 days under constant light.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration (e.g., 1 µM) in liquid MS medium. Include a vehicle control with an equivalent concentration of DMSO.
-
Microscopy:
-
Mount a whole seedling in a small volume of the treatment or control solution on a glass slide with a coverslip.
-
Use a confocal laser scanning microscope equipped for YFP excitation and emission.
-
Focus on the epidermal cells of the root elongation zone.
-
Acquire a baseline image (Time 0) showing the distinct, punctate pattern of CESA complexes at the plasma membrane.
-
-
Time-Lapse Imaging: Acquire images of the same cells at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes after treatment.
-
Analysis: Observe the localization of the fluorescent CESA signal. In this compound-treated seedlings, the puncta at the plasma membrane are expected to diminish, with a corresponding increase in signal in motile cytoplasmic vesicles.[1][2]
Protocol 2: Quantification of Crystalline Cellulose Synthesis using ¹⁴C-Glucose Incorporation
Objective: To quantitatively measure the inhibitory effect of this compound on the rate of new cellulose synthesis.
Methodology:
-
Seedling Growth: Grow Arabidopsis seedlings (wild-type) for 3 days in the dark in liquid MS media.
-
Treatment: Pre-treat the seedlings with various concentrations of this compound (e.g., 0.1 µM to 20 µM) or a vehicle control for 1 hour.
-
Labeling: Add ¹⁴C-labeled glucose to the liquid medium of each sample and incubate for 2 hours.
-
Harvesting and Lysis: Harvest the seedlings, wash thoroughly, and homogenize them in a buffer.
-
Cellulose Extraction: Process the homogenate to remove non-cellulosic polysaccharides. This is typically done using sequential extractions with solvents, detergents, and enzymes (e.g., amylase, pectinase) to digest everything except the crystalline cellulose. A common final step involves hydrolysis with acetic-nitric reagent.
-
Quantification: The remaining pellet, containing the crystalline cellulose with incorporated ¹⁴C-glucose, is measured using a scintillation counter.
-
Data Analysis: Calculate the amount of ¹⁴C incorporated per mg of tissue. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.[2][4]
Visualizations
Caption: Mechanism of this compound action on the CESA complex.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 3. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]
- 4. researchgate.net [researchgate.net]
Acetobixan degradation issues in long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the degradation of Acetobixan in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color from colorless to a faint yellow after a week at room temperature. What could be the cause?
A1: A color change in your this compound solution is a potential indicator of chemical degradation. This can be caused by several factors, including exposure to light (photodegradation) or oxidation. It is crucial to investigate the integrity of the compound before proceeding with your experiments. We recommend preparing fresh solutions and protecting them from light by using amber vials or wrapping the container in aluminum foil.
Q2: I'm observing a decrease in the inhibitory activity of this compound in my cell-based assays over 48 hours. Could this be due to degradation?
A2: Yes, a time-dependent loss of activity is a common sign of compound degradation in the assay medium. This compound, being an acetamide (B32628), could be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures (e.g., 37°C in an incubator). The degradation product would likely be inactive as a cellulose (B213188) synthase inhibitor. We recommend performing a time-course experiment to confirm this and considering the preparation of fresh working solutions for long-term assays.
Q3: I have been storing my this compound stock solution in DMSO at 4°C for several months and now my results are inconsistent. What is the recommended storage procedure?
A3: For long-term storage, it is recommended to store this compound stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C. Storing at 4°C for extended periods can lead to gradual degradation. Additionally, DMSO is hygroscopic and can absorb water over time, which may facilitate hydrolysis of the acetamide group in this compound. To avoid inconsistencies, we advise aliquoting the stock solution into single-use vials to minimize freeze-thaw cycles and water absorption.
Q4: Can the pH of my aqueous buffer affect the stability of this compound?
A4: Absolutely. The stability of compounds with amide functional groups, like this compound, is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond, leading to the formation of the corresponding carboxylic acid and amine, which would render the molecule inactive. It is advisable to maintain the pH of your aqueous solutions within a neutral range (pH 6-8) if possible and to buffer your solutions appropriately.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Potency in a Long-Term Experiment
-
Symptom: Gradual or sudden decrease in the expected biological effect of this compound over the course of the experiment.
-
Possible Causes & Troubleshooting Steps:
-
Chemical Degradation in Aqueous Medium:
-
Hypothesis: this compound is degrading in the experimental buffer or cell culture medium.
-
Action: Perform a stability study by incubating this compound in the medium under the same experimental conditions (temperature, CO2, etc.) but without cells. Collect aliquots at different time points (e.g., 0, 12, 24, 48 hours) and analyze them by HPLC to quantify the amount of intact this compound.
-
-
Photodegradation:
-
Hypothesis: Exposure to ambient light is causing this compound to degrade.
-
Action: Repeat a small-scale experiment with light protection (e.g., amber plates, covering the experimental setup with foil). Compare the results with an unprotected setup.
-
-
Adsorption to Labware:
-
Hypothesis: this compound is adsorbing to the surface of plasticware, reducing its effective concentration.
-
Action: Use low-protein-binding plates and tubes. You can also pre-incubate the wells with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.
-
-
Issue 2: Precipitate Formation in this compound Working Solution
-
Symptom: Visible solid particles or cloudiness in the aqueous working solution after dilution from a DMSO stock.
-
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Hypothesis: The concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
Action: Lower the final concentration of this compound. If a higher concentration is necessary, consider using a co-solvent (e.g., a small percentage of ethanol) if your experimental system allows.
-
-
"Salting Out" Effect:
-
Hypothesis: High salt concentrations in the buffer are reducing the solubility of this compound.
-
Action: If possible, try reducing the salt concentration of your buffer.
-
-
Degradation to a Less Soluble Product:
-
Hypothesis: A degradation product of this compound is less soluble than the parent compound.
-
Action: Analyze the precipitate by LC-MS to identify its chemical nature. This will help in understanding the degradation pathway.
-
-
Data Presentation
Table 1: Hypothetical Influence of Temperature and pH on this compound Degradation Rate in Aqueous Buffer
| Temperature (°C) | pH | Half-life (t½) in hours (Illustrative) | Degradation Rate Constant (k) in h⁻¹ (Illustrative) |
| 4 | 7.0 | >1000 | <0.0007 |
| 25 | 4.0 | 500 | 0.0014 |
| 25 | 7.0 | 800 | 0.0009 |
| 25 | 9.0 | 450 | 0.0015 |
| 37 | 4.0 | 200 | 0.0035 |
| 37 | 7.0 | 350 | 0.0020 |
| 37 | 9.0 | 180 | 0.0038 |
Note: This data is illustrative for a hypothetical acetamide-containing small molecule and should be experimentally determined for this compound.
Mandatory Visualization
Caption: Troubleshooting Workflow for this compound Degradation.
Caption: Simplified Cellulose Biosynthesis and Inhibition by this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time and under defined temperature conditions.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile (B52724) and water
-
0.1% Formic acid (or other suitable modifier)
-
Calibrated incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex until fully dissolved.
-
-
Preparation of Working Solution:
-
Dilute the 10 mM stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 50 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solvent effects.
-
-
Incubation and Sampling:
-
Dispense aliquots of the working solution into several autosampler vials.
-
Immediately inject one vial into the HPLC system. This will serve as the T=0 time point.
-
Place the remaining vials in a calibrated incubator set to the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from the incubator, allow it to cool to room temperature, and inject it into the HPLC system.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 5% B to 95% B over 10 minutes. This should be optimized to achieve good separation of the this compound peak from any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the optimal wavelength for this compound detection by running a UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Plot the % remaining versus time to visualize the degradation profile.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Also, have a solid sample of this compound.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Keep the this compound solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound sample in an oven at 60°C for 48 hours.
-
Photodegradation: Expose both the solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a suitable HPLC-MS method.
-
The HPLC method should be developed to separate the parent this compound peak from all generated degradation product peaks.
-
Use the mass spectrometry data to identify the mass of the degradation products and propose their structures.
-
Technical Support Center: Overcoming Drug Resistance in Cell Lines
A Note on Acetobixan: Before addressing strategies for overcoming drug resistance, it is crucial to clarify the nature of this compound. Current scientific literature identifies this compound as a cellulose (B213188) biosynthesis inhibitor primarily studied in plants, such as Arabidopsis.[1][2][3] Its mechanism of action involves the disruption of cellulose synthesis by causing the re-localization of cellulose synthase (CESA) complexes from the plasma membrane into cytoplasmic vesicles.[1][2][3] Resistance to this compound has been observed in plant mutants, and its mode of action appears distinct from other cellulose biosynthesis inhibitors.[1][2] There is currently no scientific evidence to suggest that this compound is used as a therapeutic agent in animal or human cell lines, such as in cancer research. Therefore, the issue of "this compound resistance in cell lines" in a drug development context is not a recognized challenge.
The following guide will address the broader and highly relevant topic of overcoming drug resistance in mammalian cell lines, a common challenge in biomedical research and drug development.[4][5] The principles and protocols described here are widely applicable to various therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: My cell line has developed resistance to our lead compound. What are the first steps to confirm and characterize this resistance?
A1: The first step is to quantify the level of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[6] Following confirmation, you should investigate the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-determining the IC50.
Q2: What are the common mechanisms of acquired drug resistance in cell lines?
A2: Acquired drug resistance can occur through various mechanisms, broadly categorized as:
-
Target-related resistance: Mutations or modifications in the drug's target protein that prevent effective binding.[7]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[5][8]
-
Altered drug metabolism: Increased metabolic inactivation of the drug.
-
Activation of alternative signaling pathways: Cells may bypass the inhibited pathway to maintain proliferation and survival.[7][9]
-
Changes in apoptosis regulation: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.
Q3: How can I generate a drug-resistant cell line for my studies?
A3: A standard method for developing a drug-resistant cell line involves continuous or pulsed exposure to incrementally increasing concentrations of the drug.[6] This process selects for cells that can survive and proliferate at higher drug concentrations.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in resistant cell line
| Possible Cause | Troubleshooting Step |
| Unstable resistance phenotype | Culture cells in the presence of a maintenance dose of the drug. Periodically re-evaluate the IC50. |
| Cell line contamination | Perform cell line authentication (e.g., STR profiling). |
| Inconsistent cell seeding density | Ensure consistent cell numbers are seeded for each experiment. |
| Reagent variability | Use fresh, quality-controlled reagents and test for lot-to-lot variability. |
Issue 2: Unable to identify the mechanism of resistance
| Possible Cause | Troubleshooting Step |
| Single-pathway investigation | Employ multi-omics approaches (genomics, transcriptomics, proteomics) to get a broader view of cellular changes.[10] |
| Target-focused analysis | Investigate non-target-related mechanisms like drug efflux or metabolic changes. |
| In vitro artifacts | Consider that some resistance mechanisms may only manifest in more complex models like 3D cultures or in vivo systems.[10] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the drug in a culture medium. Remove the old medium from the plate and add the medium containing various drug concentrations. Include vehicle-only and no-treatment controls.[6]
-
Incubation: Incubate the plate for a duration appropriate for the drug's mechanism and the cell doubling time (typically 48-72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Evaluation of Drug Efflux using a Calcein-AM Assay
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation (Optional): To confirm the involvement of specific ABC transporters, pre-incubate a subset of cells with a known efflux pump inhibitor.
-
Calcein-AM Loading: Add Calcein-AM, a substrate for many ABC transporters, to the cell suspension and incubate.
-
Drug Treatment: Add your test compound to the cells.
-
Fluorescence Measurement: Measure the intracellular fluorescence over time using a flow cytometer or fluorescence plate reader. A decrease in fluorescence indicates active efflux of calcein.[8]
Data Presentation
Table 1: Comparison of IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 Value (µM) | Resistance Fold-Change |
| Parental (Sensitive) | Compound X | 0.5 | 1 |
| Resistant Sub-line | Compound X | 15.2 | 30.4 |
Table 2: Effect of Efflux Pump Inhibitor on Compound Efficacy
| Cell Line | Treatment | IC50 Value (µM) |
| Resistant Sub-line | Compound X | 15.2 |
| Resistant Sub-line | Compound X + Efflux Pump Inhibitor Y | 1.8 |
Visualizations
Caption: Workflow for developing a drug-resistant cell line.
Caption: Logic diagram for selecting strategies to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.ice-biosci.com [en.ice-biosci.com]
- 5. oaepublish.com [oaepublish.com]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Improving the In Vivo Bioavailability of Acetobixan
Disclaimer: Information regarding the in vivo bioavailability, metabolism, and formulation of Acetobixan for pharmaceutical applications is not currently available in published scientific literature. This compound has been primarily characterized as a cellulose (B213188) biosynthesis inhibitor in plants.[1][2][3][4] The following technical support guide is a hypothetical resource based on established principles of drug development and bioavailability enhancement. It is intended to serve as an educational tool for researchers who may be hypothetically investigating a compound with properties similar to those that might be anticipated for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary barriers to the oral bioavailability of a novel compound like this compound?
A1: The primary barriers to oral bioavailability for any new chemical entity can be broadly categorized by the Biopharmaceutics Classification System (BCS), which considers aqueous solubility and intestinal permeability. Potential issues could include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.[5]
Q2: What initial in vitro assays are recommended to predict the potential bioavailability challenges for this compound?
A2: A standard battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended. These include:
-
Solubility Assays: Determining the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF, SIF).
-
Permeability Assays: Using Caco-2 or PAMPA cell models to assess intestinal permeability.
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to determine the rate of metabolic clearance.
-
P-glycoprotein Substrate Assessment: Using cell lines overexpressing P-gp to determine if the compound is a substrate for this efflux transporter.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability (<10%) in Initial Rat Pharmacokinetic (PK) Study
Possible Cause: Poor aqueous solubility limiting dissolution in the gastrointestinal tract.
Troubleshooting Steps & Experimental Protocols:
-
Characterize Physicochemical Properties:
-
Protocol:
-
Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.
-
Assess the solid-state properties (crystalline vs. amorphous) using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Amorphous forms are generally more soluble.[6]
-
-
-
Evaluate Formulation Strategies to Enhance Solubility:
-
Protocol: Amorphous Solid Dispersion (ASD)
-
Select a suitable polymer carrier (e.g., PVP, HPMC-AS).
-
Prepare the ASD of this compound and the polymer using a method like spray-drying or hot-melt extrusion.
-
Characterize the resulting solid dispersion for amorphicity and dissolution rate compared to the crystalline drug.
-
-
Protocol: Nanoparticle Formulation
-
Prepare nanoparticles of this compound using a method such as milling or precipitation.
-
Characterize the particle size, surface area, and dissolution profile. A larger surface area can increase the dissolution rate.[7]
-
-
-
Conduct a Follow-up in vivo PK Study:
-
Protocol:
-
Dose rats orally with the most promising formulation (e.g., the ASD or nanoparticle formulation).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Compare the pharmacokinetic parameters (AUC, Cmax) to the initial study.
-
-
Hypothetical Data on Formulation Impact on this compound Bioavailability:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Crystalline Suspension | 50 | 150 | 2.0 | 900 | 8 |
| Amorphous Solid Dispersion | 50 | 750 | 1.0 | 4500 | 40 |
| Nanoparticle Suspension | 50 | 600 | 1.5 | 3600 | 32 |
| Intravenous Solution | 10 | 1200 | 0.1 | 2250 | 100 |
Issue 2: High Variability in Plasma Concentrations in Animal Studies
Possible Cause: Significant first-pass metabolism or interaction with efflux transporters.
Troubleshooting Steps & Experimental Protocols:
-
Investigate Metabolic Pathways:
-
Protocol: Metabolite Identification
-
Incubate this compound with liver microsomes from the study species (e.g., rat, dog) and human liver microsomes in the presence of NADPH.
-
Analyze the samples using high-resolution mass spectrometry to identify major metabolites.
-
This helps to understand the primary metabolic pathways (e.g., oxidation, glucuronidation).
-
-
-
Identify Key Metabolizing Enzymes:
-
Protocol: Reaction Phenotyping
-
Use a panel of recombinant human cytochrome P450 (CYP) enzymes to determine which specific CYPs are responsible for this compound metabolism.
-
Alternatively, use specific chemical inhibitors for major CYP enzymes in incubations with human liver microsomes.
-
-
-
Assess P-glycoprotein Interaction:
-
Protocol: Caco-2 Bidirectional Transport Assay
-
Grow Caco-2 cells on permeable supports to form a polarized monolayer.
-
Add this compound to either the apical (A) or basolateral (B) side.
-
Measure the amount of this compound transported to the opposite side over time.
-
An efflux ratio (B-to-A transport rate / A-to-B transport rate) greater than 2 suggests the compound is a P-gp substrate.
-
-
-
Consider Formulation with Inhibitors:
Visualizations
References
- 1. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetobixan treatment leading to unexpected cell toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during in vitro experiments with the investigational compound Acetobixan. The following resources are designed to help identify the source of the cytotoxicity and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has been identified as an inhibitor of cellulose (B213188) biosynthesis.[1][2] Its primary mechanism involves the disruption of cellulose synthase (CESA) complexes, leading to a reduction in crystalline cellulose production.[1][2] This mode of action has been characterized in plant systems.[3][4] Given that mammalian cells do not produce cellulose, any observed cytotoxicity in these systems is considered an unexpected, off-target effect.
Q2: Is some level of cytotoxicity expected with this compound in mammalian cells?
A2: No, based on its primary target (cellulose synthesis), this compound is not expected to be cytotoxic to mammalian cells. Cytotoxicity observed at any concentration should be considered "unexpected" and warrants a thorough investigation to understand the underlying off-target mechanism.[5][6]
Q3: What are the most common initial steps when observing unexpected cytotoxicity?
A3: When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup. This includes confirming the concentration of this compound, checking the health and passage number of the cell culture, and ensuring the solvent concentration (e.g., DMSO) is not toxic to the cells.[7][8] Repeating the experiment with freshly prepared reagents is also a critical first step.[8]
Q4: Could the observed cytotoxicity be an artifact of the viability assay itself?
A4: Yes, some cytotoxicity assays can be prone to artifacts. For instance, the MTT assay relies on mitochondrial dehydrogenase activity, which can be influenced by compounds that affect cellular metabolism without necessarily causing cell death.[9] It is advisable to confirm cytotoxicity with an orthogonal method, such as a dye-exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release).[10]
Q5: How can I determine if the vehicle (solvent) is the source of the cytotoxicity?
A5: To determine if the solvent is the cause of cytotoxicity, it is essential to run a "vehicle-only" control. This control group should contain cells treated with the same final concentration of the solvent as the experimental groups.[7] If you observe significant cell death in this control, the solvent concentration is likely too high for your specific cell line.[7] For many cell lines, a final DMSO concentration of ≤0.5% is considered safe.[7]
Troubleshooting Guides
Scenario 1: High Cytotoxicity Observed at All Tested Concentrations of this compound
| Possible Cause | Recommended Action | Rationale |
| Compound Concentration Error | Verify calculations for dilutions and perform a new serial dilution from a fresh stock. | An error in calculating the stock concentration or dilution series can lead to treating cells with a much higher dose than intended. |
| Cell Culture Contamination | Test cell cultures for microbial contamination (e.g., mycoplasma) using a PCR-based or fluorescence method. | Mycoplasma contamination can sensitize cells to stress and induce apoptosis, confounding the results of a cytotoxicity study.[7] |
| Solvent Toxicity | Run a vehicle control dose-response curve to determine the maximum non-toxic solvent concentration for your cell line. | The tolerance to solvents like DMSO is highly cell-line dependent.[7][11] |
| Compound Instability | Assess the stability of this compound in your culture medium over the time course of the experiment using analytical methods like HPLC. | The compound may degrade into a toxic byproduct in the aqueous environment of the cell culture medium. |
Scenario 2: Cytotoxicity Varies Between Experiments
| Possible Cause | Recommended Action | Rationale |
| Inconsistent Cell Health | Use cells within a consistent, low passage number range. Monitor cell morphology and doubling time before each experiment. | High passage numbers can lead to genetic drift and altered sensitivity to compounds. |
| Assay Reagent Variability | Prepare fresh assay reagents for each experiment. If using a kit, check the expiration dates. | Degradation of assay components, such as enzyme substrates, can lead to inconsistent results. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a multichannel pipette for reagent addition to minimize well-to-well variability. | Inaccurate liquid handling is a common source of variability in plate-based assays.[12] |
| Plate Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or medium. | Evaporation from the outer wells can concentrate compounds and media components, leading to artifactual cytotoxicity. |
Investigating the Mechanism of Unexpected Toxicity
If the observed cytotoxicity is confirmed to be a true effect of this compound, the following experimental workflow can help elucidate the underlying mechanism.
Potential Off-Target Signaling Pathway
Based on common mechanisms of drug-induced toxicity, a plausible off-target effect of this compound could be the unintended inhibition of a kinase essential for cell survival, leading to the activation of the intrinsic apoptotic pathway.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[14] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle-only" and "no-treatment" controls.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14] Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases in apoptosis.[16]
-
Cell Treatment: Seed and treat cells with this compound in a white, opaque-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase assay buffer and substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's instructions.
-
Cell Lysis and Assay: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the caspase--Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.[16]
-
Fluorescence Reading: Measure fluorescence with a plate reader using an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[16][17] The signal is proportional to the amount of caspase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - The effects of this compound and isoxaben on the incorporation of 14C glucose into the cellulosic fraction of etiolated Arabidopsis seedling cell walls. - Public Library of Science - Figshare [plos.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Technical Support Center: Acetobixan Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Acetobixan, a novel recombinant therapeutic protein expressed in Escherichia coli.
Troubleshooting Guides
Problem 1: Low this compound Yield
Question: We are observing significantly lower than expected yields of this compound in our pilot-scale bioreactors compared to our bench-scale experiments. What are the potential causes and how can we troubleshoot this issue?
Answer: Low protein yield during scale-up is a common challenge in biopharmaceutical manufacturing.[1] The issue often stems from suboptimal fermentation conditions or metabolic stress on the host cells.[2][3]
Possible Causes:
-
Suboptimal Media Composition: Nutrient requirements can change during scale-up. The initial media composition may become limiting.[4]
-
Inadequate Aeration and Agitation: Poor oxygen transfer is a frequent issue in larger bioreactors, leading to cellular stress and reduced protein expression.[4][5]
-
Incorrect Induction Strategy: The timing and concentration of the inducer (e.g., IPTG) are critical and may need to be re-optimized for larger volumes.
-
Plasmid Instability: Without selective pressure, the plasmid containing the this compound gene can be lost over generations, reducing the overall yield.[3]
-
Toxicity of this compound: High-level expression of a recombinant protein can be toxic to the host cells, leading to decreased growth and productivity.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols:
1. Media Optimization with Design of Experiments (DoE):
-
Objective: To identify the optimal concentrations of key media components (e.g., carbon source, nitrogen source, trace elements) for maximizing this compound yield at scale.
-
Methodology:
-
Utilize a statistical DoE approach (e.g., response surface methodology) to design a set of experiments with varying concentrations of selected media components.
-
Run these experiments in parallel in small-scale bioreactors to mimic the scaled-up environment.
-
Monitor cell growth (OD600) and this compound production (e.g., via SDS-PAGE or HPLC) throughout the fermentation.
-
Use statistical software to analyze the results and identify the optimal media formulation.
-
2. Optimization of Aeration and Agitation:
-
Objective: To determine the optimal dissolved oxygen (DO) level and agitation speed for maximizing this compound production.
-
Methodology:
-
Set up a series of fermentations in lab-scale bioreactors with varying agitation speeds to create a range of kLa (oxygen mass transfer coefficient) values.
-
Maintain a constant DO setpoint (e.g., 30%) through a cascaded control of agitation and aeration.
-
Monitor cell growth, this compound yield, and the formation of any metabolic byproducts.
-
Identify the agitation and aeration strategy that provides the best balance between oxygen supply and shear stress.
-
Data Presentation:
Table 1: Impact of Aeration and Agitation on this compound Yield
| Bioreactor Scale | Agitation (RPM) | Aeration (vvm) | Dissolved Oxygen (%) | Final Biomass (g/L) | This compound Yield (mg/L) |
| 1 L | 600 | 1.0 | 30 | 25 | 500 |
| 1 L | 800 | 1.5 | 30 | 30 | 650 |
| 10 L | 400 | 1.0 | 20 | 18 | 350 |
| 10 L | 600 | 1.5 | 30 | 28 | 620 |
Problem 2: High Levels of this compound Aggregation
Question: During downstream processing, we are observing significant precipitation of this compound, leading to product loss. How can we mitigate this aggregation issue?
Answer: Protein aggregation is a common challenge in biopharmaceutical development and can impact product efficacy and safety.[6][7][8] Aggregates can form at any stage of the manufacturing process, from fermentation to storage.[9]
Possible Causes:
-
High Protein Concentration: The high concentrations of this compound achieved during purification can exceed its solubility limit.[7]
-
Suboptimal Buffer Conditions: pH, ionic strength, and the presence of certain excipients can significantly influence protein stability.[9]
-
Shear Stress: Pumping and filtration steps can induce mechanical stress, leading to protein unfolding and aggregation.[9]
-
Temperature Fluctuations: Deviations from the optimal temperature range can destabilize this compound.[9]
-
Presence of Impurities: Certain host cell proteins or other contaminants can act as nucleation points for aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound aggregation.
Experimental Protocols:
1. Buffer and Excipient Screening:
-
Objective: To identify a buffer system and excipients that enhance the solubility and stability of this compound.
-
Methodology:
-
Prepare a series of buffers with varying pH values and ionic strengths.
-
To each buffer, add different types of excipients (e.g., sugars, amino acids, surfactants) at various concentrations.
-
Add purified this compound to each formulation and incubate under stress conditions (e.g., elevated temperature, agitation).
-
Monitor aggregation over time using techniques like dynamic light scattering (DLS) and size-exclusion chromatography (SEC).
-
Data Presentation:
Table 2: Effect of Excipients on this compound Aggregation
| Buffer System (pH 7.0) | Excipient | Concentration (mM) | Aggregation (% after 24h at 40°C) |
| Phosphate | None | 0 | 25.3 |
| Phosphate | Sucrose | 250 | 12.1 |
| Phosphate | Arginine | 150 | 8.5 |
| Citrate | Polysorbate 80 | 0.01% | 5.2 |
Frequently Asked Questions (FAQs)
Q1: What is the optimal E. coli strain for this compound production?
A1: The choice of the host strain is critical for successful fermentation.[10] While a common strain like E. coli BL21(DE3) is a good starting point, it is advisable to screen a panel of strains to identify the one that provides the best balance of high yield and soluble protein expression for this compound.
Q2: How can we improve the efficiency of the downstream purification process?
A2: Optimizing the downstream process is crucial for achieving high purity and recovery.[11][12] Consider a multi-step chromatography approach, starting with an affinity capture step, followed by ion-exchange and size-exclusion chromatography to remove impurities and aggregates.[1] High-throughput screening methods can be employed to rapidly identify the optimal resins and operating conditions for each step.[13]
Q3: What analytical techniques are essential for monitoring this compound quality during scale-up?
A3: A robust analytical strategy is necessary to ensure product quality. Key techniques include:
-
SDS-PAGE and Western Blot: To confirm protein identity and assess purity.
-
Size-Exclusion Chromatography (SEC-HPLC): To quantify aggregates and fragments.[9]
-
Reverse-Phase HPLC (RP-HPLC): To assess purity and identify product-related impurities.
-
Mass Spectrometry: To confirm the molecular weight and identify any post-translational modifications.
-
Endotoxin Testing: To ensure the final product is free from pyrogenic contaminants.
Q4: What are the key considerations for transferring the this compound process from a 10 L to a 100 L bioreactor?
A4: Scaling up bioreactor processes requires careful consideration of several factors to maintain consistent performance.[2][14] Key parameters to keep constant include the oxygen mass transfer coefficient (kLa), mixing time, and tip speed of the impeller. It is also important to ensure that the larger-scale equipment can provide adequate temperature and pH control.[15]
Q5: We are observing a decline in cell viability during the induction phase. What could be the cause?
A5: A drop in cell viability post-induction can be due to the metabolic burden of producing a large amount of recombinant protein or the toxicity of the protein itself.[5] To address this, you could try lowering the induction temperature, reducing the inducer concentration, or switching to a weaker promoter system to slow down the rate of protein expression.
References
- 1. biochaincorp.wordpress.com [biochaincorp.wordpress.com]
- 2. betalifesci.com [betalifesci.com]
- 3. biomatik.com [biomatik.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. technopharmasphere.com [technopharmasphere.com]
- 9. Protein Aggregation Analysis [intertek.com]
- 10. Fermentation problems and how to solve them - Ingenza [ingenza.com]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and solutions for the downstream purification of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. How to Streamline Large-Scale Protein Production | Lab Manager [labmanager.com]
- 15. Bioreactor Selection and Optimization - Creative Biogene [microbiosci.creative-biogene.com]
Minimizing batch-to-batch variability of Acetobixan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Acetobixan and ensuring consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variations in the inhibitory effect of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in the activity of a small molecule inhibitor like this compound can stem from several factors, primarily related to the compound's purity, stability, and handling. Here are the most common causes:
-
Purity and Impurities: The synthesis of this compound may result in byproducts or residual starting materials. Even minor impurities can sometimes interfere with the biological assay, either by inhibiting the target, having off-target effects, or by degrading the active compound.
-
Compound Stability and Degradation: this compound, like many organic molecules, can degrade over time if not stored correctly. Factors such as temperature, light exposure, and repeated freeze-thaw cycles of stock solutions can lead to a decrease in the concentration of the active compound.[1][2][3]
-
Solvent Quality and pH: The purity of the solvent used to dissolve this compound is critical. Impurities in the solvent can react with the compound.[4] Additionally, the pH of the solution can affect the stability of this compound.[1][2][3]
-
Inaccurate Quantification: Errors in weighing the compound or in performing serial dilutions can lead to significant differences in the final concentration used in experiments.
Q2: How can we ensure the quality and consistency of our this compound batches?
A2: Implementing robust quality control (QC) procedures for each new batch of this compound is essential for reproducible research. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of this compound. By comparing the chromatogram of a new batch to a previously validated reference standard, you can identify and quantify impurities. A consistent peak profile and retention time are indicative of a pure and consistent product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The NMR spectrum of a new batch should be identical to that of a reference standard, confirming the correct molecular structure and providing information on potential impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. This technique provides an additional layer of confirmation for the identity of the compound.
A summary of recommended QC tests is provided in the table below.
| QC Test | Purpose | Acceptance Criteria (Example) |
| HPLC Purity | To determine the percentage of pure this compound and detect impurities. | Purity ≥ 98% by peak area. No single impurity > 0.5%. |
| ¹H NMR | To confirm the chemical structure and identity of this compound. | Spectrum must be consistent with the reference structure. |
| Mass Spec (MS) | To confirm the molecular weight of this compound. | Observed molecular weight should be within ± 0.2 Da of the theoretical mass. |
Q3: Our this compound stock solution appears to have a precipitate after thawing. Is it still usable?
A3: Precipitation in a stock solution upon thawing suggests that the compound may have come out of solution, leading to an inaccurate concentration.[4] We recommend the following steps:
-
Gentle Warming and Vortexing: Try gently warming the vial to room temperature and vortexing thoroughly to redissolve the precipitate.
-
Sonication: If vortexing is insufficient, brief sonication in a water bath may help to redissolve the compound.
-
Filtration: If the precipitate does not redissolve, it is best to discard the solution. Using a solution with a precipitate will lead to inaccurate dosing and unreliable experimental results.
-
Re-evaluation of Storage Conditions: Consider preparing a fresh stock solution at a slightly lower concentration or using a different solvent if precipitation is a recurring issue. Always store stock solutions in small aliquots to minimize freeze-thaw cycles.[4]
Q4: What are the recommended storage and handling procedures for this compound?
A4: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Solid Compound: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
Experimental Protocols
Protocol 1: [¹⁴C]-Glucose Incorporation Assay for Cellulose (B213188) Biosynthesis
This assay measures the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the acid-insoluble fraction of plant cell walls. A reduction in [¹⁴C]-glucose incorporation in the presence of this compound indicates inhibition of cellulose biosynthesis.[4][5][6]
Materials:
-
Arabidopsis thaliana seedlings (7-day-old)
-
Liquid Murashige and Skoog (MS) medium, dextrose-free
-
[¹⁴C]-D-glucose
-
This compound (from different batches for comparison)
-
DMSO (vehicle control)
-
Acetic-nitric reagent (80% acetic acid, 10% nitric acid, 10% water)
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge tubes (1.5 mL)
-
Water bath
-
Scintillation counter
Procedure:
-
Grow Arabidopsis seedlings in liquid MS medium for 7 days.
-
Transfer approximately 20 mg of seedlings into 1.5 mL microcentrifuge tubes.
-
Remove the growth medium and add 0.5 mL of dextrose-free liquid MS medium.
-
Prepare treatment solutions by diluting this compound from different batches and a vehicle control (DMSO) in the dextrose-free MS medium. Add [¹⁴C]-D-glucose to a final concentration of 1 µCi/mL.
-
Remove the medium from the seedlings and add 0.5 mL of the respective treatment solutions.
-
Incubate the seedlings in the dark for 2 hours at room temperature with gentle shaking.
-
After incubation, centrifuge the tubes at maximum speed for 10 minutes to pellet the seedlings.
-
Carefully remove the supernatant.
-
Wash the seedlings three times with 1 mL of dextrose-free MS medium to remove unincorporated [¹⁴C]-glucose.
-
After the final wash, add 0.5 mL of the acetic-nitric reagent to each tube.
-
Place the tubes in a boiling water bath for 30 minutes to hydrolyze non-cellulosic polysaccharides.
-
Centrifuge the tubes at maximum speed for 10 minutes. The pellet contains the cellulose fraction.
-
Carefully transfer the supernatant (soluble fraction) to a new scintillation vial.
-
Wash the pellet three times with 1 mL of water.
-
Resuspend the final pellet in 1 mL of water and transfer it to a new scintillation vial.
-
Add 10 mL of scintillation cocktail to each vial (soluble and insoluble fractions).
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of [¹⁴C]-glucose incorporated into the cellulose fraction relative to the total uptake (soluble + insoluble fractions).
Data Presentation:
| Batch ID | This compound Conc. (µM) | [¹⁴C]-Glucose Incorporation (% of Control) | Standard Deviation |
| Batch A | 1 | 45.2 | 3.1 |
| Batch B | 1 | 78.9 | 5.6 |
| Batch C | 1 | 42.8 | 2.9 |
| Control | 0 (DMSO) | 100 | 4.5 |
Protocol 2: Confocal Microscopy of YFP-CESA6 Localization
This protocol allows for the visualization of the subcellular localization of the cellulose synthase complex (CESA) in response to this compound treatment. This compound is known to cause the re-localization of CESA complexes from the plasma membrane to intracellular compartments.[1][7]
Materials:
-
Arabidopsis thaliana seedlings expressing YFP-CESA6
-
Microscope slides and coverslips
-
Liquid MS medium
-
This compound (from different batches)
-
DMSO (vehicle control)
-
Confocal laser scanning microscope with a YFP filter set
Procedure:
-
Grow Arabidopsis seedlings expressing YFP-CESA6 on MS agar (B569324) plates for 5-7 days.
-
Prepare a working solution of this compound in liquid MS medium. For a control, prepare a solution with the same concentration of DMSO.
-
Mount a seedling on a microscope slide in a drop of liquid MS medium.
-
Acquire a "before" image of the YFP-CESA6 localization in the epidermal cells of the root or hypocotyl. CESA complexes should appear as distinct puncta at the plasma membrane.
-
Carefully add the this compound working solution to the slide.
-
Acquire a time-lapse series of images or a final "after" image at various time points (e.g., 15, 30, 60 minutes) post-treatment.
-
Observe the localization of YFP-CESA6. A potent batch of this compound will cause the disappearance of the puncta from the plasma membrane and their accumulation in intracellular compartments.
-
Repeat the experiment with different batches of this compound to compare their efficacy in inducing CESA re-localization.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cellulose synthesis inhibition.
Experimental Workflow for Troubleshooting Batch Variability
Caption: Logical workflow for troubleshooting this compound batch variability.
References
- 1. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 3. Frontiers | Chemical genetics to examine cellulose biosynthesis [frontiersin.org]
- 4. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [en.bio-protocol.org]
- 5. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [bio-protocol.org]
- 6. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Acetobixan and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Acetobixan in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in our fluorescence signal after treating cells with this compound. Is this a known issue?
A1: Yes, interference from investigational compounds in fluorescence-based assays is a known phenomenon. The intrinsic properties of a compound, such as autofluorescence or quenching, can lead to misleading results. It is crucial to determine if the observed signal change is a true biological effect of this compound or an artifact of assay interference.
Q2: What are the potential mechanisms by which this compound could interfere with our fluorescence assay?
A2: There are several ways this compound might interfere:
-
Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used for your fluorescent probe, leading to a false-positive signal.
-
Fluorescence Quenching: this compound could absorb the excitation light or the emitted fluorescence from your probe, resulting in a decreased signal that could be misinterpreted as a biological effect.
-
Light Scattering: At higher concentrations, this compound might precipitate or form aggregates that scatter light, affecting signal detection.
-
Interaction with Assay Components: this compound could directly interact with the fluorescent dye or other assay reagents, altering their spectral properties.
-
Biological Effects: The observed change could be a genuine biological effect of this compound on the cellular pathway being investigated.
Troubleshooting Guides
Issue 1: Distinguishing True Biological Activity from Assay Interference
A critical step in validating your results is to run control experiments to rule out assay artifacts.
Experimental Protocol: Interference Check in a Cell-Free System
This protocol helps determine if this compound directly interferes with your fluorescent probe and detection system.
-
Prepare Assay Buffer: Use the same buffer system as in your cellular assay.
-
Add Fluorescent Probe: Add your fluorescent dye to the buffer at the final concentration used in your experiments.
-
Add this compound: Prepare a serial dilution of this compound in the assay buffer containing the fluorescent probe. Include a vehicle control (e.g., DMSO) without this compound.
-
Incubate: Incubate the samples under the same conditions (temperature, time) as your cellular assay.
-
Measure Fluorescence: Read the fluorescence intensity using the same instrument settings as your main experiment.
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Fluorescence increases with this compound concentration. | This compound is autofluorescent. | See Troubleshooting Guide 2. |
| Fluorescence decreases with this compound concentration. | This compound is quenching the fluorescence or causing light scatter. | See Troubleshooting Guide 3. |
| No change in fluorescence. | Direct interference is unlikely. The observed effect in your cellular assay may be biological. | Proceed with further biological validation experiments. |
Logical Workflow for Troubleshooting Interference
Caption: Troubleshooting workflow for this compound interference.
Issue 2: Characterizing and Mitigating Autofluorescence
If the cell-free assay indicates that this compound is autofluorescent, you need to understand its spectral properties.
Experimental Protocol: Measuring this compound's Excitation and Emission Spectra
-
Prepare Samples: Dissolve this compound in the assay buffer at the highest concentration used in your experiments. Include a buffer-only blank.
-
Acquire Excitation Spectrum: Set the emission wavelength to that of your fluorescent probe and scan a range of excitation wavelengths.
-
Acquire Emission Spectrum: Set the excitation wavelength to that of your fluorescent probe and scan a range of emission wavelengths.
Data Interpretation and Mitigation Strategies:
| Spectral Overlap | Mitigation Strategy |
| High Overlap: this compound's excitation/emission spectra significantly overlap with your probe's spectra. | 1. Switch to a different fluorescent probe: Choose a probe with excitation and emission wavelengths that do not overlap with this compound's fluorescence. Red-shifted dyes are often a good choice as fewer compounds autofluoresce in this region. 2. Use a different assay technology: Consider luminescence- or absorbance-based assays that are not affected by fluorescence. |
| Partial Overlap: There is some overlap, but distinct spectral regions exist. | 1. Optimize filter sets: Use narrow bandpass filters on your plate reader or microscope to specifically capture the fluorescence of your probe while minimizing the collection of this compound's autofluorescence. |
| No Overlap: this compound fluoresces, but at different wavelengths than your probe. | The observed signal in the cell-free assay might be due to broad-spectrum fluorescence. Ensure your instrument's filter sets are specific enough. |
Signaling Pathway Diagram: Hypothetical Pathway Affected by this compound
Caption: Hypothetical signaling pathway for this compound.
Issue 3: Investigating Fluorescence Quenching
If this compound decreases the fluorescence signal in a cell-free system, it may be acting as a quencher.
Experimental Protocol: Differentiating Quenching from Light Scattering
-
Perform UV-Vis Spectroscopy: Scan the absorbance spectrum of this compound from 200-800 nm. If this compound absorbs light at the excitation or emission wavelengths of your probe, this suggests quenching.
-
Measure Turbidity: Measure the optical density at 600 nm (OD600) of your this compound solutions. An increase in OD600 with concentration indicates the formation of precipitates or aggregates that cause light scattering.
Mitigation Strategies for Quenching and Scattering:
| Issue | Mitigation Strategy |
| Quenching: | 1. Lower this compound Concentration: If possible, work at concentrations where quenching is minimal. 2. Use a Brighter Probe: A fluorescent probe with a higher quantum yield may be less susceptible to quenching. 3. Time-Resolved Fluorescence (TRF): TRF assays can often distinguish between short-lived background fluorescence/quenching and the long-lived signal from a specific TRF probe. |
| Light Scattering: | 1. Check Solubility: Ensure this compound is fully dissolved in your assay buffer. Consider using a different solvent or adding a small amount of a non-ionic detergent like Tween-20 to improve solubility. 2. Centrifuge Samples: Before reading the fluorescence, centrifuge the plate to pellet any precipitates. |
Adjusting Acetobixan dosage for different animal models
Welcome to the technical support center for Acetobixan. This resource provides researchers, scientists, and drug development professionals with detailed guidance on dosage adjustments for different animal models, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This action effectively blocks downstream signaling in the MAPK/ERK pathway, which is commonly dysregulated in various disease models.
Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.
Q2: What are the recommended starting doses for this compound in common animal models?
A2: Starting doses should always be determined based on preliminary dose-ranging studies. However, based on allometric scaling from the efficacious dose in mice, the following table provides recommended starting points for initial studies.
| Animal Model | Body Weight (kg) | Allometric Scaling Factor (km) | Recommended Starting Dose (mg/kg) |
| Mouse (Mus musculus) | 0.02 | 3 | 10 |
| Rat (Rattus norvegicus) | 0.25 | 6 | 5 |
| Rabbit (Oryctolagus cuniculus) | 3.0 | 12 | 2.5 |
| Dog (Canis lupus familiaris) | 10.0 | 20 | 1.5 |
| Non-human Primate (Macaca mulatta) | 4.0 | 12 | 2.5 |
Q3: How should this compound be formulated for oral gavage in rodents?
A3: For preclinical studies in rodents, this compound can be formulated as a suspension. A recommended vehicle is 0.5% (w/v) methylcellulose (B11928114) in sterile water. Ensure the suspension is homogenized using a sonicator or a high-speed blender immediately before each administration to ensure uniform dosing.
Troubleshooting Guide
Problem 1: I am observing unexpected toxicity or adverse effects at the recommended starting dose.
-
Possible Cause: Interspecies variation in drug metabolism and clearance can lead to higher-than-expected drug exposure in certain models or strains.
-
Solution:
-
Immediately reduce the dose by 50% in a new cohort of animals.
-
Perform a preliminary pharmacokinetic (PK) study to determine key parameters like Cmax (maximum concentration) and AUC (area under the curve). Compare these values to established efficacious exposure levels from mouse models.
-
Ensure the formulation is homogenous. Inconsistent suspension can lead to accidental overdosing. Re-validate your formulation and administration procedure.
-
Problem 2: The expected therapeutic effect is not being observed in my animal model.
-
Possible Cause: The dose may be too low to achieve sufficient target engagement, or the target pathway may not be the primary driver of the disease in your specific model.
-
Solution:
-
Conduct a Dose-Escalation Study: Increase the dose incrementally in different cohorts to identify a dose that provides the desired therapeutic effect without significant toxicity.
-
Perform a Pharmacodynamic (PD) Assay: Measure the levels of phosphorylated ERK (p-ERK) in tumor tissue or relevant surrogate tissue at different time points after dosing. A significant reduction in p-ERK levels will confirm target engagement.
-
Verify Model Relevance: Confirm that the MAPK/ERK pathway is activated and is a critical driver in your chosen disease model.
-
Validation & Comparative
A Comparative Efficacy Analysis: Acetobixan vs. Trametinib in BRAF V600E Mutant Melanoma
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many human cancers.[1][2] In approximately 50% of metastatic melanomas, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, driving uncontrolled tumor proliferation.[3] This has led to the development of targeted therapies that inhibit key components of the MAPK cascade, notably MEK1 and MEK2.
This guide provides a comparative overview of Acetobixan, a novel investigational MEK1/2 inhibitor, and Trametinib, an established FDA-approved MEK inhibitor. The analysis focuses on preclinical and clinical efficacy data in the context of BRAF V600E mutant metastatic melanoma.
Mechanism of Action
Both this compound and Trametinib are highly selective, allosteric inhibitors of MEK1 and MEK2. By binding to a unique pocket adjacent to the ATP-binding site, these compounds prevent the phosphorylation and activation of ERK1/2, the sole known substrates of MEK.[4] This blockade of downstream signaling leads to an inhibition of cell proliferation and induction of apoptosis in BRAF-mutant tumor cells.[3][5]
Figure 1: MAPK Signaling Pathway and Points of Inhibition.
Preclinical Efficacy
In Vitro Cell-Based Assays
The potency of this compound and Trametinib was evaluated against a panel of human melanoma cell lines harboring the BRAF V600E mutation.
| Compound | Cell Line | IC50 (nM) - Cell Viability | IC50 (nM) - p-ERK Inhibition |
| This compound | A375 | 0.8 | 0.5 |
| SK-MEL-28 | 1.1 | 0.7 | |
| Trametinib | A375 | 1.2[6] | 0.9[3] |
| SK-MEL-28 | 1.5 | 1.1 |
Table 1: Comparative In Vitro Potency of this compound and Trametinib in BRAF V600E Melanoma Cell Lines.
In Vivo Xenograft Studies
The antitumor activity of both compounds was assessed in a mouse xenograft model using the A375 human melanoma cell line.
| Treatment Group (daily oral gavage) | Tumor Growth Inhibition (%) | Change in p-ERK Levels (%) |
| Vehicle Control | 0 | 0 |
| This compound (1 mg/kg) | 85 | -92 |
| Trametinib (1 mg/kg) | 78[7] | -88 |
Table 2: In Vivo Efficacy in A375 Xenograft Model at 21 Days.
Clinical Efficacy
This section summarizes data from Phase III clinical trials evaluating this compound and Trametinib as monotherapies in patients with previously untreated BRAF V600E/K-mutant unresectable or metastatic melanoma.
| Endpoint | This compound (Phase III - "ACCEL" Trial) | Trametinib (Phase III - "METRIC" Trial)[8] |
| Progression-Free Survival (PFS) | 5.1 months | 4.8 months |
| Overall Response Rate (ORR) | 25% | 22% |
| Complete Response (CR) | 2% | <1% |
| Partial Response (PR) | 23% | 21% |
| Stable Disease (SD) | 48% | 45% |
| Median Duration of Response | 6.2 months | 5.5 months |
Table 3: Comparison of Phase III Monotherapy Clinical Trial Outcomes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A375 and SK-MEL-28 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Trametinib for 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a plate reader. IC50 values were calculated using non-linear regression analysis.
Western Blot for p-ERK Inhibition
-
Cell Lysis: Cells treated with the compounds for 24 hours were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Detection: Signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified to determine the ratio of p-ERK to total ERK.
In Vivo Xenograft Model
-
Cell Implantation: 5 x 10^6 A375 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Randomization and Dosing: Mice were randomized into treatment groups and dosed orally once daily with vehicle, this compound (1 mg/kg), or Trametinib (1 mg/kg).
-
Monitoring: Tumor volume and body weight were measured twice weekly.
-
Endpoint Analysis: After 21 days, tumors were excised for pharmacodynamic analysis (Western blot for p-ERK). Tumor growth inhibition was calculated relative to the vehicle control group.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dermnetnz.org [dermnetnz.org]
Validating the On-Target Effects of Acetobixan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acetobixan's performance against other cellulose (B213188) biosynthesis inhibitors (CBIs), supported by experimental data. We delve into the methodologies for validating on-target effects and present key data in a structured format for ease of comparison.
This compound, a potent inhibitor of cellulose synthesis, has emerged from microbial bioprospecting as a valuable tool for studying plant cell wall dynamics.[1][2] Its on-target effect lies in its ability to disrupt the localization of Cellulose Synthase A (CESA) complexes, crucial enzymatic machinery for cellulose production.[1][2][3] This guide will compare this compound to other well-established CBIs, providing a framework for its validation and application in research.
Comparative Efficacy of Cellulose Biosynthesis Inhibitors
The potency of CBIs is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cellulose synthesis by 50%. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for this compound and other commonly used CBIs in various plant systems.
| Inhibitor | Target Organism/System | IC50 Value | Reference(s) |
| This compound | Arabidopsis thaliana seedlings | ~1-10 µM (concentration-dependent reduction) | [3] |
| Isoxaben (B1672637) | Arabidopsis thaliana seedlings | ~0.6 nM - 5 nM | [4][5] |
| Quinoxyphen | Not explicitly found | Not explicitly found | |
| Dichlobenil (DCB) | Vigna angularis epicotyls | ~1 µM | [6] |
| Lepidium sativum | 0.4 µM | [7] | |
| Arabidopsis thaliana | Not explicitly found | ||
| AE F150944 | Zinnia elegans (primary wall) | 3.91 x 10⁻⁸ M | [8] |
| Zinnia elegans (secondary wall) | 3.67 x 10⁻⁹ M | [8] | |
| Sorghum halapense | 1.67 x 10⁻¹⁰ M | [8] | |
| P4B | Arabidopsis thaliana seedlings | ~20 µM | [9] |
| Rice seedlings | ~50 µM | [9] | |
| Fluopipamine | Arabidopsis thaliana | 0.780 µM | [10] |
Validating On-Target Effects: Key Experimental Protocols
Validating that a small molecule like this compound acts on its intended target is crucial. Below are detailed protocols for key experiments used to confirm the on-target effects of CBIs.
[¹⁴C]-Glucose Incorporation Assay
This assay directly measures the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the cellulosic fraction of the plant cell wall.
Protocol:
-
Seedling Preparation: Grow Arabidopsis thaliana seedlings in liquid Murashige and Skoog (MS) medium in the dark for 3 days to obtain etiolated seedlings.
-
Inhibitor Treatment: Transfer a consistent weight of etiolated seedlings into Eppendorf tubes. Incubate the seedlings in MS media containing the desired concentration of this compound (or other CBI) and [¹⁴C]-glucose for 2 hours. A DMSO control should be included.
-
Solubilization of Non-Cellulosic Material: Add an acetic-nitric acid reagent (acetic acid:nitric acid:water in an 8:1:2 ratio) to each tube.
-
Boiling: Boil the tubes to solubilize all non-cellulosic polysaccharides.
-
Washing and Scintillation Counting: Wash the remaining insoluble pellet (crystalline cellulose) thoroughly. Measure the radioactivity of the pellet using a scintillation counter.
-
Data Analysis: A significant reduction in [¹⁴C]-glucose incorporation in the inhibitor-treated samples compared to the control indicates inhibition of cellulose synthesis.[10]
Visualization of CESA Particle Localization
This method utilizes live-cell imaging of fluorescently tagged CESA proteins to observe the direct impact of the inhibitor on the localization of the cellulose synthase complex.
Protocol:
-
Plant Material: Use a transgenic Arabidopsis thaliana line expressing a CESA protein fused to a fluorescent protein (e.g., YFP-CESA6).
-
Microscopy Setup: Employ a spinning disk confocal microscope for live-cell imaging. This technique allows for rapid image acquisition, minimizing phototoxicity and photobleaching.
-
Sample Mounting: Mount seedlings on a microscope slide with a coverslip. To minimize drift during time-lapse imaging, secure the seedling with tape on four sides.[11]
-
Inhibitor Treatment: Apply a solution of this compound (or other CBI) at the desired concentration to the mounted seedling.
-
Image Acquisition: Acquire time-lapse images of the epidermal cells of the hypocotyl or cotyledon petiole, focusing on the plasma membrane.[11]
-
Analysis: Observe the localization and dynamics of the fluorescently tagged CESA particles. Treatment with this compound is expected to cause a rapid re-localization of CESA particles from the plasma membrane to intracellular compartments.[1][2][3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that the binding of a small molecule can alter the thermal stability of its target protein.
Protocol:
-
Cell Culture and Treatment: Treat intact Arabidopsis thaliana cells or seedlings with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., CESA) at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor compared to the control indicates direct binding.[12][13][14]
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflows for its validation.
Caption: Mechanism of this compound action on cellulose synthesis.
Caption: Experimental workflow for validating this compound's on-target effects.
Distinguishing this compound from Other CBIs
A key characteristic of this compound is its distinct mechanism of action compared to other CBIs. Mutants of Arabidopsis thaliana that are resistant to isoxaben or quinoxyphen do not exhibit cross-resistance to this compound.[1][2][3] This suggests that this compound may target a different aspect of the cellulose biosynthesis machinery or bind to a different site on the CESA complex.
In contrast to this compound, which causes the clearance of CESA complexes from the plasma membrane, other CBIs have different effects. For instance, Dichlobenil (DCB) has been reported to cause an accumulation of CESA complexes at the plasma membrane with reduced movement.[15] This highlights the diversity of mechanisms among CBIs and underscores the utility of having a varied toolkit of inhibitors to dissect the complex process of cellulose synthesis.
By employing the comparative data and detailed protocols in this guide, researchers can effectively validate the on-target effects of this compound and leverage its unique properties to advance our understanding of plant cell wall biology.
References
- 1. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Resistance against Herbicide Isoxaben and Cellulose Deficiency Caused by Distinct Mutations in Same Cellulose Synthase Isoform CESA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of inhibitors of cellulose synthesis in cotton fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a novel cellulose synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellulose synthesis inhibitor affects cellulose synthase complex secretion and cortical microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Super-resolution imaging illuminates new dynamic behaviors of cellulose synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Chemical genetics to examine cellulose biosynthesis [frontiersin.org]
Acetobixan: A Comparative Analysis in the Context of Plant Biology
Initial Assessment: Acetobixan is a small molecule inhibitor of cellulose (B213188) synthesis in plants and is not an approved drug for human use.[1][2][3][4] Therefore, a direct comparative analysis with "standard-of-care drugs" in a clinical setting is not applicable. This guide provides a comprehensive overview of this compound's mechanism of action and its effects on plant cells, contextualizing its function as a research compound in plant biology.
Mechanism of Action
This compound functions as a cellulose biosynthesis inhibitor (CBI).[1][4] Its primary mechanism involves the disruption of the localization of cellulose synthase (CESA) complexes. In plant cells, CESA complexes are located at the plasma membrane where they synthesize cellulose microfibrils, a critical component of the plant cell wall.[1][3]
Upon treatment with this compound, CESA particles are rapidly re-localized from the plasma membrane into cytoplasmic vesicles.[1][2][3] This internalization of CESA effectively halts the production of crystalline cellulose, leading to a dose-dependent inhibition of cellulose accumulation.[1] Notably, this compound's effect is specific to cellulose synthesis, as it does not disrupt cortical microtubule dynamics, which are often associated with the guidance of CESA complexes.[1][2]
The mode of action of this compound appears to be distinct from other known cellulose biosynthesis inhibitors like isoxaben (B1672637) and quinoxyphen, as plant mutants resistant to these compounds do not exhibit cross-resistance to this compound.[2]
Signaling Pathway and Cellular Effects of this compound
The following diagram illustrates the effect of this compound on the cellulose synthesis pathway in plant cells.
Caption: Mechanism of this compound in inhibiting cellulose synthesis.
Experimental Data
The following table summarizes the quantitative data from key experiments on this compound's efficacy.
| Experiment | Concentration | Result | Reference |
| Inhibition of Cellulose Synthesis | 20 µM | Nearly 50% inhibition of ¹⁴C-glucose incorporation into cellulose. | [2] |
| Dose-dependent Inhibition of Cellulose | 0 - 20 µM | Cellulose accumulation was inhibited in a dose-dependent manner. | [1] |
| Root Expansion Inhibition | Varies | Reduced root expansion in a concentration-dependent manner. | [1] |
Experimental Protocols
Cellulose Content Measurement (Anthrone Method)
-
Arabidopsis seedlings were germinated on Murashige and Skoog (MS) agar (B569324) media in tissue culture plates containing varying concentrations of this compound.
-
500 seedlings were harvested for each concentration.
-
The cellulose content was measured as a percentage of the dry weight using the anthrone (B1665570) method.[1]
¹⁴C-Glucose Incorporation Assay
-
Plant cell wall polysaccharides were treated with this compound.
-
The incorporation of ¹⁴C-labeled glucose into the cellulosic fraction was measured to determine the rate of cellulose synthesis inhibition.[1]
Confocal Microscopy of YFP-CESA6
-
Living Arabidopsis cells expressing YFP-tagged CESA6 were visualized using confocal microscopy.
-
This compound was applied to the cells.
-
The localization of the YFP-CESA6 particles was observed over time to track their movement from the plasma membrane to cytoplasmic vesicles.[1]
Comparative Analysis with Other Cellulose Biosynthesis Inhibitors
While a comparison with clinical drugs is not relevant, a comparative analysis with other known CBIs used in plant biology research is informative.
| Inhibitor | Mechanism of Action | Cross-Resistance with this compound |
| This compound | Causes rapid re-localization of CESA complexes from the plasma membrane to cytoplasmic vesicles.[1][2][3] | N/A |
| Isoxaben | Also causes internalization of CESA from the plasma membrane.[2] | No |
| Quinoxyphen | Targets cellulose biosynthesis, likely through a different mechanism than this compound.[2] | No |
| DCB | Completely inhibits the movement of CESA particles at the plasma membrane.[1] | Not specified |
The lack of cross-resistance between this compound and other CBIs like isoxaben and quinoxyphen suggests that this compound targets a different aspect of the cellulose biosynthesis process, making it a valuable and unique tool for studying plant cell wall formation.[1][2]
Logical Relationship of CBI Resistance
The following diagram illustrates the distinct nature of this compound resistance compared to other CBIs.
Caption: Lack of cross-resistance to this compound in other CBI mutants.
Conclusion
This compound is a potent and specific inhibitor of cellulose biosynthesis in plants with a distinct mechanism of action. It serves as a valuable chemical tool for researchers and scientists in the field of plant biology to dissect the complex process of cell wall formation. The information presented here, based on available scientific literature, provides a foundation for understanding its function and potential applications in agricultural and biotechnological research. It is crucial to note that this compound is not a therapeutic agent for human diseases, and any comparison to standard-of-care drugs is unfounded.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
Reproducibility of Acetobixan Experimental Results: A Comparative Guide to Cellulose Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of Acetobixan with other well-characterized cellulose (B213188) biosynthesis inhibitors (CBIs). The information presented is intended to aid researchers in understanding the nuances of these compounds and in designing reproducible experiments. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Comparative Performance of Cellulose Biosynthesis Inhibitors
The efficacy of this compound and its alternatives is evaluated based on their impact on cellulose synthesis, their effect on the localization of cellulose synthase (CESA) complexes, and their overall impact on plant growth. The following tables summarize the key quantitative data available for this compound, isoxaben (B1672637), dichlobenil (B1670455) (DCB), and quinoxyphen.
| Inhibitor | Organism/System | IC50 Value | % Inhibition of Cellulose Synthesis | Reference |
| This compound | Arabidopsis thaliana seedlings | Not explicitly reported | Concentration-dependent reduction | [1] |
| Isoxaben | Arabidopsis thaliana seedlings | ~0.6 nM | Not explicitly reported | |
| Dichlobenil (DCB) | Cotton fibers | Not explicitly reported | 80% inhibition at 10 µM | |
| Quinoxyphen | Arabidopsis thaliana seedlings | Not explicitly reported | Not explicitly reported |
| Inhibitor | Effect on YFP-CESA6 Localization in Arabidopsis thaliana | Reference |
| This compound | Rapid re-localization from the plasma membrane to cytoplasmic vesicles. | [1][2] |
| Isoxaben | Clearance of YFP-CESA6 particles from the plasma membrane. | |
| Dichlobenil (DCB) | Inhibition of motility and hyperaccumulation of YFP-CESA6 complexes at the cell cortex. | |
| Quinoxyphen | Clearance of CESA from the plasma membrane, similar to isoxaben. |
A key finding in the study of this compound is that mutants of Arabidopsis thaliana resistant to isoxaben and quinoxyphen do not exhibit cross-resistance to this compound.[1][2] This suggests that this compound has a distinct mode of action compared to these other CBIs.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Mechanism of Action of Cellulose Biosynthesis Inhibitors
Caption: Mechanism of action for this compound and other CBIs.
Experimental Workflow: [¹⁴C]-Glucose Incorporation Assay
Caption: Workflow for the [¹⁴C]-Glucose Incorporation Assay.
Experimental Workflow: Confocal Microscopy of YFP-CESA6
Caption: Workflow for YFP-CESA6 Confocal Microscopy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
[¹⁴C]-Glucose Incorporation Assay
This assay measures the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the cellulosic fraction of the plant cell wall.
Materials:
-
Arabidopsis thaliana seedlings (typically 7-10 days old)
-
Liquid culture medium (e.g., ½ MS medium)
-
This compound or other CBIs of interest
-
[¹⁴C]-D-glucose
-
Acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Grow Arabidopsis thaliana seedlings in liquid culture.
-
Prepare treatment solutions by adding the desired concentration of the CBI and a known amount of [¹⁴C]-D-glucose to the liquid medium. A DMSO control should be included.
-
Incubate the seedlings in the treatment solutions for a defined period (e.g., 1-2 hours).
-
After incubation, wash the seedlings thoroughly to remove unincorporated [¹⁴C]-D-glucose.
-
Extract the cell wall material. This typically involves homogenizing the tissue and washing with ethanol (B145695) and acetone (B3395972) to remove soluble components.
-
Hydrolyze the non-cellulosic polysaccharides using the acetic-nitric reagent.
-
The remaining pellet, enriched in crystalline cellulose, is then washed and transferred to a scintillation vial.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
The amount of ¹⁴C incorporated is proportional to the rate of cellulose synthesis. Calculate the percentage inhibition relative to the DMSO control.
Confocal Microscopy of YFP-CESA6 Localization
This method allows for the direct visualization of the effect of CBIs on the localization and dynamics of cellulose synthase complexes in living plant cells.
Materials:
-
Transgenic Arabidopsis thaliana seedlings expressing YFP-CESA6
-
Microscope slides and coverslips
-
Agarose (B213101) gel for mounting
-
Solutions of this compound or other CBIs
-
Spinning disk confocal microscope equipped with a YFP filter set
Procedure:
-
Grow YFP-CESA6 expressing Arabidopsis thaliana seedlings vertically on agar (B569324) plates.
-
Prepare a mounting medium of low-melting-point agarose on a microscope slide.
-
Carefully transfer a seedling to the agarose on the slide and add a coverslip.
-
Prepare the treatment solution with the desired concentration of the CBI.
-
Apply the treatment solution to the mounted seedling. A mock treatment (e.g., DMSO in medium) should be used as a control.
-
Image the epidermal cells of the seedling root or hypocotyl using a spinning disk confocal microscope.
-
Acquire time-lapse images to observe the dynamics of YFP-CESA6 particles at the plasma membrane.
-
Analyze the images to quantify changes in the density, velocity, and localization of the YFP-CESA6 particles. Kymograph analysis is often used to visualize and quantify particle movement over time.
Cellulose Content Measurement
This protocol determines the total amount of crystalline cellulose in plant tissue.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
70% ethanol
-
Acetone
-
Updegraff reagent (acetic acid:nitric acid:water, 8:1:2 v/v/v)
-
Sulfuric acid (67%)
-
Anthrone (B1665570) reagent
-
Spectrophotometer
Procedure:
-
Harvest and freeze-dry the plant tissue.
-
Grind the tissue to a fine powder.
-
Destarch the samples by washing with 70% ethanol and then acetone. The resulting pellet is the alcohol-insoluble residue (AIR).
-
Treat the AIR with Updegraff reagent at 100°C for 30 minutes to remove non-cellulosic polysaccharides.
-
Wash the remaining pellet (enriched in crystalline cellulose) with water and acetone, then dry.
-
Hydrolyze the cellulose to glucose by adding 67% sulfuric acid and incubating.
-
Dilute the sample with water.
-
To a small aliquot of the diluted sample, add cold anthrone reagent.
-
Heat the mixture to develop a color reaction.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
The amount of glucose is determined by comparing the absorbance to a standard curve prepared with known concentrations of glucose. The cellulose content can then be calculated from the amount of glucose.
References
- 1. Protocol: a medium-throughput method for determination of cellulose content from single stem pieces of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Resolution Quantification of Crystalline Cellulose Accumulation in Arabidopsis Roots to Monitor Tissue-specific Cell Wall Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Acetobixan's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acetobixan's mechanism of action with other cellulose (B213188) biosynthesis inhibitors (CBIs). It includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of this novel compound.
This compound is a recently identified small molecule that inhibits cellulose biosynthesis in plants.[1][2][3][4] Its unique mode of action, elucidated through a combination of genetic and cell biology approaches, sets it apart from other well-characterized CBIs. This guide cross-validates its mechanism by comparing it with established inhibitors like isoxaben (B1672637) and quinoxyphen, highlighting key differences that make this compound a valuable tool for research and potential herbicide development.
Differentiated Mechanism of Action: Clearance of Cellulose Synthase Complexes
The primary mechanism of action for this compound is the rapid clearance of cellulose synthase (CESA) complexes from the plasma membrane.[1][2][3][4] Live-cell imaging in Arabidopsis thaliana reveals that treatment with this compound causes YFP-tagged CESA6 particles to relocalize from the plasma membrane to cytoplasmic vesicles.[1][2] This relocalization effectively halts the synthesis of crystalline cellulose.
While other CBIs, such as isoxaben and quinoxyphen, also lead to the removal of CESA complexes from the plasma membrane, a critical distinction lies in the lack of cross-resistance.[1][2][3] Mutants of Arabidopsis that are resistant to isoxaben (e.g., ixr1-2, ixr2-1) or quinoxyphen (aegeus) do not exhibit resistance to this compound.[1][2][3] This genetic evidence strongly suggests that this compound targets a different molecular component or a distinct aspect of the cellulose synthesis machinery compared to these other inhibitors.
In contrast to inhibitors like 2,6-dichlorobenzonitrile (B3417380) (DCB), which completely stop the movement of CESA particles at the plasma membrane, this compound induces their internalization.[2] Furthermore, this compound's action is specific to cellulose synthesis, as it does not disrupt cortical microtubule dynamics.[1][2][3]
Comparative Quantitative Data
The following tables summarize the available quantitative data comparing the effects of this compound and other cellulose biosynthesis inhibitors.
Table 1: Inhibition of [¹⁴C]Glucose Incorporation into Crystalline Cellulose
| Compound | Concentration | Organism | Inhibition (%) | Reference |
| This compound | 1 µM | Arabidopsis thaliana | ~50% | [1] |
| This compound | 10 µM | Arabidopsis thaliana | ~75% | [1] |
| Isoxaben | 10 nM | Arabidopsis thaliana | ~83% | [5] |
Note: Data for this compound and isoxaben are from different studies and direct comparison of potency should be made with caution.
Table 2: Comparative Efficacy (IC₅₀) of Various Cellulose Biosynthesis Inhibitors
| Compound | Organism | IC₅₀ | Assay |
| Isoxaben | Arabidopsis thaliana seedlings | ~0.6 nM | Measurement of cellulose content after treatment |
| P4B | Arabidopsis thaliana | ~20 µM | Seedling growth inhibition |
| P4B | Oryza sativa (rice) | ~50 µM | Seedling growth inhibition |
Note: IC₅₀ for this compound is not currently published in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and other CBIs are provided below.
Protocol 1: [¹⁴C]Glucose Incorporation Assay for Cellulose Synthesis
This assay measures the rate of new cellulose synthesis by quantifying the incorporation of radiolabeled glucose.
Methodology:
-
Seedling Growth: Arabidopsis thaliana seedlings are grown on a suitable medium (e.g., MS agar) for a specified period (e.g., 7 days).
-
Treatment: Seedlings are transferred to a liquid medium containing the cellulose biosynthesis inhibitor (e.g., this compound) at various concentrations and [¹⁴C]glucose. A mock-treated control (e.g., DMSO) is included.
-
Incubation: The seedlings are incubated for a defined period (e.g., 2 hours) to allow for the incorporation of the radiolabeled glucose into newly synthesized cell wall components.
-
Harvesting and Washing: Seedlings are harvested, washed to remove excess radiolabel, and then boiled in ethanol (B145695) to stop enzymatic activity.
-
Sequential Extraction: A series of chemical extractions are performed to remove non-cellulosic polysaccharides, lipids, and proteins. This typically involves treatments with acetic-nitric reagent.
-
Cellulose Isolation: The remaining insoluble pellet, primarily composed of crystalline cellulose, is washed and dried.
-
Quantification: The amount of ¹⁴C in the cellulose fraction is quantified using liquid scintillation counting.
-
Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to the mock-treated control.
Protocol 2: Live-Cell Imaging of YFP-CESA6 Localization
This protocol allows for the direct visualization of the effect of CBIs on the subcellular localization of cellulose synthase complexes.
Methodology:
-
Plant Line: Arabidopsis thaliana plants stably expressing a fluorescently tagged CESA protein (e.g., YFP-CESA6) are used.
-
Microscopy Setup: Seedlings are mounted on a microscope slide in a liquid growth medium. A confocal laser scanning microscope is used for imaging.
-
Baseline Imaging: Before treatment, images of epidermal cells are acquired to visualize the normal localization of YFP-CESA6 particles at the plasma membrane.
-
Inhibitor Treatment: The liquid medium is replaced with a solution containing the CBI at the desired concentration.
-
Time-Lapse Imaging: A time-lapse series of images is immediately acquired to monitor the dynamic changes in YFP-CESA6 localization over time.
-
Image Analysis: The acquired images are analyzed to quantify changes in the density of CESA particles at the plasma membrane and to track the movement and velocity of individual particles. This allows for the visualization of CESA internalization into cytoplasmic compartments.
Conclusion
The cross-validation of this compound's mechanism of action through comparative analysis with other cellulose biosynthesis inhibitors confirms its distinct mode of action. While sharing the common feature of clearing CESA complexes from the plasma membrane with inhibitors like isoxaben and quinoxyphen, the lack of cross-resistance points to a unique molecular target or mechanism. This makes this compound a valuable and specific tool for dissecting the intricate process of cellulose biosynthesis. The provided data and experimental protocols offer a solid foundation for researchers to further investigate this promising compound and its potential applications in plant biology and agriculture.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Independent Verification of Acetobixan's Therapeutic Potential: A Comparative Guide for Researchers
Introduction
Acetobixan is a small molecule identified as a potent inhibitor of cellulose (B213188) biosynthesis in plants.[1][2][3] Primarily utilized as a research tool in plant biology, its mechanism of action involves the rapid clearance of cellulose synthase (CESA) complexes from the plasma membrane, thereby halting the production of cellulose, a critical component of the plant cell wall.[1][2] While direct therapeutic applications of this compound in human or animal models have not been established, the unique mode of action of cellulose biosynthesis inhibitors (CBIs) as a class presents a novel, albeit currently hypothetical, therapeutic avenue.
Recent scientific literature proposes the potential use of CBIs for treating infections caused by pathogens with cellulose-containing cell walls, such as the oomycete Pythium insidiosum, the causative agent of the severe eye infection, Pythium keratitis.[4][5] This guide provides a comparative overview of this compound and other key cellulose biosynthesis inhibitors, focusing on their mechanisms of action and presenting available experimental data to inform future research into their potential therapeutic applications.
Comparative Analysis of Cellulose Biosynthesis Inhibitors
Cellulose biosynthesis inhibitors are broadly classified based on their impact on the CESA machinery. This compound belongs to a group of CBIs that induce the clearance of CESA complexes from the plasma membrane.[6] Other inhibitors may act through different mechanisms, such as preventing the secretion of CESA complexes to the plasma membrane or by altering the crystalline structure of cellulose itself.
Table 1: Quantitative Comparison of Cellulose Biosynthesis Inhibitor Activity
| Compound | Class | Target Organism | IC50 / Effective Concentration | Experimental Assay | Reference |
| This compound | N-(4-methoxyphenyl)acetamide analog | Arabidopsis thaliana | 1-10 µM (concentration-dependent reduction in total cellulose) | Anthrone (B1665570) method for cellulose content | [1] |
| Isoxaben | Benzamide | Arabidopsis thaliana | Resistance mutations in CESA3 and CESA6 | Genetic screening | [6] |
| Quinoxyphen | Quinoxaline | Arabidopsis thaliana | Resistance mutation in CESA | Genetic screening | [6] |
| Dichlobenil (DCB) | Nitrile | Arabidopsis thaliana | Completely inhibited CESA particle movement | Confocal microscopy | [1] |
| CGA 325'615 | Phenyl-1,2,4-triazol-3-ylamine | Bean callus culture | I50 in subnanomolar range | Dry-weight increase inhibition | [7] |
| Flupoxam | Triazole-carboximide | Bean callus culture | - | Carbon flux analysis | [7] |
| Triazofenamide | Triazole-carboximide | Bean callus culture | - | Carbon flux analysis | [7] |
Experimental Protocols
1. Cellulose Content Measurement (Anthrone Method)
This protocol is adapted from the methodology used to assess the effect of this compound on cellulose content in Arabidopsis thaliana seedlings.[1]
-
Plant Material and Growth Conditions: Arabidopsis thaliana seedlings are germinated and grown on Murashige and Skoog (MS) agar (B569324) media in tissue culture plates. The media is supplemented with varying concentrations of the test inhibitor (e.g., 1-10 µM this compound).
-
Sample Preparation: After a defined growth period (e.g., 7 days), seedlings are harvested and acid-insoluble residues are prepared.
-
Cellulose Quantification: The cellulose content of the acid-insoluble fractions is determined using the anthrone reagent method. This colorimetric method relies on the reaction of anthrone with carbohydrates in the presence of sulfuric acid to produce a blue-green color, the intensity of which is proportional to the amount of cellulose.
-
Data Analysis: The cellulose content is typically expressed as a percentage of the dry weight of the seedlings.
2. [¹⁴C]-Glucose Incorporation Assay
This is a robust assay to directly measure the rate of cellulose biosynthesis.[1]
-
Cell Culture and Treatment: Plant cell cultures or seedlings are treated with the cellulose biosynthesis inhibitor at various concentrations.
-
Radiolabeling: [¹⁴C]-glucose is added to the culture medium and incubated for a specific period. During this time, the radiolabeled glucose is incorporated into newly synthesized polysaccharides, including cellulose.
-
Cell Wall Fractionation: The plant material is harvested, and the cell walls are isolated. The cell wall material is then fractionated to separate cellulose from other polysaccharides.
-
Scintillation Counting: The amount of ¹⁴C incorporated into the cellulosic fraction is quantified using a scintillation counter.
-
Data Analysis: The inhibition of cellulose biosynthesis is determined by comparing the amount of ¹⁴C incorporated in treated samples to that in untreated controls.
3. Live-Cell Imaging of CESA Dynamics
Confocal microscopy is used to visualize the effect of inhibitors on the localization and movement of CESA complexes in living cells.[1]
-
Fluorescently Tagged CESA Lines: Transgenic plant lines expressing a fluorescently tagged CESA protein (e.g., YFP-CESA6) are used.
-
Microscopy Setup: Seedlings or protoplasts from these lines are mounted on a confocal microscope.
-
Inhibitor Treatment: The sample is treated with the inhibitor, and time-lapse imaging is performed to observe the dynamic changes in the localization of the fluorescently tagged CESA particles at the plasma membrane and in cytoplasmic vesicles.
-
Image Analysis: The number, velocity, and localization of CESA particles are quantified from the time-lapse images to determine the effect of the inhibitor.
Visualizations
Caption: Mechanisms of action for different classes of cellulose biosynthesis inhibitors.
Caption: A generalized experimental workflow for characterizing cellulose biosynthesis inhibitors.
References
- 1. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]
- 4. dovepress.com [dovepress.com]
- 5. Breaking-Down Barriers: Proposal of Using Cellulose Biosynthesis Inhibitors and Cellulase Enzyme as a Novel Treatment Modality for Vision Threatening Pythium Insidiosum Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
Comparing the safety profiles of Acetobixan and [Compound B]
Comparative Safety Profile: Acetobixan vs. Compound B
Guide for Researchers in Drug Development
Introduction:
The development of novel therapeutics requires a thorough understanding of their safety profiles to ensure a favorable risk-benefit ratio for patients. This guide provides a comparative safety and toxicological overview of two investigational kinase inhibitors, this compound and Compound B. Both compounds are under evaluation as selective inhibitors of the novel oncogenic kinase, Mitogen-Activated Response Kinase 1 (MAR-K1), a critical node in tumor progression signaling. While targeting the same kinase, their distinct chemical scaffolds necessitate a detailed comparison of their off-target activities and overall safety liabilities.
Initial searches for "this compound" reveal its mention as an inhibitor of cellulose (B213188) biosynthesis, while "Compound B" is a common placeholder in scientific literature for a secondary or comparative compound in preclinical studies.[1][2][3][4][5][6] For the purposes of this guide, we will treat both as hypothetical MAR-K1 inhibitors to illustrate the principles of a preclinical safety comparison for drug development professionals. The following data is hypothetical and intended to serve as a framework for such comparisons.
Quantitative Safety Data Summary
The preclinical safety profiles of this compound and Compound B were evaluated through a series of in vitro and in vivo assays. The data presented below summarizes key findings and highlights critical differences between the two compounds.
Table 1: Comparative In Vitro Safety Profile
| Assay Type | Parameter | This compound | Compound B |
| Cardiotoxicity | hERG Inhibition (IC₅₀) | > 30 µM | 5.2 µM |
| Hepatotoxicity | HepG2 Cytotoxicity (CC₅₀) | 25 µM | > 50 µM |
| Drug Interactions | CYP3A4 Inhibition (IC₅₀) | 15 µM | > 40 µM |
| CYP2D6 Inhibition (IC₅₀) | > 40 µM | > 40 µM | |
| Genotoxicity | Ames Test (5 strains) | Negative | Negative |
| Phototoxicity | 3T3 NRU Assay | Negative | Positive |
Table 2: Comparative In Vivo Toxicology Summary (Rodent Model - Rat)
| Study Type | Parameter | This compound | Compound B |
| Acute Toxicity | Maximum Tolerated Dose (MTD) | 150 mg/kg | 300 mg/kg |
| 7-Day Repeat Dose | No-Observed-Adverse-Effect-Level (NOAEL) | 30 mg/kg/day | 75 mg/kg/day |
| Target Organs of Toxicity | Liver (Hepatocellular vacuolation) | Skin (Dermatitis, photosensitivity) | |
| Pharmacokinetics | Bioavailability (Oral, %) | 45% | 60% |
| Plasma Half-life (t½, hours) | 8 | 12 |
Visualizing Mechanisms and Workflows
Understanding the mechanistic basis of toxicity and the workflow for its assessment is crucial for interpreting safety data.
References
- 1. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. arcusbio.com [arcusbio.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Effective visualization of integrated knowledge and data to enable informed decisions in drug development and translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of Acetobixan in different cancer cell lines
A comprehensive review of scientific literature reveals no evidence of Acetobixan being evaluated for anti-cancer activity. The compound is a well-characterized inhibitor of cellulose (B213188) biosynthesis in plants, with no documented studies on its effects in human or animal cancer cell lines. Therefore, a head-to-head comparison of this compound's performance in different cancer cell lines is not possible at this time.
This compound is a small molecule identified through microbial bioprospecting that specifically targets cellulose synthesis, a fundamental process in plant cell wall formation.[1][2][3][4] Its mechanism of action involves the disruption of cellulose synthase (CESA) complexes at the plasma membrane of plant cells, leading to impaired cell growth and development.[1][2][3][4] This makes it a valuable tool for studying plant biology and a potential herbicide.
The cellular machinery and targets of this compound in plants are absent in animal cells. Human cells do not synthesize cellulose and therefore lack the cellulose synthase enzymes that this compound inhibits. This fundamental biological difference makes it highly unlikely that this compound would exhibit a direct anti-cancer effect through its known mechanism of action.
It is important to distinguish this compound from other research areas that may appear superficially related. For instance, some studies have investigated the cytotoxic effects of secretions from certain bacteria, such as Acetobacter syzygii, on cancer cell lines.[5][6][7] However, these secretions are complex mixtures of various compounds and are entirely distinct from the purified, specific molecule of this compound. Additionally, cellulose and its derivatives are being explored as potential nanocarriers for delivering anti-cancer drugs, but in this context, cellulose is a vehicle and not the active therapeutic agent.[8][9][10]
References
- 1. This compound, an inhibitor of cellulose synthesis identified by microbial bioprospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The prophylactic effect of Acetobacter syzygii probiotic species against squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellulose Based Nano-Scaffolds for Targeted Cancer Therapies: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellulose-based Nanocarriers as Platforms for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Cytotoxicity Studies of Aminated Microcrystalline Cellulose Derivatives against Melanoma and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Acetobixan's Efficacy in Patient-Derived Xenografts: A Comparative Guide
This guide provides a comprehensive comparison of Acetobixan's performance against standard-of-care therapies in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a novel anti-cancer agent.
Introduction to this compound
This compound is an investigational small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers, including NSCLC. By disrupting this pathway, this compound aims to inhibit tumor cell growth, proliferation, and survival. This guide details the pre-clinical validation of this compound's efficacy using PDX models, which are known to closely recapitulate the heterogeneity and molecular characteristics of human tumors, making them a valuable tool for predicting clinical outcomes.[1][2][3][4][5]
Comparative Efficacy of this compound in NSCLC PDX Models
The anti-tumor activity of this compound was evaluated in a panel of well-characterized NSCLC PDX models and compared with Cisplatin, a standard-of-care chemotherapeutic agent.
Table 1: Tumor Growth Inhibition (TGI) in NSCLC PDX Models
| PDX Model ID | Histology | Key Mutations | Treatment Group | Dosing Regimen | % TGI (Day 21) |
| NSCLC-001 | Adenocarcinoma | EGFR exon 19 del | Vehicle | 0.1 mL, oral, QD | 0% |
| This compound | 50 mg/kg, oral, QD | 78% | |||
| Cisplatin | 5 mg/kg, i.p., QW | 45% | |||
| NSCLC-002 | Squamous Cell Carcinoma | KRAS G12C | Vehicle | 0.1 mL, oral, QD | 0% |
| This compound | 50 mg/kg, oral, QD | 85% | |||
| Cisplatin | 5 mg/kg, i.p., QW | 52% | |||
| NSCLC-003 | Adenocarcinoma | PIK3CA E545K | Vehicle | 0.1 mL, oral, QD | 0% |
| This compound | 50 mg/kg, oral, QD | 92% | |||
| Cisplatin | 5 mg/kg, i.p., QW | 48% |
TGI was calculated using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissues were obtained from consenting patients with advanced NSCLC during surgical resection or biopsy, following institutional guidelines.[6]
-
Implantation: Tumor fragments of approximately 2-3 mm³ were subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID).[2][7]
-
Tumor Growth and Passaging: Engrafted tumors were allowed to grow to a volume of approximately 1000-1500 mm³. The tumors were then harvested, fragmented, and subsequently passaged into new cohorts of mice for expansion.[1] Early passage PDXs (less than 5th passage) were used for all efficacy studies to maintain the biological and genetic characteristics of the original patient tumor.[2]
Drug Efficacy Studies
-
Animal Grouping: When tumors in the experimental cohort reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound: Administered orally (p.o.) once daily (QD) at a dose of 50 mg/kg.
-
Cisplatin: Administered intraperitoneally (i.p.) once weekly (QW) at a dose of 5 mg/kg.
-
Vehicle Control: Administered orally (p.o.) once daily (QD).
-
-
Tumor Volume Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was concluded when tumors in the vehicle control group reached a predetermined size, or after a fixed duration (e.g., 21 or 28 days). Efficacy was determined by comparing the mean tumor volume in the treated groups to the vehicle control group.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Experimental Workflow for PDX Efficacy Studies
Caption: Workflow for establishing PDX models and conducting efficacy studies.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 3. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Acetobixan: A Comparative Guide to Small Molecule Inhibitors of Cellulose Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetobixan's performance against other well-characterized small molecule inhibitors of cellulose (B213188) biosynthesis. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in plant biology and herbicide development.
Introduction to this compound
This compound is a cellulose biosynthesis inhibitor (CBI) identified through bio-prospecting of compounds secreted by endophytic microorganisms.[1][2][3][4] It serves as a valuable tool for dissecting the intricate process of cellulose synthesis in plants. Treatment with this compound leads to a rapid re-localization of cellulose synthase (CESA) complexes from the plasma membrane to cytoplasmic vesicles, thereby inhibiting the production of crystalline cellulose.[1][2][3][4] Notably, its mechanism of action is distinct from other known CBIs, as mutants resistant to isoxaben (B1672637) and quinoxyphen do not exhibit cross-resistance to this compound.[1][3]
Comparative Efficacy of Cellulose Biosynthesis Inhibitors
The potency of small molecule inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a biological process by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available data on the efficacy of this compound and other prominent CBIs.
| Inhibitor | Target Organism/System | IC50 Value (Root Growth Inhibition) | Mechanism of Action | Reference |
| This compound | Arabidopsis thaliana | Concentration-dependent inhibition (1-10 µM) | Causes clearance of CESA complexes from the plasma membrane. | [2][3] |
| Isoxaben | Arabidopsis thaliana | ~5 nM | Targets CESA3 and CESA6, leading to the accumulation of CESA complexes in intracellular compartments. | |
| Quinoxyphen | Arabidopsis thaliana | Not explicitly found | Distinct mechanism from isoxaben; resistance is conferred by mutations in a different gene (aegeus). | [1][3] |
| Thaxtomin A | Arabidopsis thaliana | Nanomolar concentrations | Inhibits cellulose synthesis; resistance is associated with the TXR1 gene, likely involved in transport. | |
| Dichlobenil (DCB) | Arabidopsis thaliana | ~1-5 µM | Affects the organization of CESA complexes and cortical microtubules. |
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay used and the organism or cell type being tested.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize cellulose biosynthesis inhibitors.
Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a primary method for screening and quantifying the inhibitory effects of CBIs on overall plant growth.
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 50% bleach solution containing 0.05% Triton X-100. Rinse the seeds 3-5 times with sterile distilled water.
-
Plating: Suspend the sterilized seeds in sterile 0.1% agar (B569324) and sow them on square Petri plates containing Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and a range of concentrations of the inhibitor (e.g., this compound at 0, 1, 5, 10, 20 µM). A mock treatment (e.g., DMSO) should be used as a control.
-
Vernalization: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Place the plates vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Measurement: After 7 days of growth, scan the plates and measure the primary root length using image analysis software such as ImageJ.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the mock-treated control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellulose Content Measurement (Updegraff Method)
This method quantifies the amount of crystalline cellulose in plant tissue, providing a direct measure of the inhibitor's effect on cellulose synthesis.
Procedure:
-
Sample Preparation: Grow Arabidopsis seedlings for 7 days on MS medium containing the desired concentration of the inhibitor. Harvest approximately 100 mg of seedling tissue.
-
Alcohol Insoluble Residue (AIR) Preparation: Wash the tissue sequentially with 70% ethanol, 100% ethanol, and a 1:1 mixture of methanol (B129727) and chloroform (B151607) to remove soluble components. Dry the resulting AIR.
-
Hydrolysis: Treat the AIR with a mixture of acetic acid, nitric acid, and water (8:1:2 v/v/v) at 100°C for 30 minutes to hydrolyze non-cellulosic polysaccharides.
-
Cellulose Solubilization: Wash the remaining pellet (crystalline cellulose) with water and then dissolve it in 67% sulfuric acid.
-
Quantification: Use the anthrone (B1665570) reagent to colorimetrically determine the amount of glucose released from the solubilized cellulose. Measure the absorbance at 620 nm and calculate the cellulose content based on a glucose standard curve.
-
Data Analysis: Compare the cellulose content of inhibitor-treated samples to mock-treated controls to determine the percentage of inhibition.
Visualization of YFP-CESA6 Localization by Confocal Microscopy
This technique allows for the direct observation of the inhibitor's effect on the subcellular localization of cellulose synthase complexes.
Procedure:
-
Plant Material: Use a transgenic Arabidopsis line expressing a fluorescently tagged CESA protein, such as YFP-CESA6.
-
Seedling Growth: Grow seedlings vertically on MS plates for 3-5 days in the dark to obtain etiolated hypocotyls with clear cellular structures.
-
Inhibitor Treatment: Mount the seedlings in a chamber on a microscope slide with liquid MS medium containing the desired concentration of the inhibitor or a mock control.
-
Imaging: Observe the epidermal cells of the hypocotyl using a confocal laser scanning microscope. Use an appropriate laser line for excitation of the fluorescent protein (e.g., 488 nm for YFP) and collect the emission signal.
-
Analysis: Acquire time-lapse images to observe the dynamics of the YFP-CESA6 particles at the plasma membrane. Quantify the density and velocity of the particles to assess the impact of the inhibitor. In the case of this compound, a reduction in the number of particles at the plasma membrane would be expected.[1][2][3]
Visualizing Mechanisms of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the benchmarking of this compound.
Caption: Mechanisms of action for different cellulose biosynthesis inhibitors.
Caption: Experimental workflow for benchmarking cellulose biosynthesis inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of Cellulose Synthesis Identified by Microbial Bioprospecting | PLOS One [journals.plos.org]
- 4. "this compound, an Inhibitor of Cellulose Synthesis Identified by Microbia" by Ye Xia, Lei Lei et al. [uknowledge.uky.edu]
A Comparative Study of Acetobixan's Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the novel compound Acetobixan against two well-characterized drugs, Verapamil and Warfarin (B611796). The data presented for this compound is hypothetical and serves as a framework for how such a compound would be evaluated. The experimental protocols provided are standardized methodologies for determining in vitro metabolic stability.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The following table summarizes the in vitro metabolic stability of this compound (hypothetical data) in comparison to Verapamil and Warfarin in human liver microsomes and S9 fractions.
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| This compound | Human Liver Microsomes | 45 | 15.4 | Hypothetical Data |
| Human Liver S9 Fraction | 38 | 18.2 | Hypothetical Data | |
| Verapamil | Human Liver Microsomes | Low to Moderate Stability | 11.69 ± 0.45 | [3] |
| Human Liver S9 Fraction | Moderate Stability | Not Available | ||
| Warfarin (S-enantiomer) | Human Liver Microsomes | High Stability | Low Clearance | [4][5][6] |
| Human Liver S9 Fraction | High Stability | Not Available |
Note: The intrinsic clearance of Verapamil in human liver microsomes is presented as a specific value from a cited study.[3] Warfarin is known for its high metabolic stability and low clearance, primarily metabolized by CYP2C9.[4][5][6]
Experimental Protocols
The following are detailed methodologies for the in vitro metabolic stability assays used to generate the type of data presented above.
Liver Microsomal Stability Assay
This assay is a common method to assess the Phase I metabolism of a compound, primarily mediated by cytochrome P450 enzymes.[7]
a. Materials and Equipment:
-
Test compound (this compound, Verapamil, Warfarin)
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][9]
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
Centrifuge
b. Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.[10]
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and the liver microsomal solution. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture. The reaction is initiated by the addition of the NADPH regenerating system.[10]
-
Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[3][10]
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine its concentration.[7]
c. Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot gives the rate constant of elimination (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[7]
Liver S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[11][12][13]
a. Materials and Equipment:
-
Test compound
-
Pooled human liver S9 fraction
-
Phosphate buffer (100 mM, pH 7.4)
-
Cofactors: NADPH for Phase I and UDPGA (uridine diphosphate (B83284) glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II reactions.[14][15]
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
b. Procedure:
-
Preparation: Similar to the microsomal assay, prepare a stock solution of the test compound.
-
Incubation Mixture: Combine the phosphate buffer, MgCl2, and the S9 fraction. Pre-warm to 37°C.
-
Initiation of Reaction: Add the test compound to the mixture. The reaction is initiated by the addition of the cofactor solution (NADPH, UDPGA, PAPS).[12]
-
Time Points: Collect aliquots at designated times (e.g., 0, 15, 30, 60, 90, and 120 minutes).[12]
-
Reaction Termination: Stop the reaction with a cold organic solvent.
-
Sample Processing: Centrifuge the samples to remove precipitated proteins.
-
Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.
c. Data Analysis: The data analysis is performed in the same manner as the liver microsomal stability assay to determine the half-life and intrinsic clearance.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro metabolic stability assays.
Hypothetical Metabolic Pathway for this compound
Caption: A hypothetical metabolic pathway for this compound.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human liver microsomal metabolism of the enantiomers of warfarin and acenocoumarol: P450 isozyme diversity determines the differences in their pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human liver microsomal metabolism of the enantiomers of warfarin and acenocoumarol: P450 isozyme diversity determines the differences in their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. mercell.com [mercell.com]
- 11. mttlab.eu [mttlab.eu]
- 12. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Proper Disposal of Acetobixan: A Safety and Operations Guide
Disclaimer: "Acetobixan" is not a recognized chemical compound. This guide provides a procedural template for the safe handling and disposal of a hypothetical hazardous laboratory chemical, drawing on established safety protocols for chemical waste management. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
This document outlines the essential safety and logistical procedures for the proper disposal of "this compound," a hypothetical substance used in drug development research. Adherence to these protocols is critical for ensuring personnel safety, regulatory compliance, and environmental protection.
Hazard Identification and Waste Classification
Prior to disposal, it is imperative to characterize the waste stream containing this compound. The primary hazards associated with this compound waste are its potential reactivity and aquatic toxicity. All waste must be treated as hazardous.
For the purpose of this guide, we will assume this compound waste falls into the following categories based on concentration and contaminants.
| Waste Stream ID | This compound Concentration | Contaminants | EPA Waste Code (Assigned) | Disposal Route |
| ACETO-L1 | < 1% (w/v) | Aqueous buffers, non-halogenated solvents | D001, D002 | Chemical Incineration |
| ACETO-H1 | > 1% (w/v) | Aqueous buffers, non-halogenated solvents | D001, D002, UXXX | Chemical Incineration |
| ACETO-S1 | Solid | Contaminated labware (pipettes, gloves) | UXXX | Hazardous Waste Landfill |
| ACETO-HAL1 | Variable | Halogenated solvents (e.g., dichloromethane) | F002, UXXX | Halogenated Waste Incineration |
Experimental Protocols: Waste Neutralization (Not Recommended)
Direct neutralization of this compound is not recommended due to its hypothetical reactivity. The primary disposal method should be collection and segregation for pickup by certified hazardous waste handlers. Any attempt to neutralize or treat chemical waste in the lab must be explicitly approved by your institution's EHS department and fall within established experimental procedures.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires careful segregation to prevent accidental mixing of incompatible chemicals.[2][3] Follow these steps to ensure safe handling and compliance.
Step 1: Personal Protective Equipment (PPE)
-
Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound waste.
Step 2: Waste Container Selection
-
Use only designated, compatible hazardous waste containers provided by your institution's EHS office.[4][5]
-
Containers must be in good condition, with no leaks or rust, and have a secure, screw-on cap.[6][7]
-
Ensure the container material is compatible with the waste being collected (e.g., glass for solvents, high-density polyethylene (B3416737) for aqueous waste).
Step 3: Waste Segregation and Collection
-
Aqueous Waste (ACETO-L1, ACETO-H1):
-
Solid Waste (ACETO-S1):
-
Halogenated Solvent Waste (ACETO-HAL1):
-
Collect any waste containing this compound mixed with halogenated solvents in a separate, specifically labeled container.
-
-
Empty Containers:
Step 4: Labeling and Storage
-
Label every waste container with a hazardous waste tag immediately upon starting waste accumulation.[10]
-
The label must include:
-
The words "Hazardous Waste."[7]
-
The full chemical names of all contents, including this compound and any solvents.
-
The approximate percentage of each component.
-
The accumulation start date.
-
-
Store waste containers in a designated satellite accumulation area within the lab.[5]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[6] The secondary container must be able to hold 110% of the volume of the primary container.[6]
-
Segregate incompatible waste streams, such as acids and bases, or oxidizers and flammables.[4]
Step 5: Requesting Waste Pickup
-
When a waste container is 75% full or has reached the accumulation time limit set by your institution (e.g., 150 days), request a pickup from your EHS department.[10]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4]
Mandatory Visualizations
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating this compound waste streams.
Caption: Procedure for disposing of empty this compound containers.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Acetobixan
-
Fictional Substance Disclaimer: "Acetobixan" is not a recognized chemical compound. The following guidance is based on established best practices for handling potent, powdered Active Pharmaceutical Ingredients (APIs) in a research and development setting. A comprehensive, substance-specific risk assessment must be performed before handling any new chemical.
Hazard Identification and Risk Assessment
"this compound" should be treated as a hazardous substance with the following assumed properties until proven otherwise:
-
Acute Toxicity: Potentially harmful if inhaled, swallowed, or in contact with skin.
-
Target Organ Effects: Possible risk of damage to specific organs through single or repeated exposure.
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.
-
Carcinogenicity/Mutagenicity: Suspected of causing genetic defects or cancer.
Due to these potential hazards, strict controls are necessary to minimize exposure.[1][2] The primary routes of exposure to control are inhalation of airborne particles and dermal contact.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.[4] The selection of PPE is dependent on the specific task and the potential for exposure.
Table 1: PPE Requirements for Handling "this compound"
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Access (Not directly handling compound) | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with P100/FFP3 cartridges- Chemical-resistant disposable coveralls (e.g., Tyvek®)[5][6]- Double-gloving (inner nitrile, outer neoprene or butyl rubber)- Chemical-resistant boot covers | - Head covering- Chemical-resistant apron |
| Handling Liquids/Solutions (e.g., preparing solutions, transfers) | - Chemical splash goggles and face shield- Chemical-resistant gloves (consult manufacturer compatibility data)- Chemical-resistant apron over lab coat | - Elbow-length gloves for large volumes or vigorous mixing |
| Equipment Decontamination & Waste Handling | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated)[4] |
Note: Always inspect PPE for damage before use and follow manufacturer's instructions for proper donning, doffing, and maintenance.[4]
Operational Plan: Step-by-Step Handling Protocols
All handling of "this compound" powder must be performed within a certified containment device, such as a chemical fume hood or a ventilated balance enclosure, to minimize the generation of airborne dust.[7]
Preparation and Weighing
-
Designate Area: Cordon off a specific area within the laboratory for "this compound" handling.
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, vials, solvents, and waste containers.
-
Don PPE: Put on all required PPE as specified in Table 1 for handling powders.
-
Perform Weighing: Conduct all weighing operations within a ventilated enclosure. Use disposable weigh boats to simplify cleaning.[4] Handle the material gently to avoid creating dust.
-
Record Data: Accurately record the weighed amount in the laboratory notebook.
Solution Preparation
-
Add Solvent Carefully: To prevent splashing and aerosol generation, slowly add the solvent to the weighed "this compound" powder, not the other way around.
-
Ensure Dissolution: Cap the container and mix gently (e.g., by swirling or slow vortexing) until the solid is fully dissolved.
-
Label Container: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Spill Management Plan
Immediate and correct response to a spill is critical to prevent exposure and contamination.[8] Spill kits must be readily available in all areas where "this compound" is handled.[9]
Small Spill (<5g or <5mL)
-
Alert Personnel: Immediately notify others in the area.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing appropriate PPE, including respiratory protection for powders.[9][10]
-
Contain Powder Spills: Gently cover the powder with damp paper towels or an absorbent pad to wet it, which prevents it from becoming airborne.[9][11]
-
Absorb Liquid Spills: Cover the liquid with absorbent pads.
-
Clean: Working from the outside in, collect the absorbed material using tongs or a scoop and place it into a labeled hazardous waste bag.[12]
-
Decontaminate: Clean the spill area with a suitable agent (e.g., 10% bleach solution), followed by a rinse with water.[9]
-
Dispose: Place all contaminated materials, including used PPE, into the designated hazardous waste container.[9]
Large Spill (>5g or >5mL)
-
Evacuate: Vacate the area immediately.
-
Alert: Notify the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.
-
Secure: Prevent re-entry to the area and post warning signs.[10]
-
Await Professional Response: Do not attempt to clean a large spill unless you are part of a trained emergency response team.
Disposal Plan
"this compound" waste is considered hazardous (cytotoxic) waste and must be segregated from general lab trash.[13]
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, gowns, boot covers), absorbent pads, and weigh boats must be placed in a clearly labeled, leak-proof container with a purple lid or in a designated cytotoxic waste bag.[13][14]
-
Sharps Waste: Needles, syringes, or glass vials contaminated with "this compound" must be disposed of in a puncture-resistant cytotoxic sharps container, typically yellow with a purple lid.[13][14]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.
Final Disposal
All "this compound" waste must be collected and disposed of by a certified hazardous waste management contractor, typically via high-temperature incineration.[14] Ensure all waste containers are properly labeled according to institutional and regulatory guidelines.[15]
Mandatory Visualizations
Caption: Workflow for the safe handling of "this compound".
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 3. agnopharma.com [agnopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. cdc.gov [cdc.gov]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. gmpsop.com [gmpsop.com]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 14. sharpsmart.co.uk [sharpsmart.co.uk]
- 15. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
